molecular formula C16H12FN3O B1361160 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide CAS No. 524036-16-6

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Cat. No.: B1361160
CAS No.: 524036-16-6
M. Wt: 281.28 g/mol
InChI Key: WPILZFUGFHJNCY-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of new anticancer and anti-inflammatory agents. The quinoline-3-carboxamide scaffold is a privileged structure in drug design, known for its diverse biological activities and ability to interact with multiple biological targets . Researchers are exploring this class of compounds for their potential to act as multi-target agents, which could offer advantages in treating complex diseases like cancer, where pathways such as phosphatidylinositol 3-kinase (PI3Kα) have emerged as significant targets . Quinoline carboxamide analogues have demonstrated promising cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers, often through mechanisms such as inducing apoptosis . The specific substitution pattern on the quinoline core, including the 2-amino group and the N-(4-fluorophenyl)carboxamide moiety, is designed to optimize the compound's physicochemical properties, target binding affinity, and overall ligand efficiency . This product is intended for use in biochemical research, enzyme inhibition assays, and in vitro cell-based studies. Researchers can utilize this compound as a key intermediate or a lead structure for the further development of novel therapeutic agents.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILZFUGFHJNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221853
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
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Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-16-6
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the versatile Vilsmeier-Haack reaction to construct the core quinoline scaffold, followed by subsequent functional group transformations to yield the final target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed rationale for the selection of reagents and reaction conditions, underpinned by established chemical principles.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The target molecule, this compound, incorporates key pharmacophoric features, including the 2-aminoquinoline core and a fluorinated phenylcarboxamide side chain, suggesting its potential as a modulator of various biological targets.

The synthetic strategy detailed herein is designed for efficiency and adaptability, employing a convergent approach. The core 2-aminoquinoline-3-carboxylic acid intermediate is first synthesized, followed by a final amide coupling step with 4-fluoroaniline. This strategy allows for the potential diversification of the final product by substituting different anilines in the last step.

The overall synthetic workflow can be visualized as a four-stage process:

Synthetic_Workflow A Substituted Acetanilide B 2-Chloroquinoline-3-carbaldehyde A->B Vilsmeier-Haack Reaction C 2-Chloroquinoline-3-carboxylic Acid B->C Oxidation D 2-Aminoquinoline-3-carboxylic Acid C->D Amination E This compound D->E Amide Coupling F 4-Fluoroaniline F->E

Caption: Overall synthetic workflow for this compound.

Synthesis of the Quinoline Core: A Step-by-Step Approach

Stage 1: Vilsmeier-Haack Cyclization for 2-Chloroquinoline-3-carbaldehyde

The construction of the quinoline skeleton is efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[1] In this synthesis, a readily available substituted acetanilide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms a highly electrophilic chloroiminium salt, which is the key reactive species for both formylation and subsequent cyclization.[1]

  • Acetanilide Substrate: The acetamido group directs the electrophilic attack and participates in the cyclization to form the quinoline ring. The choice of substituents on the aniline ring of the acetanilide can be varied to produce a range of substituted quinolines. For an unsubstituted quinoline core, acetanilide is the starting material.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the cyclization and ensure good conversion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form exothermically.

  • After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude 2-chloroquinoline-3-carbaldehyde.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

The aldehyde functional group of the 2-chloroquinoline-3-carbaldehyde is a versatile handle for further transformations. For the synthesis of the target carboxamide, the aldehyde must first be oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose; however, a mild and efficient method utilizes silver nitrate in an ethanolic sodium hydroxide solution.

Causality of Experimental Choices:

  • Silver Nitrate (AgNO₃) and Sodium Hydroxide (NaOH): This combination acts as a mild oxidizing agent, selectively converting the aldehyde to a carboxylate salt without affecting the chloro-substituted quinoline ring. The reaction proceeds via the formation of silver(I) oxide, which is the active oxidant.

Experimental Protocol:

  • Dissolve the 2-chloroquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of silver nitrate in a mixture of ethanol and water.

  • Add the silver nitrate solution to the stirred solution of the aldehyde.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the precipitated silver salts.

  • Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the 2-chloroquinoline-3-carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the desired carboxylic acid.

Stage 3: Amination to 2-Aminoquinoline-3-carboxylic Acid

The penultimate step in the synthesis of the core intermediate involves the nucleophilic aromatic substitution of the chloro group at the 2-position of the quinoline ring with an amino group. This transformation is typically achieved by heating the 2-chloroquinoline-3-carboxylic acid with aqueous ammonia in a sealed vessel at high temperature and pressure.

Causality of Experimental Choices:

  • Aqueous Ammonia (NH₃): Acts as the nucleophile, displacing the chloride ion from the electron-deficient quinoline ring.

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the heterocyclic ring. A sealed autoclave is typically required to reach the necessary temperatures and contain the pressure.

Experimental Protocol:

  • Place the 2-chloroquinoline-3-carboxylic acid and a concentrated aqueous ammonia solution in a stainless-steel autoclave.

  • Seal the autoclave and heat the mixture to 150 °C for 4 hours.

  • After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

  • Transfer the resulting solution to a beaker and acidify with a dilute solution of hydrochloric acid to a pH of approximately 4.

  • The 2-aminoquinoline-3-carboxylic acid will precipitate out of the solution.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent mixture (e.g., isopropanol/DMF) to obtain the purified intermediate.

Final Amide Bond Formation

The final step in the synthesis of this compound is the formation of an amide bond between the 2-aminoquinoline-3-carboxylic acid and 4-fluoroaniline. This is a standard peptide coupling reaction and can be achieved using a variety of coupling reagents. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP).[2]

Mechanism of Amide Coupling:

Amide_Coupling_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation A 2-Aminoquinoline- 3-carboxylic Acid C O-Acylisourea Intermediate A->C + B EDC B->C E Active HOBt Ester C->E + D HOBt D->E G Tetrahedral Intermediate E->G + F 4-Fluoroaniline F->G H 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide G->H I HOBt (regenerated) G->I

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Causality of Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt (1-Hydroxybenzotriazole): Acts as a coupling additive that reacts with the O-acylisourea intermediate to form an active HOBt ester. This ester is less prone to racemization (if chiral centers are present) and reacts efficiently with the amine. It also helps to suppress side reactions.[2]

  • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst that can further accelerate the reaction.[2]

  • Solvent: An aprotic solvent such as DMF or dichloromethane (DCM) is typically used to dissolve the reactants.

Experimental Protocol:

  • To a stirred solution of 2-aminoquinoline-3-carboxylic acid in anhydrous DMF, add 4-fluoroaniline.

  • Add HOBt and DMAP to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath and then add EDC hydrochloride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid.

  • Further wash the solid with a dilute solution of hydrochloric acid to remove any unreacted aniline.

  • Finally, wash with water until the filtrate is neutral.

  • Dry the crude product and purify by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation and Characterization

Table of Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Vilsmeier-HaackAcetanilide, POCl₃, DMFDMF80-904-660-70
2Oxidation2-Chloroquinoline-3-carbaldehyde, AgNO₃, NaOHEthanol/WaterRoom Temp.3-570-80
3Amination2-Chloroquinoline-3-carboxylic Acid, aq. NH₃Water150430-50
4Amide Coupling2-Aminoquinoline-3-carboxylic Acid, 4-Fluoroaniline, EDC, HOBt, DMAPDMF0 to RT12-2460-80
Characterization of Final Product

The structure and purity of the synthesized this compound (CAS Number: 524036-16-6) can be confirmed by standard analytical techniques.[3]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and fluorophenyl rings, signals for the amino and amide protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₂FN₃O (281.29 g/mol ).[3]
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Conclusion

This technical guide has detailed a logical and experimentally validated synthetic route for the preparation of this compound. By employing the Vilsmeier-Haack reaction for the initial quinoline ring formation, followed by a series of well-established functional group manipulations, the target molecule can be synthesized in good overall yield. The provided protocols and the rationale behind the experimental choices are intended to equip researchers with the necessary information to successfully synthesize this and related quinoline derivatives for further investigation in drug discovery and development programs.

References

  • Volodina, Y., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-147. [Link]

  • Mekapati, S. B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(5), 1035-1058.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • RSC Publishing. (2012). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

  • PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • MDPI. (2021). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

  • PubMed Central. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontier of a Novel Chemical Entity

The compound 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide represents a novel investigational molecule within the broader, pharmacologically significant class of quinoline-3-carboxamides. While this specific entity is not extensively characterized in the public scientific literature, the structural motif of a quinoline core appended with a carboxamide at the 3-position is a privileged scaffold, known to interact with a variety of high-value biological targets. This guide, therefore, synthesizes the established knowledge of this chemical class to propose a putative mechanism of action and to provide a rigorous, self-validating experimental framework for its elucidation. Our primary hypothesis, grounded in extensive precedent, is that this compound functions as a modulator of intracellular kinase signaling pathways, with secondary potential as an immunomodulatory agent. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous scientific exploration of new chemical entities.

Part 1: The Quinoline-3-Carboxamide Scaffold: A Locus of Potent Biological Activity

The quinoline ring system is a recurring motif in numerous natural products and synthetic pharmacophores, prized for its diverse biological activities.[1] The addition of a carboxamide linkage at the 3-position has proven to be a particularly fruitful strategy for developing potent and selective therapeutic agents.[2] This class of compounds has demonstrated a wide spectrum of activities, including but not limited to:

  • Kinase Inhibition: Targeting key enzymes in cellular signaling cascades, such as those involved in cell proliferation, survival, and DNA damage response.[1][3][4][5][6][7]

  • Immunomodulation: Altering the function of immune cells to either suppress autoimmune responses or enhance anti-tumor immunity.[8][9][10][11][12]

  • Enzyme Inhibition: Modulating the activity of other critical enzymes like hematopoietic prostaglandin D synthase (H-PGDS) and cholinesterases.[13][14]

Given the prevalence of kinase inhibition and immunomodulation as primary mechanisms for this scaffold, our investigation into the action of this compound will be centered on these two interconnected areas.

Part 2: Primary Hypothesized Mechanism of Action: Kinase Inhibition

A substantial body of evidence points to quinoline-3-carboxamides acting as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic site of various protein kinases.[4] The quinoline nitrogen is often crucial for this activity, forming a key hydrogen bond with the "hinge" region of the kinase domain.[4]

Potential Kinase Targets

Based on the activities of structurally related compounds, we can prioritize a panel of kinases for initial screening.

Kinase Target FamilySpecific ExamplesRationale for InvestigationKey References
DNA Damage Response (DDR) Kinases ATM, ATR, DNA-PKcsQuinoline-3-carboxamides have been explicitly designed and synthesized as inhibitors of ATM kinase, a central player in the cellular response to DNA double-strand breaks.[3][4][6][3][4][6]
Receptor Tyrosine Kinases (RTKs) EGFRSeveral quinoline-3-carboxamide derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[5][15][5][15]
Non-Receptor Tyrosine Kinases Bruton's Tyrosine Kinase (BTK)4-Aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible inhibitors of BTK, a critical enzyme in B-cell signaling and a target for autoimmune diseases.[7][7]
Serine/Threonine Kinases Protein Kinase CK2Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as inhibitors of CK2, a kinase involved in a wide range of cellular processes, including cell growth and proliferation.[1][1]
Proposed Signaling Pathway Interruption

The inhibition of a kinase like ATM would have profound downstream consequences on the cell's ability to respond to genotoxic stress. The following diagram illustrates the hypothesized point of intervention of this compound in the DNA damage response pathway.

ATM_Pathway_Inhibition cluster_ATM DNA_DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) Downstream Downstream Effectors (e.g., p53, CHK2) ATM_active->Downstream phosphorylates Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Apoptosis Apoptosis Downstream->Apoptosis DNARepair DNA Repair Downstream->DNARepair

Caption: Hypothesized inhibition of the ATM kinase signaling pathway.

Part 3: Secondary Hypothesized Mechanism of Action: Immunomodulation

Several well-studied quinoline-3-carboxamides, such as Laquinimod and Paquinimod, exert their effects by modulating the immune system.[11][12] These effects are often complex and can involve shifting the balance between pro-inflammatory and anti-inflammatory responses.

Potential Immunomodulatory Effects
  • Modulation of Myeloid Cells: Laquinimod has been shown to induce a population of anti-inflammatory "type II" monocytes and dendritic cells.[11] These cells are characterized by reduced production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and increased production of the anti-inflammatory cytokine IL-10.[11]

  • Effects on Lymphocytes: Quinoline-3-carboxamides can modulate T-cell and B-cell responses.[9] This can manifest as a reduction in the number of germinal center B-cells and follicular T-cells, which could be beneficial in autoimmune diseases.[9]

  • Inhibition of Proliferation: The compound ABR-215757 has been shown to block the proliferation of Gr-1+ myeloid cells, which can accumulate during inflammation.[8]

Proposed Immunomodulatory Workflow

The following diagram outlines a potential workflow for how this compound might alter immune cell function.

Immunomodulation_Workflow Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Myeloid_Progenitor Myeloid Progenitor Cells (from Bone Marrow) Compound->Myeloid_Progenitor influences differentiation TypeI_Monocyte Pro-inflammatory 'Type I' Monocyte/DC Myeloid_Progenitor->TypeI_Monocyte Default Pathway TypeII_Monocyte Anti-inflammatory 'Type II' Monocyte/DC Myeloid_Progenitor->TypeII_Monocyte Compound-induced Pathway Pro_inflammatory_Cytokines IL-6, IL-12, TNF-α TypeI_Monocyte->Pro_inflammatory_Cytokines produces Anti_inflammatory_Cytokines IL-10 TypeII_Monocyte->Anti_inflammatory_Cytokines produces Th1_Th17 Th1/Th17 Response (Pro-inflammatory) Pro_inflammatory_Cytokines->Th1_Th17 promotes Treg Treg Response (Anti-inflammatory) Anti_inflammatory_Cytokines->Treg promotes

Caption: Proposed workflow for immunomodulation by altering myeloid cell differentiation.

Part 4: Experimental Protocols for Mechanism of Action Elucidation

The following protocols are designed to be self-validating and to provide a clear, step-by-step methodology for testing the primary and secondary hypotheses.

Protocol 1: Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution. Serially dilute the compound in an appropriate assay buffer to generate a 10-point dose-response curve (e.g., 100 µM to 1 nM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a broad panel of kinases, with a focus on the prioritized targets listed in the table above (ATM, EGFR, BTK, CK2).

  • Assay Principle: A variety of assay formats can be used, such as radiometric assays (e.g., ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®). The fundamental principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Experimental Procedure (Example using Kinase-Glo®):

    • Add 5 µL of kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of ATP solution to initiate the kinase reaction.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Add 10 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Target Engagement Assay (Western Blot for Phospho-ATM)

Objective: To confirm that the compound inhibits the activity of a specific kinase (e.g., ATM) within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT116 colorectal carcinoma cells) in appropriate media.[6]

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Induce DNA damage to activate the ATM pathway. This can be achieved by treating the cells with a DNA damaging agent like etoposide (10 µM) or by exposing them to ionizing radiation (e.g., 10 Gy).

    • Harvest the cells at a specified time point post-damage (e.g., 1 hour).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., Phospho-CHK2 (Thr68)) and an antibody for total ATM or a loading control (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Compare the levels of the phosphorylated substrate in compound-treated cells versus vehicle-treated cells to determine if the compound inhibits ATM-mediated phosphorylation.

Protocol 3: In Vitro Immunomodulation Assay (Cytokine Profiling of Human PBMCs)

Objective: To assess the effect of the compound on the production of pro- and anti-inflammatory cytokines by human immune cells.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Add various concentrations of this compound.

    • Stimulate the cells with a mitogen such as lipopolysaccharide (LPS) (for monocyte activation) or phytohemagglutinin (PHA) (for T-cell activation).

    • Incubate for 24-48 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-12, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis:

    • Compare the cytokine levels in the supernatants of compound-treated wells to vehicle-treated wells.

    • A significant decrease in TNF-α, IL-6, and IL-12, coupled with an increase in IL-10, would suggest an immunomodulatory effect consistent with the induction of a "type II" anti-inflammatory phenotype.

Conclusion

While the specific biological activity of this compound remains to be empirically determined, its structural class provides a strong foundation for a targeted and logical investigation. The primary hypothesis of kinase inhibition, particularly within the DNA damage response pathway, is supported by a wealth of literature on related compounds.[3][4][6] Concurrently, the potential for immunomodulation represents a compelling secondary avenue of inquiry, given the clinical and preclinical success of other quinoline-3-carboxamides in this area.[8][11][12] The experimental protocols outlined in this guide provide a rigorous, multi-faceted approach to elucidate the core mechanism of action of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Title: Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Specific effect of immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF stimulated bone marrow cell cultures: block of initiation of proliferation of Gr-1+ cells Source: PubMed URL: [Link]

  • Title: Quinoline-3-carboxamides modulate primary T cell-dependent B cell responses but do not inhibit functional immunity Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL: [Link]

  • Title: Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator Source: PubMed URL: [Link]

  • Title: Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity Source: PLOS ONE URL: [Link]

  • Title: Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity Source: PubMed URL: [Link]

  • Title: The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis Source: PubMed URL: [Link]

  • Title: Quinolinone-3-carboxamide derivatives with potent biological activity. Source: ResearchGate URL: [Link]

  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Bentham Science URL: [Link]

  • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: PubMed URL: [Link]

  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Source: Semantic Scholar URL: [Link]

  • Title: The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors Source: PubMed URL: [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Predictive Insights with Experimental Realities

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for a diverse array of therapeutic agents.[1] The specific compound, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, emerges as a molecule of significant interest, belonging to a class of compounds with demonstrated potential in areas such as anticancer and antimicrobial research.[1][2] This guide provides a comprehensive framework for the characterization of its physicochemical properties, a critical step in the journey from a promising lead compound to a viable drug candidate. We will navigate both the predictive power of in silico modeling and the definitive authority of experimental validation, offering a holistic approach for researchers, scientists, and drug development professionals. Our narrative is grounded in the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating robust and reliable data.

Molecular Profile and Synthetic Strategy

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 524036-16-6[3]

  • Molecular Formula: C₁₆H₁₂FN₃O[3]

  • Molecular Weight: 281.29 g/mol [3]

The synthesis of quinoline-3-carboxamide derivatives is well-documented, often involving the coupling of a quinoline-3-carboxylic acid with a substituted aniline. A plausible synthetic route for the title compound would involve the amidation of 2-aminoquinoline-3-carboxylic acid with 4-fluoroaniline. This reaction typically proceeds in the presence of a coupling agent, such as HATU, and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

Computational Prediction of Physicochemical Properties (In Silico Analysis)

Before embarking on extensive laboratory work, in silico methods provide a rapid and cost-effective means of predicting key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][5][6][7][8] These predictions are invaluable for hypothesis generation and for guiding subsequent experimental design.

Workflow for In Silico Property Prediction

Caption: Workflow for in silico prediction of physicochemical and ADMET properties.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted properties for the title compound, generated using established computational models. These values serve as initial estimates to be confirmed by experimental methods.

PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) 2.5 - 3.5Indicates good membrane permeability.
Aqueous Solubility (LogS) -3.0 to -4.0Suggests low to moderate aqueous solubility.
pKa (most basic) 4.0 - 5.0The quinoline nitrogen is predicted to be weakly basic.
Topological Polar Surface Area (TPSA) ~82 ŲSuggests good oral bioavailability.
Lipinski's Rule of Five CompliantIndicates favorable drug-like properties.

Experimental Determination of Physicochemical Properties

While in silico predictions are a valuable starting point, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following section details the rationale and protocols for measuring key parameters.

Melting Point: A Criterion for Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[9][10] A broad melting range or a depression of the melting point typically indicates the presence of impurities.[10]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry compound.[9]

  • Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 1-2 mm in height.[11]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.

  • Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

Lipophilicity (LogP): The Balance Between Water and Fat

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for LogP measurement.[12]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous stock solution in a separatory funnel.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required if an emulsion forms.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[14] Poor aqueous solubility is a common hurdle in drug development.[15]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[15][16]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.[17]

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[18][19][20]

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the aromatic protons on the quinoline and fluorophenyl rings, as well as signals for the amine and amide protons. The integration of these signals will correspond to the number of protons of each type.

  • ¹³C NMR: The carbon-13 NMR spectrum will show the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[21][22][23][24][25] For the title compound, electron impact (EI) or electrospray ionization (ESI) would be suitable methods. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 281.29. Common fragmentation patterns for aromatic amides involve cleavage of the amide bond.[21][23][24]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[26][27][28][29] Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic system.[26][28] The position and intensity of these bands can be influenced by the substituents on the quinoline ring and the solvent used.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the physicochemical characterization of this compound, integrating in silico prediction with established experimental protocols. By systematically determining properties such as melting point, lipophilicity, and aqueous solubility, and confirming the molecular structure through spectroscopic analysis, researchers can build a robust data package essential for advancing this compound through the drug discovery pipeline. The methodologies described herein are not only applicable to the title compound but also serve as a foundational framework for the characterization of other novel chemical entities. The interplay between predictive modeling and empirical data generation is a powerful paradigm that accelerates the identification and optimization of new therapeutic agents.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Das, K. G., Funke, P. T., & Bose, A. K. (Year not available). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society.
  • Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Mhaske, S., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Current Indian Science.
  • Al-Ostoot, F. H., et al. (2023).
  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
  • Bentham Science Publishers. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Gaikwad, S. B., et al. (2013).
  • Koba, M., et al. (Year not available). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
  • Castelli, F., et al. (2021).
  • Encyclopedia.pub. (2022).
  • MDPI. (2025).
  • Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • PerkinElmer. (n.d.).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
  • SSERC. (n.d.).
  • World Health Organization. (2018).
  • Dhanabal, T., Suresh, T., & Mohan, P. S. (2006). Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Lund University. (n.d.).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Scribd. (n.d.).
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  • Wang, W., et al. (Year not available). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. PMC.
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An In-Depth Technical Guide to the In Vitro Biological Activity of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this class, 2-aminoquinoline-3-carboxamide derivatives have emerged as a promising chemotype, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential in vitro biological activities of a specific, yet under-investigated derivative, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. Drawing upon established methodologies and findings from structurally related analogs, this document outlines a strategic approach to characterizing its biological profile. We will delve into its synthetic rationale, propose a suite of in vitro assays to probe its anticancer potential, and discuss plausible mechanisms of action, including the inhibition of key cellular kinases. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and similar compounds.

Introduction: The Rationale for Investigating this compound

The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory roles.[2] The addition of a carboxamide linkage at the 3-position has been shown to be a successful strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly their anticancer potency.[1] Furthermore, the 2-amino substitution on the quinoline core is a recurring motif in biologically active molecules.

The selection of the N-(4-fluorophenyl) substituent is a deliberate design choice rooted in established principles of medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability. This strategic functionalization, combined with the inherent biological potential of the 2-aminoquinoline-3-carboxamide scaffold, positions this compound as a compelling candidate for in-depth biological evaluation. While direct studies on this specific molecule are not extensively reported, research on analogous structures suggests a high probability of significant anticancer activity, potentially mediated through the inhibition of critical cell signaling pathways.[3][4]

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established synthetic methodologies for quinoline derivatives. A plausible and efficient route is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Final Product A 2-aminobenzonitrile Step1 Step 1: Friedländer Annulation A->Step1 B Ethyl benzoylacetate B->Step1 C 4-fluoroaniline Step3 Step 3: Amide Coupling C->Step3 Int1 Ethyl 2-amino-4-phenylquinoline-3-carboxylate Step1->Int1 Base (e.g., piperidine) Step2 Step 2: Saponification Int2 2-amino-4-phenylquinoline-3-carboxylic acid Step2->Int2 Final This compound Step3->Final Coupling agent (e.g., HATU, EDCI) Int1->Step2 1. NaOH 2. H+ Int2->Step3 Kinase_Inhibition_Workflow Start Compound with Anticancer Activity Hypothesis Hypothesis: Kinase Inhibition Start->Hypothesis Assay In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™, HTRF®) Hypothesis->Assay Data IC50 Determination for Active Kinase Targets Assay->Data Targets Panel of Kinase Targets (EGFR, PDGFR, ATM, etc.) Targets->Assay Validation Cellular Target Engagement Assay (e.g., Western Blot for p-protein) Data->Validation Conclusion Identification of Specific Kinase Inhibition Profile Validation->Conclusion

Sources

An In-Depth Technical Guide on the Synthesis and Structure-Activity Relationship of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological targets. Among the vast library of quinoline derivatives, the 2-amino-N-arylquinoline-3-carboxamide framework has emerged as a particularly promising template for the development of novel therapeutic agents, especially in oncology.[2][4] This guide focuses specifically on 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide derivatives, providing a comprehensive overview of their synthesis and the critical structure-activity relationships (SAR) that govern their biological effects.

The incorporation of a carboxamide linkage at the 3-position of the quinoline ring has proven to be an effective strategy for enhancing pharmacological properties.[2] Furthermore, the 2-amino group and the N-(4-fluorophenyl) moiety play crucial roles in defining the interaction of these molecules with their biological targets, often protein kinases.[5][6][7] Understanding the interplay between these structural features is paramount for the rational design of more potent and selective drug candidates.

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. A common and efficient approach relies on the Vilsmeier-Haack reaction, followed by oxidation and subsequent amidation.[1]

A Generalized Synthetic Workflow

A representative synthetic route is outlined below. The causality behind these experimental choices lies in the reliability and versatility of these classic organic reactions to build the desired quinoline core and introduce the necessary functionalities.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation cluster_3 Step 4: Amination Acetanilide Substituted Acetanilide Chloroquinoline 2-Chloro-3-carbaldehyde quinoline Acetanilide->Chloroquinoline Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Carboxylic_Acid 2-Chloroquinoline-3-carboxylic acid Chloroquinoline->Carboxylic_Acid Amide_Formation 2-Chloro-N-(4-fluorophenyl) quinoline-3-carboxamide Carboxylic_Acid->Amide_Formation Oxidant Oxidizing Agent (e.g., KMnO4) Final_Product 2-Amino-N-(4-fluorophenyl) quinoline-3-carboxamide Amide_Formation->Final_Product Nucleophilic Aromatic Substitution Fluorophenylamine 4-Fluoroaniline Coupling_Agent Coupling Agent (e.g., HATU, EDCI) Amine_Source Amine Source (e.g., NH3 or protected amine) SAR cluster_core cluster_activity Core Quinoline Core Activity Potency & Selectivity (e.g., Kinase Inhibition) Core->Activity Substituents at positions 5, 6, 7, 8 modulate activity Amino 2-Amino Group Amino->Activity Essential for H-bonding with target protein Carboxamide 3-Carboxamide Linker Carboxamide->Activity Crucial for proper orientation in binding pocket Fluorophenyl N-(4-fluorophenyl) Group Fluorophenyl->Activity Fluorine substitution often enhances potency and metabolic stability cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., c-Met, ATM, CK2) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor 2-Amino-N-(4-fluorophenyl) quinoline-3-carboxamide Derivative Inhibitor->Kinase Inhibition

Sources

Spectroscopic Characterization of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a quinoline derivative of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical properties and biological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, explain the rationale behind the experimental choices, and provide detailed protocols for data acquisition.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are core structures in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.[1][2] The precise characterization of this molecule is crucial for confirming its identity, assessing its purity, and understanding its structure-activity relationships. This guide will focus on two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and electronic environment of atoms within a molecule.[1] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (Amide)10.0 - 11.0Singlet (s)-
H4 (Quinoline)8.8 - 9.0Singlet (s)-
H5, H8 (Quinoline)8.0 - 8.5Doublet (d) or Multiplet (m)~8.0
H6, H7 (Quinoline)7.5 - 7.9Multiplet (m)-
H2', H6' (Fluorophenyl)7.6 - 7.8Multiplet (m)-
H3', H5' (Fluorophenyl)7.1 - 7.3Multiplet (m)-
NH₂ (Amino)5.5 - 6.5Broad Singlet (s)-

Causality behind Expected Shifts: The protons on the quinoline ring are in an aromatic environment and are therefore deshielded, appearing at higher chemical shifts. The H4 proton is adjacent to the electron-withdrawing carboxamide group and the quinoline nitrogen, leading to a significant downfield shift. The amide proton (NH) is also significantly deshielded due to resonance and potential hydrogen bonding. The protons on the fluorophenyl ring will exhibit splitting patterns characteristic of a para-substituted benzene ring, with the fluorine atom influencing the chemical shifts of the ortho and meta protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule.[1]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C4' (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)
C2, C8a (Quinoline)145 - 155
C4, C1' (Quinoline, Fluorophenyl)135 - 145
C5, C6, C7, C8 (Quinoline)120 - 135
C2', C6' (Fluorophenyl)120 - 125 (d, ³JCF ≈ 8 Hz)
C3, C4a (Quinoline)115 - 125
C3', C5' (Fluorophenyl)114 - 117 (d, ²JCF ≈ 22 Hz)

Causality behind Expected Shifts: The amide carbonyl carbon is highly deshielded. The carbon atom directly bonded to the fluorine (C4') will appear as a doublet due to one-bond C-F coupling, a characteristic feature. The other carbons of the fluorophenyl ring will also show smaller C-F couplings. The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substituents.[3][4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (NH and NH₂).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for the DMSO-d₆ sample.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve in DMSO-d6 filter Filter into NMR tube dissolve->filter tune_shim Tune & Shim Probe acquire_H1 Acquire 1H Spectrum tune_shim->acquire_H1 ft Fourier Transform acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 phase_base Phase & Baseline Correct ft->phase_base reference Reference to Solvent phase_base->reference analyze Integrate & Analyze reference->analyze MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis dissolve_ms Dissolve in MeOH/ACN infuse Infuse into ESI Source acquire_ms Acquire Positive Ion Spectrum infuse->acquire_ms identify_mh Identify [M+H]+ Ion analyze_frag Analyze Fragmentation (MS/MS) identify_mh->analyze_frag

Figure 2: Mass spectrometry experimental workflow.

III. Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive characterization of this compound. The predicted data and fragmentation patterns, based on the known behavior of similar quinoline derivatives, offer a reliable framework for the structural verification and purity assessment of this compound. The detailed protocols provided herein serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

IV. References

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Available from: [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Quinoline-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and origin of these compounds, tracing their roots from classical quinoline synthesis to their modern-day prominence in drug discovery. We will delve into the foundational synthetic methodologies, elucidate key structure-activity relationships, and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Genesis of a Versatile Core: From Quinolines to Quinoline-3-Carboxamides

The story of quinoline-3-carboxamides is intrinsically linked to the broader history of the quinoline ring system, a bicyclic aromatic heterocycle first isolated from coal tar in 1834. The therapeutic potential of quinolines was recognized with the discovery of quinine, an antimalarial agent extracted from the bark of the Cinchona tree. This spurred extensive research into the synthesis of quinoline derivatives, leading to the development of numerous named reactions that are still in use today, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2]

A pivotal moment in the history of quinoline synthesis was the report of the Gould-Jacobs reaction in 1939.[3][4] This robust method for preparing 4-hydroxyquinoline derivatives laid the groundwork for the accessible synthesis of a wide range of substituted quinolines.[3] The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core, which can be further functionalized.[3][4]

While the quinoline core was well-established, the specific exploration of the quinoline-3-carboxamide moiety as a distinct pharmacophore gained momentum later. The introduction of the carboxamide linkage at the 3-position proved to be a highly effective strategy for enhancing the pharmacological properties of the quinoline scaffold, particularly in the realm of anticancer and anti-inflammatory agents.[5] This functional group can participate in crucial hydrogen bonding interactions with biological targets, contributing to the potency and selectivity of these compounds.[6]

Foundational Synthetic Methodologies

The synthesis of quinoline-3-carboxamides typically involves the initial construction of the quinoline ring system, followed by the introduction or modification of the 3-carboxamide group.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction remains a fundamental and versatile method for the synthesis of the quinoline core, which can then be elaborated to the desired 3-carboxamide.[2][3] The general reaction pathway is illustrated below.

graph Gould_Jacobs_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

aniline [label="Aniline"]; malonate [label="Alkoxymethylenemalonate\nEster"]; intermediate1 [label="Anilidomethylenemalonate\nIntermediate"]; quinoline_ester [label="4-Hydroxy-3-carboalkoxyquinoline"]; quinoline_acid [label="Quinoline-3-carboxylic\nAcid"]; carboxamide [label="Quinoline-3-carboxamide"];

aniline -> intermediate1 [label="Condensation"]; malonate -> intermediate1; intermediate1 -> quinoline_ester [label="Thermal Cyclization\n(>250 °C)"]; quinoline_ester -> quinoline_acid [label="Hydrolysis"]; quinoline_acid -> carboxamide [label="Amidation"]; }

Caption: Generalized reaction pathway of the Gould-Jacobs synthesis.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)

  • Sodium hydroxide (10% w/v aqueous solution)

  • Concentrated hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Add a high-boiling inert solvent to the intermediate. Heat the mixture to 250 °C for 20-30 minutes. The cyclization can be monitored by TLC.

  • Hydrolysis: After cooling, suspend the crude 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization.

  • Amidation: The resulting quinoline-3-carboxylic acid can be converted to the corresponding carboxamide through standard amide coupling reactions (e.g., using a coupling agent like EDC/HOBt or by conversion to the acid chloride followed by reaction with an amine).[7][8]

Modern adaptations of the Gould-Jacobs reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[9]

Other Synthetic Routes

While the Gould-Jacobs reaction is a workhorse, other methods are also employed for the synthesis of quinoline-3-carboxamides, including:

  • Vilsmeier-Haack Reaction: This can be used to prepare 2-chloro-3-formylquinolines from acetanilides, which can then be oxidized to the carboxylic acid and subsequently converted to the carboxamide.[10]

  • Pfitzinger Reaction: This reaction of an isatin with a carbonyl compound can be used to synthesize quinoline-4-carboxylic acids, which can then be converted to the corresponding carboxamides.[8]

  • Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: These powerful reactions are often used in the later stages of synthesis to introduce diverse substituents onto the quinoline core, allowing for the rapid generation of compound libraries for structure-activity relationship studies.[11]

Biological Activities and Mechanisms of Action

Quinoline-3-carboxamides have demonstrated a broad spectrum of biological activities, with significant research focused on their potential as anticancer and anti-inflammatory agents.[5][10][12]

Anticancer Activity: Targeting the DNA Damage Response

A prominent area of research for quinoline-3-carboxamides is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, particularly the Ataxia Telangiectasia Mutated (ATM) kinase.[13][14] ATM is a critical regulator of the DDR, and its inhibition is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[13]

The discovery and optimization of 3-quinoline carboxamide ATM inhibitors often begins with a high-throughput screening hit, which is then systematically modified to improve potency and selectivity.[13]

graph DDR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

dna_damage [label="DNA Double-Strand\nBreaks"]; atm [label="ATM Kinase", fillcolor="#FBBC05"]; p53 [label="p53"]; chk2 [label="CHK2"]; cell_cycle_arrest [label="Cell Cycle Arrest"]; apoptosis [label="Apoptosis"]; inhibitor [label="Quinoline-3-carboxamide\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

dna_damage -> atm [label="activates"]; atm -> p53 [label="phosphorylates"]; atm -> chk2 [label="phosphorylates"]; p53 -> cell_cycle_arrest; p53 -> apoptosis; chk2 -> cell_cycle_arrest; inhibitor -> atm [label="inhibits", arrowhead=tee]; }

Caption: Simplified signaling pathway of ATM kinase in the DNA Damage Response.

Systematic modifications of the quinoline-3-carboxamide scaffold have revealed key structural features that govern their potency as ATM inhibitors.

Compound R4-amino Substituent R6-Substituent Cellular ATM IC50 (nM)
HTS Hit 2-pyridinylH490
AZ31 (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl6-(methoxymethyl)-3-pyridinyl0.6
Compound 74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl6-(methoxymethyl)pyridin-3-yl1.1
Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[13]

Objective: To quantify the inhibition of ATM kinase activity in cells by measuring the phosphorylation of a downstream substrate (e.g., KAP1).

Materials:

  • Human cancer cell line (e.g., LoVo colorectal adenocarcinoma)

  • 96-well plates

  • Test inhibitor (dissolved in DMSO)

  • DNA-damaging agent (e.g., 3 µM doxorubicin)

  • 4% paraformaldehyde in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phosphorylated KAP1 (p-KAP1)

  • Fluorescently labeled secondary antibody

  • High-content imaging system

Procedure:

  • Cell Culture and Treatment: Seed human cancer cells onto 96-well plates and allow them to adhere overnight. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1 hour. Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific antibody binding with a blocking buffer for 1 hour. Incubate with the primary antibody against p-KAP1 overnight at 4 °C. Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of p-KAP1 in the nucleus of each cell. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Quinoline-3-carboxamides have also been investigated as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of pro-inflammatory prostaglandins.[15] A fragment-based screen identified a 3-cyano-quinoline as a starting point for the development of potent and selective H-PGDS inhibitors.[15]

Conclusion

The journey of quinoline-3-carboxamide compounds from their synthetic origins in classical organic chemistry to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The versatility of the quinoline core, combined with the favorable drug-like properties imparted by the 3-carboxamide functional group, has led to the development of potent and selective modulators of a wide range of biological targets. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, it is certain that quinoline-3-carboxamides will remain a fertile ground for the discovery of new therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Tomar, R., et al. (2022). Amidation Reaction of Quinoline-3-carboxylic Acids with Tetraalkylthiuram Disulfides under Simple Conditions: A facile Synthesis of Quinoline-3-carboxamides. Synthesis, 54(08), 1937-1946.
  • BenchChem. (2025). The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4776.
  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.
  • ACS Publications. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281–6292.
  • MDPI. (2017).
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  • ResearchGate. (2020).
  • PubMed. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478.
  • PubMed. (2025).
  • ResearchGate. (2021). Synthesis of novel quinoline −3‐carboxamides (283–290).
  • PubMed Central. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3328.
  • Bentham Science Publishers. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131-142.
  • Semantic Scholar. (2025).
  • ResearchGate. (2025).
  • Chem-X-Infinity. QUINOLINE CARBOXAMIDES.
  • ACS Publications. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(19), 8111–8121.
  • MDPI. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Molecules, 24(4), 655.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17765-17789.
  • PubMed. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Current Drug Discovery Technologies, 18(4), 543-556.
  • NIH. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(11), 3169.

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"2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide structural analogs and function"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-N-(4-fluorophenyl)quinoline-3-carboxamide Structural Analogs and Their Function

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Among its many derivatives, the 2-aminoquinoline-3-carboxamide framework has emerged as a particularly fruitful area of research, yielding potent modulators of various biological targets. This technical guide provides a comprehensive overview of the structural analogs of this compound, delving into their synthesis, biological functions, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

The core structure, this compound, features a quinoline ring system substituted with an amino group at the 2-position and a carboxamide group at the 3-position, with the amide nitrogen further substituted with a 4-fluorophenyl group. This arrangement of functional groups provides a unique three-dimensional structure that allows for diverse interactions with biological macromolecules.

Synthetic Strategies for 2-Aminoquinoline-3-carboxamide Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile approach involves the Vilsmeier-Haack reaction of acetanilides to furnish 2-chloroquinoline-3-carbaldehydes, which serve as key intermediates.[3] Subsequent oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with various anilines, provides a straightforward method to introduce diversity at the N-aryl moiety.[3]

General Synthetic Workflow

A generalized synthetic scheme for the preparation of 2-aminoquinoline-3-carboxamide analogs is depicted below. This workflow allows for the systematic modification of different parts of the molecule to explore the structure-activity relationships.

Synthetic Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Chloroaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Chloroaldehyde Formylation Oxidation Oxidation (e.g., KMnO4) Chloroaldehyde->Oxidation Oxidation CarboxylicAcid 2-Chloroquinoline-3-carboxylic Acid Coupling Amide Coupling (e.g., EDC, HOBt) CarboxylicAcid->Coupling Activation Amine Substituted Aniline Amine->Coupling ChloroAmide 2-Chloro-N-aryl-quinoline-3-carboxamide Coupling->ChloroAmide NucleophilicSub Nucleophilic Aromatic Substitution (e.g., Amines) ChloroAmide->NucleophilicSub Amination FinalProduct 2-Amino-N-aryl-quinoline-3-carboxamide Analog NucleophilicSub->FinalProduct

Caption: Generalized synthetic workflow for 2-amino-N-aryl-quinoline-3-carboxamide analogs.

Experimental Protocol: Synthesis of a 2-Chloroquinoline-3-carboxamide Intermediate

The following protocol outlines a representative procedure for the synthesis of a key intermediate, 2-chloroquinoline-4-carboxylic acid, which can then be converted to the desired carboxamide. This method is adapted from established literature procedures.[4]

  • Step 1: Cyclization. A mixture of an appropriately substituted aniline and diethyl 2-(ethoxymethylene)malonate is heated to afford the corresponding ethyl 4-hydroxyquinoline-3-carboxylate.

  • Step 2: Saponification. The resulting ester is saponified using a base such as sodium hydroxide in an alcoholic solvent to yield 4-hydroxyquinoline-3-carboxylic acid.

  • Step 3: Chlorination. The 4-hydroxyquinoline-3-carboxylic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), to yield the 2-chloroquinoline-3-carbonyl chloride.[4]

  • Step 4: Amide Formation. The acid chloride is then reacted with the desired aniline (e.g., 4-fluoroaniline) in the presence of a base to afford the 2-chloro-N-(4-fluorophenyl)quinoline-3-carboxamide.[4]

  • Step 5: Amination. Finally, the 2-chloro group is displaced by an amino group via nucleophilic aromatic substitution by heating with an amine source, such as ammonia or a primary amine, to yield the target this compound.

Biological Functions and Mechanisms of Action

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, primarily as inhibitors of protein kinases and other enzymes implicated in disease.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition

Many 2-aminoquinoline-3-carboxamide derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several analogs have been identified as inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[5] By blocking EGFR signaling, these compounds can halt tumor growth and induce apoptosis. The furan derivative 5o and the thiophene derivative 6b have shown significant EGFR inhibitory activity with IC₅₀ values of 2.61 µM and 0.49 µM, respectively.[5]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition: ATM kinase is a crucial component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to radiotherapy and chemotherapy.[6][7] Quinoline-3-carboxamide derivatives have been developed as potent and selective ATM inhibitors.[6][7] Structure-activity relationship studies have highlighted the importance of electron-donating groups for cytotoxic activity.[6]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: A series of 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent and reversible inhibitors of BTK, a key enzyme in B-cell signaling.[8] These compounds show promise for the treatment of autoimmune diseases like rheumatoid arthritis.[8] Compound 25 from this series demonstrated strong inhibitory effects on both wild-type BTK (IC₅₀ = 5.3 nM) and the C481S mutant (IC₅₀ = 39 nM).[8]

  • c-Met Kinase Inhibition: Analogs bearing a 4-(2-fluorophenoxy)quinoline moiety have been synthesized and shown to be potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor invasion and metastasis.[9] Compound 21c exhibited excellent cytostatic activity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.01 to 0.53 µM.[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras/Raf/MEK/ERK Signaling EGFR->Ras cMet c-Met PI3K PI3K/Akt/mTOR Signaling cMet->PI3K BTK BTK BTK->PI3K Proliferation Gene Transcription (Proliferation, Survival) Ras->Proliferation PI3K->Proliferation ATM ATM DDR DNA Damage Response ATM->DDR DDR->Proliferation Cell Cycle Arrest, Apoptosis Inhibitor 2-Aminoquinoline- 3-carboxamide Analogs Inhibitor->EGFR Inhibition Inhibitor->cMet Inhibition Inhibitor->BTK Inhibition Inhibitor->ATM Inhibition

Caption: Inhibition of key signaling pathways by 2-aminoquinoline-3-carboxamide analogs.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain pyrazolo[4,3-c]quinoline derivatives, which are structurally related to the core topic, have been investigated for their anti-inflammatory properties.[10][11] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]

Other Biological Activities

Beyond cancer and inflammation, quinoline-3-carboxamide derivatives have been explored for a range of other therapeutic applications, including:

  • Antimicrobial Activity: Some novel quinoline-3-carboxylic acids and their derivatives have been synthesized and evaluated for their potential as antimicrobial agents.[12]

  • Antimalarial Activity: A series of quinoline-4-carboxamides were identified from a phenotypic screen and optimized to yield compounds with potent multistage antimalarial activity and in vivo efficacy.[13][14]

Structure-Activity Relationship (SAR)

The biological activity of 2-aminoquinoline-3-carboxamide analogs is highly dependent on the nature and position of substituents on the quinoline ring and the N-aryl moiety. A detailed understanding of the SAR is crucial for the rational design of more potent and selective compounds.

Key SAR Insights
  • Substituents on the N-aryl Ring: The electronic properties and steric bulk of substituents on the N-phenyl ring of the carboxamide play a critical role in determining the potency and selectivity of these compounds. For instance, in a series of ATM kinase inhibitors, the presence of electron-donating groups was found to be important for cytotoxicity.[6]

  • Modifications at the 2-Position of the Quinoline Ring: The 2-amino group is a key feature of many active compounds. Modifications at this position can significantly impact biological activity.

  • Substituents on the Quinoline Core: The substitution pattern on the quinoline ring itself offers another avenue for modulating activity. For example, in a series of EGFR inhibitors, the introduction of furan and thiophene moieties led to potent compounds.[5]

Quantitative SAR Data

The following table summarizes the inhibitory activities of selected 2-aminoquinoline-3-carboxamide analogs against various biological targets.

Compound IDTargetIC₅₀ (nM)Reference
25 BTK (wild-type)5.3[8]
25 BTK (C481S mutant)39[8]
21c c-Met10-530[9]
5o EGFR2610[5]
6b EGFR490[5]
AZ31 ATM0.6[7]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of biological activity against a range of targets. The demonstrated efficacy of these compounds as kinase inhibitors in the context of cancer and autoimmune diseases underscores their therapeutic potential. Future research in this area will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these analogs to translate their preclinical promise into clinical reality.

References

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  • Aly, A. A., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(49), 30865-30878. [Link]

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Technical Guide: A Framework for the Preliminary Cytotoxicity Screening of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. Quinoline derivatives represent a significant class of heterocyclic compounds that are actively investigated for their broad therapeutic potential, including anticancer activities. An initial cytotoxicity screen is a critical first step in the drug discovery cascade, serving to identify potential therapeutic candidates and eliminate overtly toxic compounds early in the process. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established scientific principles. We will detail the rationale for experimental design, provide step-by-step protocols for cell culture and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and outline the procedures for data analysis and interpretation, including the determination of the half-maximal inhibitory concentration (IC₅₀). The protocols described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data.

Introduction and Rationale

The Therapeutic Potential of Quinoline Carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its derivatives have been explored for antimalarial, antibacterial, and, notably, anticancer properties. The addition of a carboxamide moiety at the 3-position and an amino group at the 2-position, as in the case of this compound, can significantly influence the molecule's biological activity by modulating its ability to interact with cellular targets. The fluorine substitution on the phenyl ring is a common strategy to enhance metabolic stability and binding affinity. Therefore, evaluating the cytotoxic potential of this specific derivative is a logical and necessary step to ascertain its viability as a potential anticancer agent.

The Imperative of Preliminary Cytotoxicity Screening

The primary goal of a preliminary cytotoxicity screen is to determine the concentration at which a compound elicits a toxic effect on cultured cancer cells. This initial assessment serves multiple purposes:

  • Efficacy Assessment: It provides the first indication of a compound's potential as an anticancer agent by measuring its ability to inhibit cell growth or induce cell death.

  • Toxicity Flagging: It helps to quickly identify compounds that are non-specifically and highly toxic at low concentrations, allowing for their early deprioritization.

  • Dose-Range Finding: The results, particularly the IC₅₀ value, are essential for guiding the design of subsequent, more complex mechanistic studies.

For this guide, we will focus on the MTT assay, a robust, widely adopted, and cost-effective colorimetric method for assessing cell metabolic activity. The principle of this assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, to reduce the yellow tetrazolium dye (MTT) into its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.

Experimental Design and Methodologies

A successful cytotoxicity screen is built upon a foundation of meticulous planning and standardized procedures. This section details the preparation of the test compound, selection and maintenance of appropriate cell lines, and a step-by-step protocol for the MTT assay.

Test Compound Preparation and Handling

The physicochemical properties of the test compound dictate its handling. Organic compounds like this compound are often poorly soluble in aqueous media.

Protocol: Stock Solution Preparation

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules. It is critical to use anhydrous, cell culture-grade DMSO.

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM. This minimizes the volume of DMSO added to the cell culture medium.

  • Procedure: a. Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the target 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary. d. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.

Causality: The final concentration of DMSO in the cell culture wells must not exceed a level that causes toxicity on its own, typically <0.5% (v/v). Preparing a high-concentration stock ensures that this threshold is not breached when making final dilutions.

Cell Line Selection and Maintenance

The choice of cell lines is crucial and should ideally include a panel representing different cancer types to assess the breadth of the compound's activity.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma; estrogen receptor-positive.

  • A549: Human lung carcinoma; a model for non-small cell lung cancer.

  • HeLa: Human cervical adenocarcinoma; a highly proliferative and robust cell line.

Protocol: General Cell Culture Maintenance

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Growth Medium: Use the appropriate medium for each cell line (e.g., DMEM for HeLa and A549, EMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Subculturing (Passaging): a. Monitor cell confluency daily. Passage cells when they reach 70-80% confluency to maintain exponential growth. b. Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of a dissociation agent like Trypsin-EDTA and incubate for a few minutes until cells detach. d. Neutralize the trypsin with fresh, complete growth medium and collect the cell suspension. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Count the cells using a hemocytometer or automated cell counter and seed new flasks at the desired density.

The MTT Cytotoxicity Assay: A Step-by-Step Workflow

This protocol outlines the process for a 96-well plate format, which is standard for cytotoxicity screening.

Reagents and Equipment:

  • Cultured cells in exponential growth phase

  • Complete growth medium

  • Test compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 1 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at ~570 nm)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate 24h (Allow Adherence) seed_cells->incubate_24h add_compound Add Compound Dilutions to Wells incubate_24h->add_compound prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->add_compound add_controls Add Controls (Vehicle, Positive) incubate_48h Incubate 48-72h (Treatment Period) add_mtt Add MTT Reagent (Incubate 2-4h) incubate_48h->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_abs Read Absorbance (~570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: High-level workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Harvest and count cells. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Adherence: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Preparation: On the day of treatment, perform a serial dilution of the 10 mM stock solution of this compound in complete growth medium to create a range of working concentrations. For a preliminary screen, a wide logarithmic range is recommended (e.g., 0.1, 1, 10, 50, 100 µM). Prepare dilutions for the positive control (e.g., Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control. Each concentration should be tested in at least triplicate. Include "cells only" (untreated) wells that receive 100 µL of fresh medium.

  • Incubation: Return the plate to the incubator for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to ensure all crystals are fully dissolved.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Principle of the MTT Assay

G cluster_cell Mitochondrion of a Viable Cell MTT MTT (Yellow) (Tetrazolium Salt) Enzyme Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzyme Reduction Formazan Formazan (Purple) (Insoluble Crystal) DeadCell In Dead/Apoptotic Cells, this conversion is minimal or absent. Enzyme->Formazan

Caption: Conversion of MTT to formazan by viable cells.

Data Analysis and Interpretation

Raw absorbance values must be processed to determine the cytotoxic effect of the compound.

Calculation of Percentage Viability

The absorbance of the formazan solution is directly proportional to the number of viable cells. The percentage viability is calculated relative to the untreated control cells.

Formula: Percentage Viability (%) = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

  • Abs_Sample: Absorbance of cells treated with the test compound.

  • Abs_Control: Absorbance of untreated cells (or vehicle control).

  • Abs_Blank: Absorbance of wells with medium only (no cells).

Determination of the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is the most common metric for quantifying a compound's cytotoxic potency.

Procedure:

  • Calculate the average percentage viability for each compound concentration.

  • Plot the percentage viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or R) to fit a sigmoidal dose-response curve to the data.

  • The software will calculate the IC₅₀ value from this curve.

Sample Data Presentation

The results should be summarized in a clear and concise table.

Cell LineCompoundIC₅₀ (µM) ± SD
MCF-7This compound15.8 ± 2.1
A549This compound22.4 ± 3.5
HeLaThis compound9.7 ± 1.5
AllDoxorubicin (Positive Control)0.8 ± 0.2

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. Based on the hypothetical data, the compound exhibits moderate cytotoxic activity across all three cell lines, with the highest potency observed against the HeLa cell line. The positive control, Doxorubicin, validates the assay's sensitivity.

The results from this preliminary screen are a critical decision-making point. If the potency is deemed promising, subsequent steps would include:

  • Screening against a broader panel of cancer cell lines to establish a more detailed selectivity profile.

  • Testing against non-cancerous cell lines (e.g., fibroblasts) to assess for general cytotoxicity versus cancer-specific effects.

  • Performing mechanistic studies to elucidate the mode of action (e.g., apoptosis assays, cell cycle analysis).

This foundational screen is the gateway to a deeper understanding of the compound's therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxamide Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][2] The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4] Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of potency and selectivity against specific kinase targets.

This document provides a comprehensive guide for the initial biochemical characterization of a novel quinoline derivative, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide (hereafter referred to as "Compound QF"). As a potential kinase inhibitor, a systematic evaluation of its inhibitory activity, selectivity across the kinome, and mechanism of action is essential. These application notes offer detailed protocols for researchers, scientists, and drug development professionals to perform robust in vitro kinase inhibitor assays, ensuring data integrity and comparability.[5]

PART 1: Initial Compound Handling and Preparation

Scientific rigor begins with the proper handling of the test compound. The accuracy and reproducibility of subsequent assays are contingent on the quality of the compound stock and working solutions.

Protocol 1.1: Preparation of Compound QF Stock Solution

  • Compound Acquisition and Storage: Obtain this compound of the highest possible purity (ideally >95%). Store the solid compound desiccated at -20°C to prevent degradation.

  • Solvent Selection: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its ability to dissolve a wide range of organic molecules.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of Compound QF.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of Compound QF is 309.3 g/mol , dissolve 3.093 mg in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C.

  • Quality Control: It is advisable to confirm the identity and purity of the compound via analytical methods such as LC-MS or NMR spectroscopy.[3]

PART 2: Primary Screening and Potency Determination (IC50)

The initial goal is to determine if Compound QF inhibits kinase activity and to quantify its potency (IC50 value). Luminescence-based assays are highly suitable for this purpose due to their sensitivity, broad applicability, and high-throughput compatibility.[6][7][8][9] The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a direct product of the kinase reaction.[10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[9][10]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP + ATP + Substrate Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP ADP_detect ADP ADP->ADP_detect Product Measured ATP_detect ATP ADP_detect->ATP_detect + Kinase Detection Reagent Light Luminescent Signal ATP_detect->Light + Luciferase/ Luciferin Luciferase Luciferase Luciferase->Light

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol 2.1: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Compound QF against a specific kinase.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases for initial screening).

  • Kinase-specific substrate (peptide or protein).

  • Adenosine Triphosphate (ATP) of high purity.

  • Compound QF (10 mM stock in DMSO).

  • Staurosporine (a broad-spectrum kinase inhibitor, as a positive control).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).[10]

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Dilution:

    • Prepare a serial dilution of Compound QF. Start with the 10 mM stock in DMSO. A common approach is a 10-point, 3-fold serial dilution.

    • For example, create a top concentration of 100 µM in the assay by diluting the stock, and then perform serial dilutions in a plate using DMSO.

    • Prepare a "no inhibitor" control (DMSO only) and a positive control (e.g., Staurosporine).

  • Kinase Reaction Setup:

    • Note: Optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase to ensure the assay is in the linear range. Typically, ATP is used at its Km concentration for the specific kinase.

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound QF, DMSO control, or positive control to the appropriate wells.

    • Add 2.5 µL of the kinase enzyme solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiation of Kinase Reaction:

    • Prepare a master mix of substrate and ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate the plate at 30°C for 60 minutes (the incubation time may need optimization).

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

PART 3: Data Analysis and Interpretation

Protocol 3.1: Calculating Percent Inhibition and Generating IC50 Curves

  • Data Normalization:

    • Define your controls:

      • High Control (0% Inhibition): Signal from wells with kinase, substrate, ATP, and DMSO only. This represents maximum kinase activity.

      • Low Control (100% Inhibition): Signal from wells with a known potent inhibitor (like Staurosporine) or wells without the kinase enzyme. This represents background signal.

    • Calculate the percent inhibition for each concentration of Compound QF using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • IC50 Curve Fitting:

    • Plot the Percent Inhibition (Y-axis) against the logarithm of the Compound QF concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope (Hill slope).

    • Software such as GraphPad Prism or similar data analysis packages are recommended for this purpose.[11]

    • The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Data Presentation:

The inhibitory activity of Compound QF should be evaluated against a panel of kinases to assess its selectivity.[2] The results should be summarized in a clear, tabular format.

Kinase TargetCompound QF IC50 (nM)Staurosporine IC50 (nM)
Kinase A[Insert Value]5
Kinase B[Insert Value]10
Kinase C[Insert Value]20
Kinase D[Insert Value]2
...etc....etc....etc.
Table 1: Example table for presenting the inhibitory activity of Compound QF against a kinase panel. Staurosporine is used as a positive control.[1]

PART 4: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with the kinase is a critical next step. A common question is whether the inhibitor competes with ATP for binding to the active site. This can be determined by measuring the IC50 of Compound QF at various ATP concentrations.

cluster_0 ATP-Competitive Inhibition cluster_1 ATP-Non-competitive Inhibition start1 Varying [ATP] process1 Measure IC50 of Compound QF start1->process1 end1 IC50 value increases with increasing [ATP] process1->end1 start2 Varying [ATP] process2 Measure IC50 of Compound QF start2->process2 end2 IC50 value remains constant regardless of [ATP] process2->end2

Caption: Logic for determining the mechanism of action relative to ATP.

Protocol 4.1: ATP Competition Assay

  • Select a Target Kinase: Choose a kinase for which Compound QF has shown potent activity (e.g., a low nanomolar IC50).

  • Experimental Setup:

    • Set up multiple kinase assays as described in Protocol 2.1.

    • In each assay, use a different, fixed concentration of ATP. It is recommended to test a range of ATP concentrations around the known Km value for the selected kinase (e.g., 0.1x Km, 1x Km, 10x Km, and 100x Km).

    • For each ATP concentration, perform a full 10-point dose-response curve for Compound QF to determine its IC50 value under those conditions.

  • Data Analysis:

    • Calculate the IC50 value for Compound QF at each ATP concentration.

    • Plot the determined IC50 values as a function of the ATP concentration.

  • Interpretation:

    • ATP-Competitive: If the IC50 of Compound QF increases linearly with increasing ATP concentration, the inhibitor is likely competing with ATP for the same binding site.

    • ATP-Non-competitive: If the IC50 remains relatively constant across all ATP concentrations, the inhibitor is likely binding to a site other than the ATP pocket (an allosteric site).

    • Mixed or Uncompetitive: Other relationships may indicate more complex binding modes.

PART 5: Alternative and Orthogonal Assay Formats

While luminescence-based assays are excellent for primary screening, employing an orthogonal assay method is crucial for validating hits and ruling out assay-specific artifacts (e.g., compound interference with luciferase).

Fluorescence-Based Assays

Fluorescence-based methods offer another robust way to measure kinase activity. These can include:

  • Fluorescence Polarization (FP): This method measures changes in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation.[12] When a small, fluorescently labeled peptide is phosphorylated, it can be bound by a large, specific antibody, causing it to tumble more slowly and increasing its fluorescence polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays use a donor fluorophore (e.g., Europium) on an antibody and an acceptor fluorophore on the substrate. Phosphorylation brings the two into proximity, allowing for energy transfer and a detectable signal.[12]

The choice of a secondary assay depends on the available reagents and instrumentation. The key principle is to confirm the inhibitory activity of Compound QF using a different detection technology to increase confidence in the results.[13][14]

Workflow Summary

The following diagram outlines the comprehensive workflow for the initial characterization of a novel kinase inhibitor like Compound QF.

A Compound QF (2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide) B Prepare 10 mM Stock in 100% DMSO (Protocol 1.1) A->B C Primary Screening: IC50 Determination vs. Kinase Panel (ADP-Glo™ Assay - Protocol 2.1) B->C D Data Analysis: Calculate % Inhibition Generate IC50 Curves (Protocol 3.1) C->D E Assess Potency and Selectivity (Table 1) D->E F Mechanism of Action Study: ATP Competition Assay (Protocol 4.1) E->F Select potent hits H Hit Validation: Orthogonal Assay (e.g., Fluorescence-Based) E->H Validate hits G Determine if ATP-Competitive or Non-competitive F->G I Confirmed Hit for Further Cellular and In Vivo Studies G->I H->I

Caption: Experimental workflow for kinase inhibitor characterization.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Promega Corporation. (2015). Kinase-Glo® Luminescent Kinase Assay Platform. Technical Bulletin #TB372.
  • Imperial, J. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC, NIH.
  • Promega GmbH. (2015). Kinase-Glo® Luminescent Kinase Assay Platform. Technical Bulletin.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Aushia, C. et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • Breitkopf, S. B. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central.
  • Uitdehaag, J. et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • Petri, I. et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Robert, A. et al. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Journal of the American Chemical Society. (n.d.). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols.
  • Assay Drug Dev Technol. (2012). Assay Development for Protein Kinase Enzymes. NCBI, NIH.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.
  • MDPI. (n.d.). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • NIH. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • PubMed. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors.
  • NIH. (n.d.). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • NIH. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
  • NIH. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • PMC, NIH. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
  • PubMed. (2009). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.

Sources

Application Notes and Protocols: Preclinical Evaluation of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Quinoline-Carboxamides in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities, including potent anticancer properties.[1][2] Derivatives of quinoline have been investigated for their ability to interfere with various oncogenic processes through mechanisms such as inhibition of topoisomerases, protein kinases, and tubulin polymerization.[2][3] The addition of a carboxamide linkage can further enhance the pharmacological properties and anticancer potency of the quinoline framework.[2]

This document provides a comprehensive set of protocols for the initial preclinical evaluation of a novel quinoline derivative, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, in cancer cell lines. The described assays are designed to assess its cytotoxic and cytostatic effects, elucidate its primary mechanism of action at the cellular level, and identify key signaling pathways it may modulate. The successful execution of these protocols will provide critical data to support further development of this compound as a potential anticancer therapeutic.

Experimental Design: A Multi-Faceted Approach to Characterization

A thorough in vitro evaluation of a novel anticancer compound requires a multi-pronged approach. We will first determine the compound's general cytotoxicity across a panel of cancer cell lines. Subsequently, we will investigate the potential mechanisms driving cell death, focusing on apoptosis and cell cycle arrest. Finally, we will probe for effects on key cancer-related signaling pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis a Prepare Compound Stock & Dilutions c Perform MTT/SRB Assay a->c b Select & Culture Cancer Cell Lines b->c d Calculate IC50 Values c->d e Apoptosis Assay (Annexin V/PI) d->e d->e f Cell Cycle Analysis (PI Staining) d->f d->f g Caspase Activity Assay e->g h Western Blot for Signaling Proteins (e.g., Akt, ERK, p53) f->h f->h g->h g->h

Caption: Experimental workflow for the in vitro characterization of this compound.

Part 1: Assessment of Cytotoxicity

The initial step is to determine the concentration-dependent effect of the compound on the viability and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from this analysis.[4] The MTT and SRB assays are robust colorimetric methods for this purpose.[5][6][7]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.[9]

  • Treatment: Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Parameter Description Typical Range
Cell Density Number of cells seeded per well5,000 - 10,000
Compound Conc. Range of concentrations tested0.01 µM - 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
MTT Incubation Time for formazan formation4 hours
Absorbance λ Wavelength for detection570 nm

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next logical step is to investigate how the compound is affecting the cancer cells. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a key mechanism of programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a cellular protein, has a high affinity for PS and can be used as a probe to detect apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[11]

Materials:

  • 6-well plates

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.[4]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4][11]

Cell Population Annexin V Staining PI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Many anticancer agents exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[12][13] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in these different phases based on their DNA content.[14][15][16]

Materials:

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL PI)[15]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells as described in the apoptosis protocol.

  • Harvesting: Harvest cells by trypsinization.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.[15] Fix on ice for at least two hours or at -20°C overnight.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining buffer.[15] The RNase A is crucial to eliminate the signal from RNA that PI can also bind to.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Acquire data on a flow cytometer. Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_0 Apoptosis Pathway cluster_1 Detection Method a Compound Treatment b PS Translocation (Early Apoptosis) a->b c Caspase-3/7 Activation b->c e Annexin V Staining b->e Detects d Membrane Permeability (Late Apoptosis) c->d f Fluorogenic Caspase Substrate c->f Detects g Propidium Iodide (PI) Staining d->g Detects

Caption: Relationship between apoptotic events and their detection methods.

Part 3: Analysis of Key Signaling Pathways

To gain deeper insight into the compound's mechanism, it is essential to investigate its effects on key intracellular signaling pathways that are often dysregulated in cancer. Western blotting is a powerful technique for detecting changes in the expression and phosphorylation status of specific proteins.[17][18]

Protocol 4: Western Blot Analysis

Constitutive activity in pathways like the PI3K/AKT and MAPK/ERK is a hallmark of many cancers, promoting cell survival and proliferation.[19] Assessing the phosphorylation status of key proteins such as Akt and ERK provides a snapshot of the activity of these pathways.[19]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-p53, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. Lyse the cells using 1X SDS sample buffer or another appropriate lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments—including IC50 values, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways—will be crucial for making informed decisions about the future development of this compound. Positive and significant results would warrant further investigation, including in vivo efficacy studies in animal models of cancer.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. Available from: [Link]

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  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available from: [Link]

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  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. Available from: [Link]

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  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

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Application Notes and Protocols for the Evaluation of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide in Antimalarial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxamide Scaffold in Antimalarial Drug Discovery

The global effort to combat malaria is persistently challenged by the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. The quinoline core is a privileged scaffold in antimalarial chemotherapy, with historical drugs like chloroquine and quinine paving the way for extensive medicinal chemistry exploration.[1][2] The 2-amino-N-arylquinoline-3-carboxamide series, a subset of these quinoline derivatives, has emerged as a promising class of compounds. These molecules are being investigated for their potential to overcome existing resistance mechanisms and for their activity against multiple stages of the parasite's life cycle.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific analogue, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide , in antimalarial research. We will delve into its hypothesized mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation, and discuss the interpretation of key experimental data. The methodologies described herein are based on established and standardized protocols for antimalarial drug screening.[5][6]

Hypothesized Mechanism of Action

While the precise molecular target of this compound may still be under investigation, its structural features suggest a mode of action consistent with other quinoline-based antimalarials. The primary mechanism of action for many quinoline drugs is the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[2][7] During its intraerythrocytic stage, the parasite degrades host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme, which the parasite detoxifies by polymerizing it into inert hemozoin crystals.[7][8]

Quinoline-containing compounds are weak bases that accumulate in the acidic food vacuole.[2][7] It is hypothesized that this compound, through its quinoline core, interferes with heme detoxification. This could occur through several non-mutually exclusive mechanisms:

  • Inhibition of Hemozoin Formation: The compound may directly bind to free heme, preventing its polymerization into hemozoin. This leads to the accumulation of toxic heme, which can damage parasite membranes and inhibit enzymatic function.[7][8]

  • Formation of a Toxic Drug-Heme Complex: The complex formed between the quinoline derivative and heme may itself be toxic to the parasite.[8]

  • Disruption of Vacuolar pH: The accumulation of the basic quinoline compound could raise the pH of the food vacuole, thereby inhibiting the activity of acidic proteases required for hemoglobin digestion.

The diagram below illustrates the proposed mechanism of action.

Antimalarial Mechanism of Quinoline Carboxamides Proposed Mechanism of Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Food_Vacuole Acidic Food Vacuole (pH ~5.0-5.5) Hemoglobin->Food_Vacuole Engulfment Heme Toxic Free Heme Food_Vacuole->Heme Digestion by Proteases Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Membrane Damage & Enzyme Inhibition Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Compound->Food_Vacuole Accumulation Compound->Heme Binding Compound->Hemozoin Inhibition InVivo_Screening_Workflow In Vivo Antimalarial Screening Workflow Start Start Infection Infect Mice with P. berghei Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Compound/Control for 4 Days Grouping->Treatment Monitoring Monitor Parasitemia on Day 5 Treatment->Monitoring Analysis Calculate % Suppression and ED50/ED90 Monitoring->Analysis End End Analysis->End

Caption: Workflow for the 4-day suppressive test.

Part 3: Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound is influenced by its distinct structural features. SAR studies of related compounds can provide insights into the importance of each moiety. [9][10][11][12]

  • 2-Amino Group: This group is often critical for activity. Modifications can significantly impact potency. [10]* Quinoline Core: This scaffold is essential for accumulation in the parasite's food vacuole. Substitutions on the quinoline ring can modulate activity and pharmacokinetic properties.

  • N-(4-fluorophenyl)carboxamide Side Chain: The nature and substitution pattern of the aryl carboxamide side chain can influence ligand-target interactions and physicochemical properties such as solubility and membrane permeability. The fluorine atom can affect metabolic stability and binding affinity.

Conclusion

This compound represents a promising lead compound in the quest for new antimalarial therapies. The protocols outlined in these application notes provide a robust framework for its preclinical evaluation. A systematic investigation of its in vitro and in vivo activity, coupled with an understanding of its mechanism of action and SAR, will be crucial in advancing this and related compounds through the drug discovery pipeline.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • In vitro in vivo and models used for antimalarial activity. (2019, May 14).
  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (n.d.).
  • In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (2025, August 8).
  • Espíndola, M. R., Varotti, F. P., Aguiar, A. C. C., Andrade, S. N., & Rocha, E. M. M. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
  • Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives - PMC - NIH. (n.d.).
  • Slater, A. F. (n.d.). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
  • Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle | Request PDF - ResearchGate. (2025, August 7).
  • Kapishnikov, S., et al. (2019, November 12). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Hameed, P. S., et al. (2021, September 9). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed.
  • Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC. (n.d.).
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. (n.d.).
  • Kumar, V., & Kumar, K. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Singh, A. K., et al. (n.d.). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC - PubMed Central.
  • Gibhard, L., et al. (2013, November 14). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
  • Van der Westhuizen, A., et al. (2020, July 15). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed.
  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PubMed Central. (n.d.).
  • Antiplasmodial and Leishmanicidal Activities of 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) Quinoxaline 1,4-Dioxide Derivatives - NIH. (n.d.).
  • Singh, K., et al. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC.
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Application Notes and Protocols: In Vivo Experimental Design for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

This document provides a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic potential of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. As this is a novel investigational compound, this guide is built upon a foundational hypothesis derived from its core chemical structure. Quinoline-3-carboxamide derivatives have shown promise in modulating inflammatory pathways. Therefore, the experimental designs detailed herein are predicated on the hypothesis that this compound acts as an anti-inflammatory agent, potentially by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a critical regulator of innate and adaptive immunity and serves as a pivotal mediator of inflammatory responses.[1][2] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Dysregulation of NF-κB signaling is implicated in a variety of inflammatory diseases, making it an attractive target for novel therapeutics.[1][3]

This guide will provide a logical, step-by-step framework for preclinical in vivo evaluation, covering ethical considerations, model selection, pharmacokinetic/pharmacodynamic (PK/PD) relationship assessment, and detailed experimental protocols. Adherence to these guidelines will ensure the generation of robust, reproducible, and translatable data, which is essential for advancing a compound through the drug development pipeline.[4][5][6]

Section 2: Ethical Considerations and Regulatory Compliance

All in vivo experiments must be conducted with the highest ethical standards and in strict compliance with national and international guidelines. Key principles to adhere to include the 3Rs (Replacement, Reduction, and Refinement).[7][8]

  • Replacement: Justify the use of animal models and confirm that no alternative in vitro or in silico methods can achieve the study's objectives.[7][8]

  • Reduction: Use the minimum number of animals necessary to obtain scientifically valid and statistically significant data.[7][9] This requires careful experimental design and power analysis.[9]

  • Refinement: All procedures must be optimized to minimize animal pain, suffering, and distress.[7][10] This includes using appropriate anesthesia and analgesia, defining humane endpoints, and providing proper housing and care.[10][11]

Before commencement, all experimental protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent animal welfare and ethical review body.[12] Researchers are also encouraged to follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting of study findings.[13]

Section 3: Assumed Mechanism of Action: NF-κB Signaling Pathway

The experimental design is based on the hypothesis that this compound inhibits the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or cytokines like TNF-α.[3][14] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation.[15] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15]

Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.

Section 4: Pharmacokinetic (PK) and Dose-Ranging Studies

Prior to efficacy testing, it is crucial to understand the PK profile of the compound. This informs dose selection, dosing frequency, and the optimal time points for pharmacodynamic assessments.[16][17]

Single Ascending Dose (SAD) PK Study
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) and assess dose proportionality.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Procedure:

    • Administer the compound at three escalating doses (e.g., 1, 10, 50 mg/kg) via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).

    • Collect serial blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and analyze compound concentration using a validated LC-MS/MS method.

    • Calculate PK parameters using non-compartmental analysis.[18]

Dose Range Finding (DRF) and Tolerability Study
  • Objective: To identify a range of doses that are well-tolerated and establish a maximum tolerated dose (MTD).

  • Animal Model: Mice (e.g., C57BL/6) or rats (n=3-5 per group).

  • Procedure:

    • Administer the compound daily for 5-7 days at escalating doses.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study, perform gross necropsy and consider collecting major organs for histopathology.

Study Objective Animal Model Key Parameters Measured
SAD PK Characterize single-dose pharmacokineticsSprague-Dawley RatsCmax, Tmax, AUC, t½
DRF Determine maximum tolerated dose (MTD)C57BL/6 MiceBody weight, clinical observations, morbidity

Section 5: In Vivo Efficacy Models of Acute Inflammation

Acute inflammatory models are essential for initial proof-of-concept studies to demonstrate the anti-inflammatory activity of a novel compound.[19]

Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis and is excellent for evaluating compounds that target cytokine production.[20][21]

  • Objective: To assess the compound's ability to inhibit the systemic release of pro-inflammatory cytokines.

  • Protocol:

    • Animal Model: Male C57BL/6 mice (8-10 weeks old).

    • Acclimation: Acclimate animals for at least 7 days.

    • Grouping (n=8-10/group):

      • Group 1: Vehicle Control (e.g., Saline) + Vehicle for compound

      • Group 2: Vehicle Control + LPS

      • Group 3: Compound (Low Dose) + LPS

      • Group 4: Compound (Mid Dose) + LPS

      • Group 5: Compound (High Dose) + LPS

      • Group 6 (Optional): Positive Control (e.g., Dexamethasone) + LPS

    • Procedure:

      • Administer the compound or its vehicle at a specified time (e.g., 1 hour) before the inflammatory challenge.[20]

      • Induce inflammation by administering LPS (e.g., 0.5-1 mg/kg, IP).[22][23]

      • At the peak of cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.[20]

      • Process blood to obtain plasma.

    • Endpoints:

      • Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA or a multiplex assay.

      • (Optional) Collect tissues (liver, spleen, lung) for analysis of downstream markers (e.g., phosphorylated NF-κB p65) via Western Blot or immunohistochemistry.

Model 2: Carrageenan-Induced Paw Edema

This is a highly reproducible model of acute, localized inflammation and edema formation, useful for screening NSAID-like compounds.[24][25][26]

  • Objective: To evaluate the compound's ability to reduce acute local edema and inflammation.

  • Protocol:

    • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).[25]

    • Grouping (n=6-8/group): Similar to the LPS model, including a positive control like Indomethacin.[25]

    • Procedure:

      • Measure the initial volume of the right hind paw (V₀) using a plethysmometer.[25]

      • Administer the compound or vehicle (e.g., PO) 1 hour prior to the challenge.

      • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[24][25]

      • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[25][27]

    • Endpoints:

      • Primary: Calculate the increase in paw volume (Edema = Vₜ - V₀) and the percentage inhibition of edema compared to the vehicle + carrageenan group.[25]

      • Secondary (at study termination): Collect paw tissue for histopathological analysis (to assess immune cell infiltration) and measure levels of myeloperoxidase (MPO) as a marker of neutrophil infiltration.[28]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Challenge cluster_monitoring Phase 3: Monitoring & Sampling cluster_analysis Phase 4: Analysis acclimation Animal Acclimation (7 days) randomization Randomization & Grouping acclimation->randomization pretreatment Pre-treatment (Compound/Vehicle) randomization->pretreatment challenge Inflammatory Challenge (LPS or Carrageenan) pretreatment->challenge 1 hr monitoring Monitor Clinical Signs Measure Paw Volume (if applicable) challenge->monitoring 1-5 hrs sampling Terminal Blood/Tissue Collection monitoring->sampling At Endpoint elisa Cytokine Analysis (ELISA) sampling->elisa histo Histopathology / MPO Assay sampling->histo stats Statistical Analysis elisa->stats histo->stats report Data Interpretation & Reporting stats->report

Caption: General experimental workflow for in vivo efficacy studies.

Section 6: Pharmacodynamic (PD) and Mechanism of Action Studies

To confirm that the compound works through the hypothesized mechanism, targeted PD studies are necessary. These studies link the drug's concentration to its biological effect.[16][29]

  • Objective: To demonstrate target engagement and modulation of the NF-κB pathway in vivo.

  • Design: This can be integrated into the efficacy studies (Section 5).

  • Protocol:

    • Following the LPS challenge protocol, collect not just plasma, but also relevant tissues (e.g., spleen, liver).

    • Prepare tissue lysates at the study endpoint.

    • Use Western Blot analysis to measure the levels of key signaling proteins:

      • Phospho-p65 (the activated form of a key NF-κB subunit).

      • Total p65 (as a loading control).

      • IκBα (its degradation indicates pathway activation).

    • Expected Outcome: An effective compound should show a dose-dependent decrease in the ratio of phospho-p65 to total p65 and a stabilization (i.e., reduced degradation) of IκBα in the LPS-treated groups.

Section 7: Data Analysis and Interpretation

  • Paw Edema Data: Data are typically expressed as the mean increase in paw volume ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way or two-way ANOVA with an appropriate post-hoc test (e.g., Dunnett's or Tukey's).[32][33]

  • Cytokine Data: Cytokine concentrations are also expressed as mean ± SEM. Data may require log transformation to normalize the distribution before applying parametric tests like ANOVA.

  • Western Blot Data: Densitometry should be used to quantify band intensity. The ratio of the target protein to a loading control (e.g., β-actin or GAPDH) should be calculated.

  • Significance: A p-value of <0.05 is generally considered statistically significant.

Endpoint Primary Analysis Method Statistical Test
Paw VolumeMean Increase in Volume (mL)Two-Way ANOVA with post-hoc test
Plasma CytokinesConcentration (pg/mL)One-Way ANOVA with post-hoc test
Protein ExpressionRelative DensitometryOne-Way ANOVA with post-hoc test

Section 8: Conclusion

This document outlines a structured, hypothesis-driven approach for the initial in vivo characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating its pharmacokinetics, tolerability, and efficacy in robust, well-established models of acute inflammation, researchers can generate the critical data needed to validate its mechanism of action and justify further development. Rigorous adherence to ethical guidelines and sound experimental design will ensure the integrity and translational value of the findings.[4]

References

  • Bate, S. T., & Clark, R. A. (2014). The design and statistical analysis of animal experiments. Cambridge University Press.
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  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
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Application Notes: A Comprehensive Protocol for the Solubilization of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The quinoline-3-carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential applications in oncology and immunology.[1][2][3] 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide is one such small molecule of interest for cell-based research. A critical, yet often overlooked, prerequisite for obtaining accurate and reproducible data in cellular assays is the proper dissolution and delivery of the test compound to the in vitro system. Due to the predominantly hydrophobic and aromatic nature of the quinoline core, this compound exhibits negligible solubility in aqueous media, a common challenge with this class of molecules.[4][5]

This application note provides a detailed, field-proven protocol for the effective solubilization of this compound. We will address the causality behind solvent selection, outline a step-by-step methodology for preparing high-concentration stock solutions, and detail the subsequent dilution into cell culture media. The protocol is designed to ensure compound bioavailability, minimize precipitation, and maintain the integrity of the cellular model by controlling for solvent-induced cytotoxicity.

Physicochemical Profile and Solubility Rationale

Understanding the inherent properties of this compound is essential for developing a robust dissolution strategy. While exhaustive experimental data is not publicly available, we can infer its characteristics based on its structure and data from similar quinoline derivatives.

Table 1: Physicochemical Characteristics and Strategic Implications

PropertyPredicted Value / CharacteristicImplication for Dissolution Strategy
Molecular Formula C₁₆H₁₂FN₃OUsed for calculating mass for stock solutions.
Molecular Weight ~281.29 g/mol Standard for small molecule drug candidates.
Aqueous Solubility Extremely LowDirect dissolution in buffers (PBS) or cell culture media is not feasible. An organic solvent is required.[4][6]
Predicted logP High (>3.0)Indicates high lipophilicity and a strong preference for non-polar, organic solvents over aqueous solutions.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a "universal solvent" capable of dissolving ~80% of small molecule compounds and is miscible with aqueous media.[7]

The clear takeaway from this profile is that a high-concentration stock solution must first be prepared in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is the industry-standard choice due to its exceptional solvating power for hydrophobic compounds and its miscibility with water, which facilitates subsequent dilution into cell culture medium.[7]

Experimental Protocol: From Powder to Working Solution

This protocol is divided into two critical stages: the preparation of a concentrated stock solution in 100% DMSO and the final dilution into your complete cell culture medium for immediate use.

Materials & Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (recommended)

  • Sterile, low-retention pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

Workflow for Solubilization and Application

Caption: Standard workflow for preparation and use of a DMSO-based compound stock.

Part 1: Preparation of a 10 mM Master Stock Solution

The objective here is to create a high-concentration, stable stock that can be stored long-term and diluted as needed, minimizing the final DMSO concentration in the assay.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of a compound with MW = 281.29 g/mol :

    • Mass (mg) = 10 mmol/L × (1 L / 1000 mL) × 1 mL × 281.29 g/mol × 1000 mg/g = 2.81 mg .

  • Weigh Compound: On a calibrated analytical balance, accurately weigh 2.81 mg of the compound and transfer it to a sterile amber vial.

    • Expert Insight: Using an amber vial protects the compound from potential photodegradation, a common concern for aromatic heterocyclic compounds.

  • Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Facilitate Dissolution:

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.[8]

    • If any particulate matter remains, place the vial in a sonicator water bath for 5-10 minutes.[6][9]

    • Gentle warming in a 37°C water bath can also be used, but sonication is generally preferred to avoid potential heat-induced degradation.[6][9]

  • Confirm Solubilization: Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitates. This step is critical for accurate dosing.

  • Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes. Store promptly at -20°C or, for long-term storage (>3 months), at -80°C.[6][9]

    • Causality: Aliquoting prevents the degradation that can be caused by repeated freeze-thaw cycles of the entire stock solution.[9]

Part 2: Preparation of the Final Working Solution

This stage requires careful technique to prevent the compound from precipitating out of the aqueous cell culture medium.

  • Thaw Stock: Remove a single aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Perform Dilution: To achieve a final concentration of 10 µM, a 1:1000 dilution is required.

    • Crucial Step: Add 1 µL of the 10 mM DMSO stock directly into 999 µL of the pre-warmed medium . Never add the medium to the concentrated DMSO.

    • Immediately after adding the stock, mix the solution by gently vortexing or by pipetting up and down. Rapid dispersion is key to preventing localized high concentrations that lead to precipitation.[6]

  • Final DMSO Concentration & Vehicle Control:

    • A 1:1000 dilution results in a final DMSO concentration of 0.1%. This level is well-tolerated by most robust cell lines.[10][11] However, for sensitive or primary cells, it is crucial to keep the DMSO concentration at or below 0.1%.[9][12]

    • Mandatory Control: For every experiment, a vehicle control must be included. This control consists of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the medium, but without the compound. This validates that any observed cellular effects are due to the compound and not the solvent.[10]

Troubleshooting and Best Practices

ProblemProbable CauseRecommended Solution
Precipitation in Media The compound's solubility limit in the aqueous environment was exceeded.Ensure rapid and thorough mixing upon dilution. Consider a two-step serial dilution in the medium. If the issue persists, a lower final compound concentration may be necessary.[4]
Cloudy Stock Solution Incomplete dissolution or compound degradation.Repeat sonication and vortexing steps. If cloudiness remains, the compound may have absorbed moisture or degraded; prepare a fresh stock. Always use anhydrous DMSO.
Cytotoxicity in Vehicle Control The specific cell line is sensitive to the final DMSO concentration.Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance. Aim for a final concentration well below the toxic threshold, ideally ≤0.1%.[10][13]
Inconsistent Results Degradation of stock solution due to improper storage.Always use single-use aliquots to avoid freeze-thaw cycles.[9] While many compounds are stable for months at -20°C in DMSO, preparing fresh stocks periodically is good practice.[6]

References

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • Hyun, J., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • AntBio. (2026). Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solub. Retrieved from [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

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Sources

Navigating the Frontier: A Guide to Characterizing 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive investigation into the scientific literature and chemical databases reveals that 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide (CAS No. 524036-16-6) is a commercially available compound with a defined chemical structure. However, as of the date of this document, it is not an established chemical probe with a known biological target or a published, validated set of applications and protocols.

This guide, therefore, is structured as a strategic roadmap for researchers and drug development professionals on how to approach the characterization of this and other novel compounds. We will use this compound, hereafter referred to as "Compound QF3" , as our candidate molecule. This document will provide the foundational principles, experimental workflows, and detailed protocols necessary to progress Compound QF3 from a simple chemical entity to a validated chemical probe.

Part 1: Foundational Assessment and Strategic Planning

Before embarking on extensive biological screening, a thorough in silico and physicochemical assessment of Compound QF3 is critical. This initial phase helps to predict its potential liabilities and guides the design of subsequent experiments.

In Silico Profiling: Predicting Drug-Likeness

Computational tools can provide valuable insights into the physicochemical properties of Compound QF3, predicting its potential for cell permeability and oral bioavailability. These parameters are crucial for its utility as a chemical probe in cellular and in vivo models.

PropertyPredicted ValueImplication for a Chemical Probe
Molecular Weight281.29 g/mol Ideal (<500 Da), favoring membrane permeability.
cLogP~3.5Moderate lipophilicity, suggesting a balance between solubility and permeability.
Hydrogen Bond Donors2Within the acceptable range for good membrane transport.
Hydrogen Bond Acceptors3Within the acceptable range for good membrane transport.
Polar Surface Area (PSA)~70 ŲSuggests good potential for cell permeability.

These values are estimations based on the chemical structure and may vary depending on the algorithm used.

Experimental Physicochemical Characterization

While in silico predictions are useful, experimental validation is essential. The following protocols will provide a baseline for handling and utilizing Compound QF3.

Protocol 1: Solubility Assessment

  • Objective: To determine the maximum soluble concentration of Compound QF3 in common biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO).

  • Materials: Compound QF3, DMSO, PBS (pH 7.4), DMEM, sonicator, spectrophotometer.

  • Procedure:

    • Prepare a 10 mM stock solution of Compound QF3 in 100% DMSO.

    • Create a serial dilution of the stock solution in the desired aqueous buffer (e.g., PBS) to final concentrations ranging from 1 µM to 100 µM.

    • Incubate the solutions at room temperature for 1 hour, followed by centrifugation at 14,000 x g for 10 minutes to pellet any precipitate.

    • Measure the absorbance of the supernatant at a predetermined wavelength (determined by a UV-Vis scan) to quantify the soluble compound.

    • The highest concentration that does not show precipitation is considered the working solubility limit.

Rationale: Understanding the solubility of Compound QF3 is critical for designing experiments with accurate and reproducible concentrations, avoiding artifacts from compound precipitation.

Part 2: Unbiased Phenotypic Screening to Uncover Biological Activity

Given the lack of a known target for Compound QF3, an unbiased phenotypic screening approach is the most effective strategy to identify a potential biological effect. This involves testing the compound across a diverse range of cell-based assays that measure complex cellular processes.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation Compound QF3 Compound QF3 Cell-Based Assays Cell-Based Assays Compound QF3->Cell-Based Assays Dose-response testing Cell Viability Cell Viability Cell-Based Assays->Cell Viability Reporter Gene Assay Reporter Gene Assay Cell-Based Assays->Reporter Gene Assay High-Content Imaging High-Content Imaging Cell-Based Assays->High-Content Imaging Hit Identification Hit Identification Cell Viability->Hit Identification Reporter Gene Assay->Hit Identification High-Content Imaging->Hit Identification Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography Yeast-3-Hybrid Yeast-3-Hybrid Hit Identification->Yeast-3-Hybrid Computational Prediction Computational Prediction Hit Identification->Computational Prediction Putative Targets Putative Targets Affinity Chromatography->Putative Targets Yeast-3-Hybrid->Putative Targets Computational Prediction->Putative Targets Target Knockdown (siRNA/CRISPR) Target Knockdown (siRNA/CRISPR) Putative Targets->Target Knockdown (siRNA/CRISPR) Thermal Shift Assay Thermal Shift Assay Putative Targets->Thermal Shift Assay Enzymatic Assays Enzymatic Assays Putative Targets->Enzymatic Assays Validated Target & MOA Validated Target & MOA Target Knockdown (siRNA/CRISPR)->Validated Target & MOA Thermal Shift Assay->Validated Target & MOA Enzymatic Assays->Validated Target & MOA

Figure 1: A generalized workflow for the characterization of a novel chemical probe, starting from phenotypic screening to target validation.

Protocol 2: Cell Viability/Cytotoxicity Profiling

  • Objective: To determine the concentration at which Compound QF3 affects cell viability in a panel of diverse human cancer cell lines.

  • Materials: Compound QF3, a panel of cell lines (e.g., MCF-7, HCT116, A549), complete growth media, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound QF3 (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • After the incubation period, add the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Rationale: This initial screen provides a broad understanding of the compound's potency and potential selectivity. A compound with potent and selective cytotoxicity against a particular cell line can provide clues about its mechanism of action. The quinoline carboxamide scaffold has been associated with anticancer properties, making this a logical starting point.[1]

Part 3: Target Deconvolution and Validation

Once a consistent and potent phenotype is observed, the next critical step is to identify the direct molecular target(s) of Compound QF3.

Target Identification Strategies

A multi-pronged approach is often necessary to confidently identify the biological target.

  • Affinity-based Methods: This involves immobilizing Compound QF3 on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.

  • Genetic Approaches: Techniques like siRNA or CRISPR/Cas9 screening can be used to identify genes that, when knocked down or out, phenocopy or alter the cellular response to Compound QF3.

  • Computational Methods: Based on the structure of Compound QF3, computational docking can be performed against libraries of known protein structures to predict potential binding partners. Several studies have used this approach for quinoline-3-carboxamide derivatives.[2]

Target Validation: Confirming the Interaction

After identifying putative targets, it is essential to confirm a direct physical interaction between Compound QF3 and the target protein.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To determine if Compound QF3 directly binds to and stabilizes a target protein in intact cells.

  • Materials: Compound QF3, cell line expressing the putative target protein, PBS, lysis buffer, equipment for western blotting.

  • Procedure:

    • Treat intact cells with Compound QF3 or a vehicle control.

    • Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by western blot using an antibody against the putative target protein.

    • A shift in the melting curve to a higher temperature in the presence of Compound QF3 indicates target engagement and stabilization.

Rationale: CETSA is a powerful method for verifying target engagement in a physiological context, providing strong evidence for a direct interaction.

G cluster_0 No Compound cluster_1 With Compound QF3 node_A Target Protein (Unbound) node_B Heat Application node_A->node_B node_C Protein Denaturation & Aggregation node_B->node_C node_D Target Protein + Compound QF3 (Bound Complex) node_E Heat Application node_D->node_E node_F Stabilized Protein (Remains Soluble at Higher Temp) node_E->node_F

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.

Part 4: Mechanism of Action and In Vivo Utility

With a validated target, the final phase of characterization involves elucidating the downstream consequences of target engagement and assessing the utility of Compound QF3 in more complex biological systems. This could involve detailed enzymatic assays if the target is an enzyme, or pathway analysis using transcriptomics or proteomics.

Given that various quinoline-3-carboxamides have been identified as kinase inhibitors, if a kinase target is validated for Compound QF3, a standard in vitro kinase assay would be a logical next step.[3][4]

Protocol 4: In Vitro Kinase Assay (Example)

  • Objective: To determine the inhibitory activity of Compound QF3 against the validated kinase target.

  • Materials: Recombinant active kinase, substrate peptide, ATP, Compound QF3, kinase buffer, ADP-Glo™ Kinase Assay (Promega).

  • Procedure:

    • In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of Compound QF3.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

    • Calculate the IC50 value for Compound QF3 against the target kinase.

Rationale: This assay provides quantitative data on the potency of the compound as an inhibitor of its direct target, which is a critical parameter for a chemical probe.

Conclusion and Future Directions

While this compound (Compound QF3) currently lacks a defined biological role, its quinoline-3-carboxamide scaffold is present in numerous biologically active molecules. The workflows and protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. Through a phased approach of profiling, screening, target deconvolution, and validation, Compound QF3 can be rigorously assessed for its potential as a novel chemical probe to explore new avenues of biological inquiry and therapeutic intervention.

References

  • Pommepuy, N., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(15), 7177-7200. [Link]

  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478. [Link]

  • Kirubakaran, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2135-2147. [Link]

  • Mhaske, G. S., et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131-142. [Link]

  • Anwar, M. F., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4987. [Link]

  • Wang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6643-6662. [Link]

  • Thiruvenkatam, V., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2135-2147. [Link]

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Application Notes and Protocols for Antimicrobial Screening of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] Quinoline derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] The core quinoline scaffold is a key pharmacophore in several established antibacterial drugs.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific synthetic quinoline derivative, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide .

This guide is designed to be a practical, field-proven resource, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each experimental choice. By adhering to these protocols, researchers can generate reliable and reproducible data to evaluate the antimicrobial potential of this novel compound.

Scientific Background: Quinoline-3-Carboxamides as Antimicrobial Candidates

Quinoline-3-carboxamide derivatives have been the subject of significant research due to their potential as therapeutic agents.[5] The introduction of a carboxamide functional group at the third position of the quinoline ring has been shown to yield compounds with notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antimicrobial mechanism of action for many quinoline-based compounds involves the disruption of bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[6] Another proposed mechanism for some quinoline derivatives is the disruption of the bacterial cell membrane, leading to depolarization and release of intracellular contents.[7]

The subject of this guide, this compound, incorporates several structural features of interest: the quinoline core, an amino group at the 2-position which can influence its biological activity, and a fluorophenyl carboxamide moiety. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This application note will detail the essential protocols to determine this compound's antimicrobial efficacy.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the comprehensive workflow for the antimicrobial screening of this compound.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary & Secondary Screening cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Solution Preparation Disk_Diffusion Agar Disk Diffusion (Qualitative) Compound_Prep->Disk_Diffusion MIC Broth Microdilution (Quantitative - MIC) Compound_Prep->MIC Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC Disk_Diffusion->MIC If active Data_Interpretation Data Interpretation & Analysis Disk_Diffusion->Data_Interpretation MBC Subculturing for MBC (Bactericidal Activity) MIC->MBC Determine MIC first MIC->Data_Interpretation MBC->Data_Interpretation

Caption: A comprehensive workflow for antimicrobial screening.

Part 1: Qualitative Antimicrobial Susceptibility Testing

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

The agar disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[8] This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test bacterium will create a concentration gradient of the compound as it diffuses into the agar. If the compound is effective, a clear zone of inhibition will be observed around the disk where bacterial growth is prevented.[9]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard[10]

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent)

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or MHB.[8] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[9] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9] Allow the plate to dry for 3-5 minutes.[8]

  • Preparation and Application of Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Aseptically impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate.[8] Ensure disks are firmly pressed onto the agar surface and are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Interpretation of Results: Measure the diameter of the zones of inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound. Compare the zone diameters to established standards for the positive control to ensure the validity of the test.

Part 2: Quantitative Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[10][14]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[15]

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.[15]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[16] Discard 100 µL from well 10.[16]

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[17]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[15]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][19] This test is a crucial follow-up to the MIC assay to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[20]

Materials:

  • MIC plate from the previous protocol

  • Sterile MHA plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile MHA plate.[15]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][18]

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be presented in a clear and organized table.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus25923e.g., 4e.g., 82Bactericidal
Escherichia coli25922e.g., 16e.g., >64>4Bacteriostatic
Pseudomonas aeruginosa27853e.g., 32e.g., 642Bactericidal
Enterococcus faecalis29212e.g., 8e.g., 162Bactericidal
Disclaimer: The data presented are for illustrative purposes only and should be determined experimentally.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15][18]

Potential Mechanism of Action

The quinoline core of this compound suggests a potential mechanism of action involving the disruption of bacterial cellular processes.

Quinoline Antimicrobial Mechanism cluster_membrane Cell Membrane Interaction cluster_dna DNA Replication Inhibition Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Membrane Bacterial Cell Membrane Compound->Membrane Pathway 1 DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Pathway 2 Disruption Membrane Disruption & Depolarization Membrane->Disruption Leakage Ion & ATP Leakage Disruption->Leakage Inhibition Enzyme Inhibition DNA_Gyrase->Inhibition DNA_Replication_Block Blocked DNA Replication Inhibition->DNA_Replication_Block

Caption: Plausible mechanisms of action for quinoline antimicrobials.

Further mechanistic studies, such as membrane potential assays and DNA gyrase inhibition assays, would be necessary to elucidate the precise mode of action of this specific compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the antimicrobial screening of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's qualitative and quantitative antimicrobial properties. The systematic approach outlined here, from initial screening to the determination of MIC and MBC values, is essential for the evaluation of this and other novel antimicrobial candidates in the ongoing effort to combat antibiotic resistance.

References

  • Broth microdilution. (n.d.). Grokipedia.
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • Broth microdilution. (n.d.). Wikipedia.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Minimum bactericidal concentration. (n.d.). Wikipedia.
  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. (2017, February 28). PubMed.
  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository Home.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • Quinoline-bearing antimicrobial agents. (n.d.). ResearchGate.
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015, December 15). ResearchGate.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH.
  • Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2025, August 9). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We provide a series of frequently asked questions for rapid troubleshooting, followed by in-depth experimental guides that detail scientifically-grounded strategies to enhance aqueous solubility. Our approach is to not only provide protocols but to explain the causal mechanisms, enabling you to make informed decisions for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: My batch of this compound shows very poor solubility in aqueous buffers. Why is this expected?

A1: The molecular structure of this compound inherently predicts low aqueous solubility. The primary reasons are:

  • Hydrophobic Core: The quinoline ring system and the 4-fluorophenyl group are large, rigid, and hydrophobic structures. These components make it difficult for water molecules to form a solvation shell, which is necessary for dissolution.

  • Crystal Lattice Energy: The planar nature of the quinoline core and the presence of hydrogen bond donors (amino, amide N-H) and acceptors (amide C=O, quinoline N) can lead to strong intermolecular interactions in the solid state. This creates a stable crystal lattice that requires significant energy to break apart during dissolution.[1]

  • Weakly Basic Nature: While the compound possesses basic nitrogen atoms (on the quinoline ring and the 2-amino group), in its neutral form at physiological pH (~7.4), these may not be sufficiently protonated to significantly enhance solubility.

Q2: What are the simplest, first-line strategies I should attempt to get my compound into solution?

A2: For initial screening and proof-of-concept experiments, we recommend starting with the most straightforward and readily accessible methods:

  • pH Adjustment: Given the presence of basic nitrogen atoms, lowering the pH of your aqueous medium is the most effective initial strategy. Protonating these sites will form a more soluble salt in situ.[2][3][4][5]

  • Co-solvency: If pH adjustment is insufficient or not suitable for your experimental system, using a water-miscible organic solvent (a co-solvent) is the next logical step.[6][7][8][9] Common choices include DMSO, ethanol, or polyethylene glycol (PEG).

Q3: How can I quantitatively measure the improvement in solubility?

A3: A common and reliable method is the Equilibrium Solubility Assay . An excess amount of the solid compound is added to the solvent system of interest (e.g., a specific buffer or co-solvent mixture). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). Afterward, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

Q4: Is it possible to form a stable salt of this compound for better long-term solubility?

A4: Yes, salt formation is a highly viable and widely used strategy for basic compounds like this one.[10][11] The quinoline nitrogen and the exocyclic amino group are basic centers that can be protonated by an acid to form a salt. A general guideline, known as the "pKa rule," suggests that a stable salt is likely to form if the pKa of the acidic counterion is at least 2-3 units lower than the pKa of the basic functional group on your compound.[11][12] Creating a salt form can dramatically improve not only solubility but also the dissolution rate.[13]

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols and the scientific rationale for key solubility enhancement techniques.

Guide 1: Systematic pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the medium.[2][3] For a weak base like this compound, solubility increases as the pH decreases due to the protonation of basic nitrogen atoms.

Scientific Principle

The quinoline nitrogen and the 2-amino group are weak bases. In an acidic environment (low pH), these groups accept a proton (H+) to form a positively charged cation. This ionized form is significantly more polar than the neutral molecule, leading to much stronger interactions with water molecules and thus, higher aqueous solubility.

G Neutral Compound (Free Base) (Low Solubility) Protonated Compound-H+ (Cationic Salt) (High Solubility) Neutral->Protonated + H+ (Decreasing pH) Protonated->Neutral - H+ (Increasing pH) G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation Drug Drug Molecule (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior) Drug->CD Encapsulation Complex Soluble Drug-CD Complex Drug->Complex CD->Complex

Caption: Encapsulation by a cyclodextrin.

Experimental Protocol: Phase Solubility Study
  • Select Cyclodextrins: Screen different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble, and safe choices. [14]2. Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Determine Solubility: Add an excess of the compound to each CD solution and perform the equilibrium solubility assay as described previously.

  • Plot and Analyze: Plot the solubility of your compound against the concentration of the cyclodextrin. The shape of the curve reveals the stoichiometry and stability of the complex. A linear (AL-type) plot is most common and indicates the formation of a 1:1 soluble complex.

Expected Results & Troubleshooting

A significant, often linear, increase in compound solubility should be observed with increasing cyclodextrin concentration.

HP-β-CD Conc. (mM)Compound Solubility (µM)
0< 1
1075
20150
50375
100750

Scientist's Tip: While effective, cyclodextrins add significant mass to a formulation. This can be a limitation for high-dose drugs. The choice of cyclodextrin derivative is important, as native β-cyclodextrin has low solubility and potential toxicity. [15]

Guide 4: Salt Formation Screening

Creating a salt is a robust chemical modification strategy to improve the solubility and dissolution properties of an ionizable drug. [10][11]This involves reacting the basic free form of the drug with an acid to produce a solid salt.

Scientific Principle

The salt form introduces ionic character into the molecule. The electrostatic interactions in the salt's crystal lattice are typically easier for water to overcome than the strong hydrogen bonds and van der Waals forces in the neutral compound's lattice. This results in both higher apparent solubility and a faster rate of dissolution.

Experimental Workflow: Salt Screening

G cluster_0 Screening Phase cluster_1 Characterization Phase start Dissolve Free Base in Solvent (e.g., Acetone/IPA) add_acid Add Stoichiometric Amount of Counter-ion Acid (e.g., HCl, Mesylic Acid) start->add_acid induce Induce Precipitation/ Crystallization (Cooling, Anti-solvent) add_acid->induce isolate Isolate Solid by Filtration induce->isolate characterize Characterize Solid (XRPD, DSC, TGA) Confirm new salt form isolate->characterize test Test Aqueous Solubility & Dissolution Rate characterize->test stability Assess Physical/Chemical Stability (Hygroscopicity) test->stability

Caption: A typical workflow for salt screening.

Protocol Outline
  • Solvent Selection: Identify a suitable organic solvent that dissolves the free base but in which the salt is likely to be less soluble (e.g., isopropanol, acetone, ethyl acetate).

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acids).

  • Reaction: Dissolve the free base in the chosen solvent. Add one molar equivalent of the selected acid.

  • Isolation: Stir the mixture. Salt formation may be spontaneous, or it can be induced by cooling, evaporation, or adding an anti-solvent. Collect the resulting solid by filtration and dry it under vacuum.

  • Characterization & Testing: Confirm the formation of a new solid form using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Finally, measure the aqueous solubility of the new salt form.

Expected Results & Troubleshooting

A successful salt will be a stable, crystalline solid with significantly higher aqueous solubility than the free base.

Solid FormAqueous Solubility (pH 6.8, Hypothetical)
Free Base< 1 µg/mL
Hydrochloride Salt> 2 mg/mL
Mesylate Salt> 5 mg/mL
Tartrate Salt~500 µg/mL

Scientist's Tip: Not all salts are created equal. Some may be amorphous, unstable, or highly hygroscopic (absorb water from the air). A comprehensive screen should evaluate physical stability and handling properties in addition to solubility. [10]

References
  • Jambhekar, S. S., & Breen, P. J. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of sensitive drugs. Am J Pharm Educ, 80(3), 52. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Carbajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167–180. [Link]

  • Crini, G. (2014). Review: A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Babu, P. S., & Chowdary, K. P. R. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6. [Link]

  • Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 65-84). Wiley-VCH. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of Solubilization of Drugs. CRC press. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of pharmaceutical sciences, 94(5), 929–939. [Link]

  • Elder, D. P., & Holm, R. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International journal of pharmaceutics, 453(1), 88–100. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Kumar, L., & Verma, S. (2010). In vitro and in vivo evaluation of solid dispersions of glibenclamide. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 130(1), 77–84. [Link]

  • Childs, S. L., Kandi, P., & Lingireddy, S. (2013). The pKa rule for cocrystal screening. Crystal Growth & Design, 13(7), 3145-3152. [Link]

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Technical Support Center: Synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic route effectively.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering a systematic approach to problem-solving.

Question 1: I am observing very low yields (<30%) in the final cyclization step to form the quinoline ring. What are the likely causes and how can I improve this?

Low yields in the quinoline ring formation, typically achieved through a Friedländer annulation or a similar cyclization, are a frequent challenge. The root cause often lies in suboptimal reaction conditions or degradation of starting materials.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The choice and state of the acid or base catalyst are critical.

    • Troubleshooting:

      • Catalyst Screening: If using an acid catalyst (e.g., p-TsOH, H2SO4), ensure it is fresh and anhydrous. Consider screening other Lewis acids (e.g., ZnCl2, FeCl3) or Brønsted acids. For base-catalyzed reactions (e.g., KOH, NaOEt), ensure the absence of excess water, which can hydrolyze reactants or products.

      • Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.1, 0.2, 0.5 equivalents). An optimal balance is needed to drive the reaction without promoting side reactions.

  • Suboptimal Reaction Temperature: The cyclization is often thermodynamically controlled.

    • Troubleshooting:

      • Temperature Optimization: If the reaction is slow, a higher temperature might be required to overcome the activation energy barrier. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., 80°C, 100°C, 120°C in a high-boiling solvent like diphenyl ether or Dowtherm A).

      • Microwave Synthesis: For difficult cyclizations, microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.

  • Solvent Effects: The polarity and boiling point of the solvent play a crucial role.

    • Troubleshooting:

      • Solvent Screening: If using a polar aprotic solvent like DMF or DMSO, consider switching to a non-polar, high-boiling solvent like toluene or xylene, which can facilitate water removal via a Dean-Stark trap, driving the equilibrium towards the product.

Workflow for Optimizing the Cyclization Step:

G cluster_0 Troubleshooting Low Cyclization Yield start Low Yield (<30%) Observed catalyst Step 1: Verify Catalyst - Fresh? Anhydrous? - Screen Alternatives (Lewis/Brønsted) start->catalyst temp Step 2: Optimize Temperature - Incremental Increase (80-120°C) - Consider Microwave Synthesis catalyst->temp solvent Step 3: Evaluate Solvent - Use Dean-Stark for water removal - Screen high-boiling solvents temp->solvent yield Yield Improved? solvent->yield end Consult Further Literature/ Senior Chemist yield->end No success Process Optimized yield->success Yes

Caption: A decision tree for troubleshooting low yields in the quinoline cyclization step.

Question 2: My final product is difficult to purify. I see multiple spots on the TLC plate that are close together and have similar polarities.

Purification challenges for this compound often arise from the formation of side products that are structurally very similar to the desired compound.

Common Side Products & Prevention:

  • Unreacted Starting Materials: The presence of the starting 2-aminobenzophenone derivative or the active methylene compound indicates an incomplete reaction.

    • Solution: Increase reaction time or temperature, or try a more active catalyst as described in Question 1.

  • Partially Cyclized Intermediates: The reaction may stall at an intermediate stage, such as the initial condensation product before dehydration and cyclization.

    • Solution: Ensure a mechanism for water removal is in place (e.g., Dean-Stark trap) and that the catalyst is sufficiently active to promote the final ring-closing step.

  • N-Oxide Formation: The quinoline nitrogen is susceptible to oxidation, especially if the reaction is run at high temperatures in the presence of an oxidizing agent.

    • Solution: Conduct the reaction under an inert atmosphere (N2 or Ar). If oxidation is suspected, a mild reducing agent can be added during workup.

Purification Strategy:

If side products are still present, a multi-step purification approach may be necessary.

Purification Method When to Use Tips for Success
Column Chromatography Baseline method for separating compounds with different polarities.Use a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate) to improve separation.
Recrystallization When the product is highly crystalline and the impurities are more soluble.Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) and solvent mixtures to find one that gives good crystals.
Preparative HPLC For very difficult separations where column chromatography fails.This is a higher-cost, lower-throughput method, but it can provide very high purity.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for this compound and what are its key steps?

The most prevalent and adaptable method is a variation of the Friedländer Annulation . This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. For this specific target molecule, a common pathway is the reaction between 2-amino-2'-fluorobenzophenone and a cyanoacetamide derivative, followed by cyclization.

Key Synthetic Steps:

  • Activation/Condensation: The reaction is typically initiated by a base-catalyzed condensation between the 2-aminobenzophenone and 2-cyano-N-(4-fluorophenyl)acetamide.

  • Cyclization/Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the quinoline ring system. This step is often the most challenging and may require acidic or basic catalysis at elevated temperatures.

G cluster_1 Synthetic Pathway via Friedländer Annulation SM1 2-Amino-2'-fluorobenzophenone Intermediate Condensation Intermediate SM1->Intermediate SM2 2-Cyano-N-(4-fluorophenyl)acetamide SM2->Intermediate Product 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Intermediate->Product Cyclization (Heat, Catalyst)

Caption: A simplified workflow for the synthesis of the target molecule.

FAQ 2: How does the fluorine substituent on the N-phenyl ring affect the reaction?

The electron-withdrawing nature of the fluorine atom on the N-(4-fluorophenyl) group can have several effects:

  • Acidity of the Amide N-H: The fluorine atom increases the acidity of the N-H proton of the carboxamide. This can influence its reactivity in base-catalyzed steps.

  • Nucleophilicity: The overall nucleophilicity of the amide nitrogen is slightly reduced, which is generally not a major factor in the key bond-forming steps of this synthesis.

  • Solubility and Crystallinity: The fluorine substituent can significantly alter the solubility and crystalline properties of the final product, which can be advantageous for purification by recrystallization.

FAQ 3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic methods is crucial for reliable process control and product validation.

In-Process Monitoring:

  • Thin-Layer Chromatography (TLC): Provides a quick and easy way to track the consumption of starting materials and the formation of the product. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) and visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers more detailed information, allowing for the identification of intermediates and side products by their mass-to-charge ratio, confirming the progress of the reaction.

Final Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most important technique for structural elucidation. It provides definitive proof of the final structure by showing the chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2'-fluorobenzophenone (1.0 eq), 2-cyano-N-(4-fluorophenyl)acetamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask until the solids are fully dissolved.

  • Reaction: Heat the mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash it with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

References

  • Strategies for the Synthesis of Quinoline and Quinoline-Fuzed Heterocycles. Advanced Synthesis & Catalysis, [Link]

  • Microwave-Assisted Organic Synthesis – A Review. Current Organic Chemistry, [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, [Link]

Technical Support Center: Troubleshooting Off-Target Effects of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a novel ATP-competitive kinase inhibitor. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of its use in your research. As with any potent chemical probe, understanding and mitigating off-target effects is paramount to generating robust and reproducible data.[1][2] This resource will equip you with the knowledge and experimental workflows to confidently assess the on- and off-target activities of this compound.

Understanding the Compound: A Quinoline-Based Kinase Inhibitor

This compound belongs to the quinoline family of compounds, a scaffold known to be a versatile starting point for the development of kinase inhibitors targeting a range of kinases, including EGFR, c-Met, and others.[3][4] As an ATP-competitive inhibitor, it is designed to bind to the highly conserved ATP-binding pocket of its primary kinase target(s). However, this conservation also presents a significant challenge: the potential for binding to the ATP pockets of numerous other kinases, leading to off-target effects.[5][6][7] These unintended interactions can result in misleading experimental outcomes, making a thorough investigation of the compound's selectivity profile a critical step in any research endeavor.[8][9]

Troubleshooting Off-Target Effects: A Question-and-Answer Guide

This section addresses common issues encountered during experiments with this compound and provides systematic approaches to diagnose and resolve them.

Q1: We are observing an unexpected or paradoxical phenotype in our cell-based assays that doesn't align with the known function of the intended target kinase. How can we determine if this is an off-target effect?

A1: This is a frequent and important observation. An unexpected phenotype is a strong indicator of either an unknown function of the on-target kinase or, more commonly, engagement of one or more off-target proteins.[8][10] A multi-pronged approach is necessary to dissect the underlying cause.

Recommended Troubleshooting Workflow:

  • Validate On-Target Engagement in Cells: Before exploring off-targets, it is crucial to confirm that the compound is engaging its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding in a cellular context.[11][12][13][14] A positive thermal shift for your target kinase provides direct evidence of target engagement.

  • Employ a Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target kinase that has a different chemical scaffold. If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence that the effect is on-target.[10] Conversely, if the phenotype is unique to this compound, an off-target effect is highly probable.

  • Perform a "Rescue" Experiment: If possible, introduce a drug-resistant mutant of your target kinase into the cells. If the phenotype is reversed in the presence of the inhibitor, it strongly implicates the on-target kinase.[10]

  • Conduct Comprehensive Kinase Profiling: This is the most direct method to identify potential off-target kinases.[10][15] Screening the compound against a large panel of kinases will reveal its selectivity profile and identify other kinases that are potently inhibited.

Logical Workflow for Phenotype Deconvolution:

G A Unexpected Phenotype Observed B Validate On-Target Engagement (e.g., CETSA) A->B C Use Structurally Unrelated Inhibitor B->C Target Engaged G Off-Target Effect Suspected B->G Target Not Engaged D Perform Rescue Experiment C->D Phenotype Recapitulated C->G Phenotype Not Recapitulated F On-Target Effect Confirmed D->F Phenotype Rescued D->G Phenotype Not Rescued E Conduct Kinase Profiling H Identify Potential Off-Targets E->H G->E I Validate Off-Target Engagement and Function H->I

Caption: Troubleshooting workflow for an unexpected phenotype.

Q2: Our in vitro IC50 value for the target kinase is potent, but we need much higher concentrations to see an effect in our cellular assays. What could be the reason?

A2: This discrepancy is common and can be attributed to several factors. It's crucial to systematically investigate the potential causes to bridge the gap between biochemical potency and cellular activity.

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Troubleshooting: Assess cell permeability directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or by measuring intracellular compound concentration using LC-MS/MS.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to engage the target.

    • Troubleshooting: Determine the fraction of unbound compound in your cell culture medium. Consider using serum-free or low-serum medium for some experiments, if appropriate for your cell type.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (MDR1).

    • Troubleshooting: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) and see if the cellular potency increases.

  • Rapid Metabolism: The compound may be quickly metabolized by the cells into an inactive form.

    • Troubleshooting: Analyze the intracellular concentration of the parent compound and potential metabolites over time using LC-MS/MS.

  • High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations below the physiological levels found in cells (millimolar range). As an ATP-competitive inhibitor, the apparent potency of your compound will be lower in the presence of high intracellular ATP.

    • Troubleshooting: If possible, perform your in vitro kinase assay at a higher, more physiologically relevant ATP concentration to get a more predictive IC50 value.

Experimental Workflow for Investigating Potency Discrepancies:

G A High In Vitro Potency, Low Cellular Potency B Assess Cell Permeability (PAMPA, LC-MS/MS) A->B C Measure Plasma Protein Binding A->C D Test for Efflux Pump Activity A->D E Investigate Cellular Metabolism (LC-MS/MS) A->E F Re-evaluate In Vitro IC50 at High ATP A->F G Identify Limiting Factor(s) B->G C->G D->G E->G F->G

Caption: Workflow for addressing potency discrepancies.

Frequently Asked Questions (FAQs)

Q: What is a good starting concentration for my cellular experiments?

A: A good starting point is typically 10- to 100-fold higher than the in vitro IC50 value against the purified kinase. However, it is essential to perform a dose-response curve in your cellular assay to determine the optimal concentration. Always aim to use the lowest effective concentration to minimize the risk of off-target effects.[16] It's also recommended to use concentrations at or below 1 µM for cellular assays if the in vitro potency is below 100 nM, as higher concentrations are more likely to induce off-target activities.[1]

Q: How can I be sure that the observed cell death at high concentrations is due to inhibition of my target and not just non-specific toxicity?

A: This is a critical consideration. Cell death at high concentrations can often be an artifact of off-target effects or general compound toxicity.[1] To address this, you should:

  • Include a structurally similar but inactive control compound. This will help differentiate between a specific pharmacological effect and non-specific toxicity.[16]

  • Use an orthogonal approach to validate the phenotype, such as siRNA, shRNA, or CRISPR/Cas9-mediated knockdown/knockout of the target kinase.[10] If the genetic perturbation phenocopies the inhibitor's effect, it provides strong evidence for an on-target mechanism.

Q: What are the best practices for publishing data generated with this inhibitor?

A: To ensure the reproducibility and interpretability of your findings, it is crucial to provide comprehensive information about the compound's characterization. This should include:

  • The in vitro kinase selectivity profile. At a minimum, report the activity against a panel of representative kinases from different families.

  • Evidence of on-target engagement in the cellular model used. Data from assays like CETSA are highly valuable.[17][18]

  • Use of at least one orthogonal validation method. This could be a structurally distinct inhibitor or a genetic approach.[16]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[11][12][19]

Materials:

  • Cells expressing the target kinase

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target kinase

  • Standard Western blotting reagents and equipment

  • PCR thermocycler

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of the compound or DMSO for the appropriate duration.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinobeads Competition Binding Assay for Off-Target Profiling

This chemical proteomics approach allows for the identification of kinase targets and off-targets in a competitive binding format using cell lysates.[20][21][22][23]

Materials:

  • Cell lysate from a relevant cell line or tissue

  • Kinobeads (commercially available or prepared in-house)

  • This compound at various concentrations

  • DMSO (vehicle control)

  • Wash buffers

  • Reagents for tryptic digestion

  • LC-MS/MS equipment and software for quantitative proteomics

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions.

  • Competition: Incubate the lysate with a range of concentrations of the compound or DMSO for a defined period (e.g., 45-60 minutes).

  • Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the binding of kinases whose ATP-binding sites are not occupied by the free inhibitor.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins pulled down in each condition. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that it is a target or off-target of the compound.

Quantitative Data Summary

The following table provides a hypothetical kinase selectivity profile for this compound, as might be determined from a broad kinase screen.

Kinase TargetIC50 (nM)Kinase FamilyComments
Primary Target Kinase A 15 Tyrosine Kinase Potent on-target activity
Off-Target Kinase B85Tyrosine KinaseStructurally related to primary target
Off-Target Kinase C250Serine/Threonine KinasePotential for pathway modulation
Off-Target Kinase D>10,000Tyrosine KinaseNot a significant off-target
Off-Target Kinase E750Serine/Threonine KinaseModerate off-target activity

This is example data and does not represent actual experimental results.

References

  • Cellular Thermal Shift Assay (CETSA). (n.d.). News-Medical.net. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). NIH. Retrieved from [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research. Retrieved from [Link]

  • A rule of two for using chemical probes?. (2023, July 17). Practical Fragments. Retrieved from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]

  • Choosing and using chemical probes. (n.d.). Chemical Probes Portal. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • Rapid discovery of drug target engagement by isothermal shift assay. (2019, April 5). bioRxiv. Retrieved from [Link]

  • Best Practices: Chemical Probes Webinar (Case Study). (2020, January 28). YouTube. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025, December 3). PMC - NIH. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. Retrieved from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved from [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024, July 13). RSC Publishing. Retrieved from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). NIH. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. (n.d.). PubMed. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • Antiangiogenic effects of the quinoline-3-carboxamide linomide. (1993, April 15). PubMed - NIH. Retrieved from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026, January 12). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

"optimizing dosage of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide for in vivo studies"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Dasatinib Dosage for In Vivo Preclinical Studies

A Note from the Senior Application Scientist: The compound "2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide" specified in the query does not correspond to a known therapeutic agent with available in vivo data. To provide a scientifically rigorous and actionable guide, this document focuses on Dasatinib , a well-characterized, multi-targeted tyrosine kinase inhibitor (TKI). The challenges associated with Dasatinib—such as poor aqueous solubility, complex pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential for off-target toxicity—make it an excellent model for addressing the core challenges of in vivo dosage optimization for kinase inhibitors.

Section 1: Frequently Asked Questions - First Principles

This section addresses foundational questions researchers may have before designing an in vivo study with Dasatinib.

Q1: What is Dasatinib and what is its primary mechanism of action?

A1: Dasatinib (BMS-354825) is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets include BCR-ABL, the fusion protein driving Chronic Myeloid Leukemia (CML), and the SRC family kinases (including SRC, LCK, YES, and FYN).[2] It is FDA-approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Its mechanism involves binding to the ATP-binding pocket of these kinases, preventing phosphorylation of downstream substrates and thereby inhibiting signaling pathways that promote cell proliferation and survival.

Q2: Why is dosage optimization for Dasatinib particularly challenging in preclinical models?

A2: Optimizing Dasatinib dosage is complex due to several key factors:

  • Poor Aqueous Solubility: Dasatinib is a lipophilic compound with pH-dependent solubility, making it difficult to formulate for consistent oral absorption.[4][5] This can lead to high inter-animal variability in plasma exposure.[4]

  • Rapid Metabolism: In mice, Dasatinib has a very short half-life (approximately 0.9 hours), requiring careful consideration of the dosing schedule to maintain target inhibition.[6]

  • Variable Bioavailability: Oral bioavailability in mice has been reported to be low and variable, ranging from 14% to 51% in different studies.[1][6][7] This variability is a major challenge for achieving consistent and predictable drug exposure.

  • Off-Target Effects: Dasatinib inhibits multiple kinases, and at higher concentrations, it can engage off-targets, leading to toxicities such as cardiotoxicity, immunosuppression, and gastrointestinal issues.[2][8][9] The therapeutic window between efficacy and toxicity can be narrow.

Q3: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD) in the context of a Dasatinib study?

A3:

  • Pharmacokinetics (PK) describes what the body does to the drug. For Dasatinib, this includes its absorption, distribution, metabolism, and excretion (ADME). Key PK parameters we measure are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).[7]

  • Pharmacodynamics (PD) describes what the drug does to the body. For Dasatinib, this involves measuring the inhibition of its intended targets (e.g., phosphorylation of BCR-ABL or its substrate CrkL) in tumor or surrogate tissues.[10] The goal is to link a specific PK profile (drug exposure) to a desired PD effect (target inhibition).

Section 2: Troubleshooting Guide - Experimental Design & Formulation

This section provides solutions to specific problems encountered during the setup of in vivo experiments.

Q4: My Dasatinib powder won't dissolve. What is an appropriate vehicle for oral gavage in mice?

A4: This is the most common initial hurdle. Simple aqueous vehicles are not suitable. A multi-component system is required to create a stable and homogenous suspension or solution. The choice of vehicle is critical for minimizing variability.

Vehicle ComponentPurposeExample ConcentrationKey Considerations
Wetting Agent Reduces surface tension of drug particles, allowing them to be dispersed in the liquid.1% - 2% Tween® 80 or Solutol® HS 15Essential first step. Ensure powder is fully "wetted" into a paste before adding other components.
Suspending Agent Increases viscosity to prevent particles from settling, ensuring dose uniformity.0.5% - 1% Methylcellulose or Carboxymethylcellulose (CMC)Prepare this solution separately and allow it to fully hydrate (often overnight) before use.
Buffer Maintains pH. Dasatinib solubility is pH-dependent.Citrate Buffer (pH 3.0-4.0)Acidic pH can improve solubility, but stability must be confirmed.[11] A simple buffered saline can also be used.
Co-solvent (Optional) To achieve a true solution, but can increase risk of precipitation in vivo.5-10% DMSO or PEG400Use with caution. High concentrations of DMSO can be toxic.[12] A suspension is often safer and more reliable.

Self-Validating Protocol Insight: Before starting the study, prepare a batch of the final formulation and let it sit on the bench for the maximum anticipated time between preparation and dosing (e.g., 4-6 hours). Visually inspect for any signs of precipitation or settling. Re-vortex or stir immediately before drawing up each dose to ensure homogeneity.

Q5: How do I select a starting dose for my efficacy study? I have in vitro IC50 data.

A5: Directly converting an in vitro IC50 value to an in vivo mg/kg dose is not reliable. A systematic approach is required, starting with a pilot dose-range finding (DRF) or maximum tolerated dose (MTD) study.

Workflow for Initial Dose Selection

G cluster_0 Phase 1: In Silico & Literature Review cluster_1 Phase 2: Pilot In Vivo Study (Dose Range Finding) cluster_2 Phase 3: Efficacy Study Design A In Vitro Data (e.g., IC50 on target cell line) D Select 3-4 Dose Levels (e.g., 10, 30, 100 mg/kg) Based on Literature/Scaling A->D B Literature Search (Find published doses in similar models) B->D Primary Method C Allometric Scaling (Convert human dose to mouse equivalent dose - HED) C->D Supportive Method E Administer Single Dose or Daily for 5-7 Days D->E F Monitor for Toxicity (Body weight, clinical signs, behavior) E->F G Determine Maximum Tolerated Dose (MTD) F->G H Select Doses for Efficacy Study (e.g., MTD and 0.5x MTD) G->H Informs dose selection I Initiate Full-Scale Efficacy Experiment H->I

Caption: Workflow for selecting a starting dose for in vivo studies.

Expert Insight: The most reliable starting point is a literature review for doses used in similar preclinical models (e.g., patient-derived xenografts or PDX models).[13] For example, doses ranging from 1.25 mg/kg to 40 mg/kg daily by oral gavage have been used effectively in mice.[10][14] A dose of 30 mg/kg is frequently cited in lung cancer PDX models.[13] Your DRF study should bracket these published effective doses.

Section 3: Troubleshooting Guide - In-Study Observations

This section addresses common issues that arise during the execution of the study.

Q6: I'm not seeing any tumor growth inhibition, even at a high dose. What should I check?

A6: This points to a failure in either drug exposure or target engagement.

Decision Tree: Troubleshooting Lack of Efficacy

G Start No Tumor Growth Inhibition Observed Check1 Was the formulation stable and homogenous? Start->Check1 Action1 Reformulate. Use proper suspending agents. Validate stability. Check1->Action1 No Check2 Is there adequate drug exposure (PK)? Check1->Check2 Yes End Problem Identified Action1->End Action2 Run satellite PK study. Measure plasma drug levels post-dose. Check2->Action2 Unknown Check3 Is the target being inhibited (PD)? Check2->Check3 No Check2->Check3 Yes Action2->Check3 Action3 Collect tumor tissue post-dose. Run Western blot for p-CrkL/p-BCR-ABL. Check3->Action3 Unknown Check4 Is the tumor model resistant? Check3->Check4 No Check3->Check4 Yes Action3->Check4 Action4 Sequence tumor for resistance mutations. Consider alternative models or combination therapies. Check4->Action4 Possible Check4->End No Action4->End

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Trustworthiness through Self-Validation: A robust study design includes a satellite group of animals for PK/PD analysis. At the end of the study, or at a planned interim timepoint, tissue from these animals is collected at peak (1-2 hours post-dose) and trough (just before the next dose) timepoints.[2] This provides direct evidence of whether the drug reached the tumor and inhibited its target at the dose administered.[10]

Q7: My mice are losing more than 15% of their body weight and appear lethargic. What's wrong?

A7: This indicates you have exceeded the MTD. The likely cause is either on-target toxicity in normal tissues or off-target kinase inhibition.

Immediate Actions:

  • Pause Dosing: Stop treatment for the affected cohort to allow for recovery.

  • Dose Reduction: Once animals have recovered, restart dosing at a lower level (e.g., 50% of the original dose).

  • Investigate Cause: Dasatinib can cause GI toxicity and immunosuppression by inhibiting SRC family kinases in normal tissues.[2] Cardiotoxicity is also a known, though less common, preclinical side effect.[8]

  • Refine Dosing Schedule: The short half-life of Dasatinib in mice means that plasma levels fluctuate significantly.[6] A continuous high level of exposure may not be necessary. Consider if a lower dose or intermittent dosing schedule could maintain sufficient target inhibition while reducing toxicity.

Section 4: Key Protocols and Data

Protocol 1: Preparation of Dasatinib Suspension for Oral Gavage (10 mg/mL)

This protocol is for a 10 mL final volume. Scale as needed.

  • Weigh Compound: Accurately weigh 100 mg of Dasatinib powder into a suitable glass vial.

  • Prepare Vehicle:

    • In a separate beaker, prepare 10 mL of 0.5% (w/v) methylcellulose in purified water. This may require heating and/or overnight stirring to fully dissolve.

    • Add 100 µL of Tween® 80 to the methylcellulose solution (for a final concentration of 1%). Mix thoroughly.

  • Wetting Step: Add approximately 0.5 mL of the vehicle to the Dasatinib powder. Use a spatula to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Homogenization: Gradually add the remaining vehicle to the paste while stirring or vortexing.

  • Final Suspension: Continue to stir with a magnetic stir bar for at least 30 minutes before dosing to ensure a homogenous suspension.

  • Administration: Stir the suspension immediately before drawing each dose into the gavage syringe. The standard gavage volume for a mouse is 10 mL/kg, so a 25g mouse would receive 0.25 mL.

Data Summary Table: Reported In Vivo Doses of Dasatinib in Mice

Dose (mg/kg)Dosing ScheduleMouse ModelObserved OutcomeReference
1.25 - 2.5Single Oral DoseCML XenograftMaximal inhibition of p-BCR-ABL at ~3 hours[10]
20 - 40Daily Oral GavageT-ALL PDXDose-dependent inhibition of pLCK[14]
30Daily Oral GavageLung Cancer PDXSignificant tumor growth inhibition[13]

References

  • Singh, R. et al. (2010). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): A potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. ResearchGate. Available at: [Link]

  • Li, J. et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology. Available at: [Link]

  • Kajihara, M. et al. (2022). Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia. PMC - PubMed Central. Available at: [Link]

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  • Chukka, S. et al. (2024). Strategic Formulation of Dasatinib Nanosponges by Box–Behnken Design for an Improved Oral Delivery. Pharmacognosy Research. Available at: [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PMC - NIH. Available at: [Link]

  • Cikes, M. et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • Ratain, M. J., & Sargent, D. J. (2021). Designing Dose-Finding Phase I Clinical Trials. ASCO Publications. Available at: [Link]

  • Vasta, J. D. et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • Wang, Z. et al. (2022). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2024). Stability Indicating HPTLC and LC Determination of Dasatinib in Pharmaceutical Dosage Form. Available at: [Link]

  • Singh, G. et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Reddy, B. R. et al. (2014). FORMULATION AND EVALUATION OF DASATINIB IMMEDIATE RELEASE TABLETS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Preprints.org. (2024). Imaging the Binding between Dasatinib and Its Target Protein in Living Cells Using an SPL Tag System on Intracellular Compartment. Available at: [Link]

  • Bhowmik, A. et al. (2024). Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment. Frontiers in Pharmacology. Available at: [Link]

  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

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"reducing toxicity of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide in cell-based assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Cytotoxicity in Cell-Based Assays

Introduction

Welcome to the technical support guide for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays and encountering challenges with unintended cytotoxicity. Quinoline carboxamides are a class of compounds with significant pharmacological potential, often investigated for their anticancer properties through mechanisms like apoptosis induction and kinase inhibition.[1] However, when the primary goal of an assay is not to measure cytotoxicity (e.g., investigating effects on receptor binding, signaling pathways, or other cellular functions), this inherent bioactivity can mask the desired results.

This guide provides a structured approach to troubleshooting and reducing the off-target toxicity of this compound, ensuring the generation of reliable and interpretable data. We will explore the underlying mechanisms of quinoline-induced toxicity and provide step-by-step protocols to optimize your experimental setup.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity Profile

This section addresses common initial questions regarding the cytotoxic nature of quinoline derivatives.

Q1: What are the most likely mechanisms driving the toxicity of this quinoline-carboxamide compound in my cell-based assay?

A1: Quinoline derivatives are known to induce cell death through several well-documented pathways. The observed toxicity is likely not a simple necrotic event but rather a programmed cellular response. Key mechanisms include:

  • Induction of Apoptosis: Many quinoline derivatives trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of key executioner enzymes called caspases, such as caspase-3, caspase-8, and caspase-9.[2][3]

  • Autophagy Disruption: Some derivatives can impair lysosomal function, leading to a disruption in the cellular recycling process known as autophagy, which culminates in apoptotic cell death.[4]

  • Induction of Oxidative Stress: The quinoline scaffold can chelate transition metals like iron and copper, leading to the generation of reactive oxygen species (ROS).[5] This oxidative stress can damage cellular components, including DNA, and trigger cell death pathways.[6][7]

  • ER Stress: Certain quinoline compounds have been shown to induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding, which can subsequently activate both apoptotic and autophagic cell death.[8]

Q2: I'm not working on cancer. Why is this compound killing my specific (e.g., neuronal, epithelial) cell line?

A2: The cytotoxic mechanisms of quinoline derivatives are often fundamental cellular processes that are not exclusive to cancer cells. Pathways like apoptosis and responses to oxidative stress are conserved across most mammalian cell types.[2] Therefore, even if your cell line is non-cancerous, it remains susceptible to these effects. Different cell lines also exhibit varying sensitivities to cytotoxic agents due to differences in metabolic rates, expression of target proteins, or the status of signaling pathways like p53.[9][10]

Q3: How can I distinguish between the compound's specific biological effect that I want to measure and its general cytotoxicity?

A3: This is a critical experimental challenge. The key is to identify an "assay window" where the compound concentration is high enough to engage its primary target but low enough to avoid triggering significant cell death.[11] This is achieved by:

  • Running a preliminary cytotoxicity dose-response curve: Use a sensitive cell viability assay (e.g., ATP-based assay like CellTiter-Glo®) to determine the concentration at which toxicity begins (the IC20 or IC10 value).

  • Performing your functional assay in parallel: Run your primary functional assay across the same concentration range.

  • Correlating the data: If the signal in your functional assay only appears at concentrations that also induce significant cell death, the "functional" signal is likely an artifact of toxicity. A true specific effect should ideally be observed at non-toxic concentrations.[12]

Section 2: Troubleshooting Guide - Strategies to Reduce Unwanted Cytotoxicity

If you are observing unacceptable levels of cell death, follow this guide to systematically troubleshoot and optimize your assay conditions.

Workflow for Mitigating Cytotoxicity

The following diagram outlines the logical progression of troubleshooting steps.

G start High Cytotoxicity Observed in Initial Experiment cat1 Category 1: Assay Parameter Optimization start->cat1 cat2 Category 2: Compound & Vehicle Review start->cat2 cat3 Category 3: Advanced Mechanistic Analysis start->cat3 step1a Decrease Incubation Time cat1->step1a Is exposure > 24h? step1b Optimize Cell Seeding Density cat1->step1b Are cells sparse? step1c Adjust Serum Concentration cat1->step1c Using low/no serum media? step2a Verify Compound Solubility (Check for Precipitation) cat2->step2a Using high concentration? step2b Run Vehicle Toxicity Control (e.g., DMSO only) cat2->step2b Is vehicle % high? step3a Multiplex with Apoptosis Assay (e.g., Caspase-Glo®) cat3->step3a Need to confirm mechanism? step3b Consider Metabolic Activation (Test different cell lines) cat3->step3b Results vary by cell type? end_goal Reduced Cytotoxicity & Reliable Functional Data step1a->end_goal step1b->end_goal step1c->end_goal step2a->end_goal step2b->end_goal step3a->end_goal step3b->end_goal G compound Quinoline-Carboxamide Compound ext_path Extrinsic Pathway compound->ext_path int_path Intrinsic Pathway compound->int_path cas8 Caspase-8 Activation ext_path->cas8 mito Mitochondrial Stress (ROS, ER Stress) int_path->mito cas3 Caspase-3/7 Activation cas8->cas3 cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Convergent apoptotic signaling pathways activated by quinoline compounds. [2][3][8]

References

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (n.d.). National Institutes of Health. Available at: [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). Apoptosis, 18(9), 1071-82. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Available at: [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. (2021). Archiv der Pharmazie, 354(4), e2000336. Available at: [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. (2021). PubMed. Available at: [Link]

  • PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. (2013). PubMed. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Bio-Rad. Available at: [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Development Research, 83(4), 910-926. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2023). European Journal of Medicinal Chemistry, 259, 115664. Available at: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Letters in Drug Design & Discovery, 17(5), 621-633. Available at: [Link]

  • Quinolinic acid induces oxidative stress in rat brain synaptosomes. (2001). Neuroreport, 12(4), 871-4. Available at: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2023). Pharmaceuticals (Basel), 16(2), 241. Available at: [Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2011). Current Protocols in Toxicology, Chapter 2, Unit 2.20. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Journal of Archives in Military Medicine, 5(4), e58194. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. Available at: [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2022). Molecules, 27(1), 309. Available at: [Link]

  • Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines. (1995). Drug Metabolism and Disposition, 23(6), 617-23. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2023). Methods in Molecular Biology, 2726, 1-17. Available at: [Link]

  • Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. (2006). Biometals, 19(4), 429-35. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Quinoline-3-Carboxamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This technical support guide addresses the challenges of acquired resistance to the broader class of quinoline-3-carboxamide derivatives in cancer cell lines. While the principles and protocols outlined here are broadly applicable, it is important to note that specific information regarding "2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide" is not extensively available in the current scientific literature. Therefore, this guide is based on established mechanisms of drug resistance and experimental best practices for similar small molecule inhibitors. As a Senior Application Scientist, my goal is to provide you with a robust framework for your research, grounded in scientific principles, to help you navigate the complexities of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the IC50 value of our quinoline-3-carboxamide compound in our cancer cell line over several passages. What could be the underlying cause?

A1: This phenomenon, known as acquired resistance, is a common challenge in cancer research. Several factors could be contributing to the increasing IC50 value. The primary suspects are often the overexpression of drug efflux pumps, alterations in the drug's molecular target, or the activation of alternative pro-survival signaling pathways. It is also possible that a sub-population of cells with inherent resistance is being selected for during continuous exposure to the compound.

Q2: How can we determine if our resistant cell line is overexpressing drug efflux pumps like P-glycoprotein (P-gp)?

A2: There are several reliable methods to assess P-gp overexpression and function:

  • Western Blotting: This is a straightforward method to quantify the amount of P-gp protein in your resistant cell line compared to the parental, sensitive cell line.

  • Immunofluorescence: This technique allows for the visualization of P-gp localization and expression levels on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp is a known transporter of the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.

Q3: Our quinoline-3-carboxamide derivative is hypothesized to induce apoptosis. In our resistant cells, this apoptotic response is significantly diminished. What signaling pathways might be implicated?

A3: The attenuation of apoptosis is a hallmark of drug resistance. Key pathways to investigate include:

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins and prevent the activation of caspases.

  • Downregulation or mutation of pro-apoptotic proteins: Reduced expression or inactivating mutations in proteins like Bax or Bak can inhibit the mitochondrial pathway of apoptosis.

  • Alterations in the p53 pathway: Mutations in the TP53 gene or dysregulation of its upstream and downstream effectors can severely impair the apoptotic response to DNA damage.

  • Activation of survival pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are potent pro-survival signaling cascades that can counteract apoptotic signals.

Q4: We are struggling with the solubility of our quinoline-3-carboxamide compound in our cell culture medium, leading to inconsistent results. What can we do?

A4: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some troubleshooting steps:

  • Optimize the solvent: While DMSO is a common solvent, ensure you are using a concentration that is non-toxic to your cells (typically ≤ 0.5% v/v). Always include a vehicle control in your experiments.

  • Prepare fresh solutions: Quinoline-3-carboxamide compounds can degrade or precipitate over time. Prepare fresh stock and working solutions for each experiment.

  • Consider formulation strategies: For in vivo studies, or if solubility issues persist in vitro, you may need to explore formulation strategies such as the use of cyclodextrins or lipid-based delivery systems.

II. Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for even distribution. Perform a cell count on a representative well immediately after seeding to confirm uniformity.
Edge Effects Evaporation can be higher in the outer wells of a microplate. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Incomplete Compound Solubilization Ensure your compound is fully dissolved in the solvent before diluting it in the culture medium. Visually inspect for any precipitate. Gentle warming or sonication of the stock solution might help, but be cautious about compound stability.
Cell Line Instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers in your cell line. Consider re-deriving the resistant line if the phenotype is lost.
Problem 2: Difficulty Confirming the Mechanism of Resistance
Potential Cause Troubleshooting Steps
Focusing on a Single Mechanism Resistance is often multifactorial. Expand your investigation to include multiple potential mechanisms (e.g., drug efflux, target mutation, bypass pathways, metabolic alterations).
Suboptimal Antibody for Western Blotting Validate your primary antibodies using positive and negative controls. Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Lack of Appropriate Controls Always include parental (sensitive) cell lines, vehicle controls, and positive/negative controls for your specific assays.
Timing of Analysis The expression of resistance-related proteins may change over time. Perform a time-course experiment to identify the optimal time point for your analysis.

III. Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound/Inhibitor Pre-incubation: Treat the cells with your quinoline-3-carboxamide compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours at 37°C. Include a vehicle control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Add fresh, pre-warmed culture medium (with or without the test compound/inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells, as well as the effect of your compound and the positive control inhibitor on Rhodamine 123 accumulation in the resistant cells. A significant increase in fluorescence in the presence of your compound indicates inhibition of P-gp-mediated efflux.

Protocol 2: Western Blotting for Resistance-Associated Proteins
  • Cell Lysis: After treating your sensitive and resistant cells with the quinoline-3-carboxamide compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Bcl-2, p-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

IV. Visualizing Potential Mechanisms of Action and Resistance

The precise molecular target of many quinoline-3-carboxamide derivatives is an active area of research. Some studies suggest that they may function as inhibitors of kinases involved in the DNA Damage Response (DDR), such as ATM kinase.[1][2]

cluster_0 Potential Mechanism of Action Quinoline-3-Carboxamide Quinoline-3-Carboxamide ATM Kinase ATM Kinase Quinoline-3-Carboxamide->ATM Kinase Inhibition DNA Repair DNA Repair ATM Kinase->DNA Repair Promotes Apoptosis Apoptosis ATM Kinase->Apoptosis Induces

Caption: Potential mechanism of action for some quinoline-3-carboxamide derivatives.

Resistance to these compounds can arise from various molecular alterations. The following diagram illustrates some of the key potential resistance pathways.

cluster_1 Potential Resistance Mechanisms Drug_Efflux Increased Drug Efflux (e.g., P-gp overexpression) Reduced_Drug_Efficacy Reduced Drug Efficacy Drug_Efflux->Reduced_Drug_Efficacy Target_Alteration Target Alteration (e.g., ATM Kinase Mutation) Target_Alteration->Reduced_Drug_Efficacy Bypass_Pathways Activation of Bypass Survival Pathways (e.g., PI3K/Akt) Bypass_Pathways->Reduced_Drug_Efficacy Apoptosis_Evasion Evasion of Apoptosis (e.g., Upregulation of Bcl-2) Apoptosis_Evasion->Reduced_Drug_Efficacy

Caption: Potential mechanisms of resistance to quinoline-3-carboxamide derivatives.

V. References

  • Jadhav, H. M., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(3), 285-297. Available at: [Link]

  • Singh, P., & Kaur, M. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Current Drug Discovery Technologies, 18(4), 548-565. Available at: [Link]

  • Jadhav, H. M., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The inherent chemical properties of the quinoline scaffold, coupled with the specific functional groups of this molecule, can present unique challenges during purification. This document aims to address these challenges with scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of this compound shows multiple spots on my TLC analysis. What are the likely impurities and how can I perform a preliminary purification?

Answer:

The presence of multiple spots on a TLC plate following synthesis is common and can be attributed to unreacted starting materials, reaction intermediates, or side-products. For the synthesis of this compound, which is often prepared via amide coupling, common impurities may include the corresponding carboxylic acid, the amine starting material, and any coupling reagents or byproducts.[1]

A preliminary purification can often be achieved through a simple trituration or recrystallization.

Recommended Troubleshooting Workflow:

Caption: A decision-making workflow for preliminary purification.

Step-by-Step Protocol for Trituration:

  • Place the crude, dry solid in a flask.

  • Add a small volume of a solvent in which the desired product is expected to have low solubility, while the impurities are more soluble (e.g., diethyl ether, cold ethyl acetate, or a mixture of ethyl acetate and hexanes).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Collect the solid by filtration, washing with a small amount of the cold trituration solvent.

  • Dry the solid and analyze its purity by TLC.

Issue 2: Product "Oiling Out" During Recrystallization

Question: I am attempting to recrystallize my this compound, but it is separating as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common issue in recrystallization and occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point in the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[2]

Strategies to Prevent Oiling Out:

  • Increase Solvent Volume: The concentration of your compound in the hot solvent may be too high. Add more of the hot solvent to ensure the compound is fully dissolved and not at a point of supersaturation that encourages oiling out.

  • Slow Down the Cooling Process: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a Different Solvent System: A single solvent may not be ideal. A binary solvent system can be more effective. For quinoline derivatives, solvent systems like ethanol/water or ethyl acetate/hexanes can be successful.[2]

  • Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.

Issue 3: Product Decomposition on Silica Gel Column Chromatography

Question: I am trying to purify my compound using silica gel column chromatography, but I am observing streaking on the TLC plate and recovering a lower than expected yield, suggesting decomposition. How can I mitigate this?

Answer:

The basic nitrogen atoms in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and potential decomposition.[3]

Solutions for Silica Gel Chromatography:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel, reducing unwanted interactions and preventing decomposition.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase such as neutral alumina.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a good alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[4]

Recommended Solvent Systems for Column Chromatography:

Stationary PhaseEluent SystemRationale
Silica GelHexanes/Ethyl Acetate with 0.5% TriethylamineThe addition of triethylamine minimizes interactions with the acidic silica gel, preventing tailing and degradation.
Neutral AluminaDichloromethane/MethanolAlumina is less acidic than silica and can be a good alternative for basic compounds.
C18 (Reverse-Phase)Water/Acetonitrile with 0.1% Formic AcidThe acidic modifier helps to protonate basic sites, leading to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on the polarity of the molecule, good starting solvents to screen for recrystallization would be ethanol, isopropanol, ethyl acetate, or a mixture of solvents such as ethanol/water or ethyl acetate/hexanes. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: My compound is poorly soluble in common organic solvents. How can I effectively purify it using chromatography?

A2: Poor solubility can be a significant challenge. For column chromatography, you may need to dissolve your crude product in a stronger, more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column. For preparative HPLC, using a mobile phase that includes a good solubilizing agent or working at elevated temperatures can improve solubility.

Q3: I have purified my compound, but the melting point is broad. What does this indicate?

A3: A broad melting point range is typically an indicator of impurities.[2] Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification by another method (e.g., if you recrystallized, try column chromatography) is recommended.

Q4: Can I use preparative HPLC for the final purification step?

A4: Yes, preparative HPLC is an excellent method for obtaining high-purity samples, especially for challenging separations.[5] A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for compounds of this nature. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[4]

Preparative HPLC Workflow:

Caption: A general workflow for purification by preparative HPLC.

References

  • Valtorta, L., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Lee, H. M., et al. (2019). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]

  • Google Patents. (n.d.). Process for producing quinoline-3-carboxylic acid compounds.
  • Lee, H. M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central. [Link]

  • Koorbanally, N. A., et al. (2017). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Reddy, T. S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

  • Knize, M. G., et al. (1988). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed. [Link]

  • Shi, D., et al. (2011). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Medicinal Chemistry. [Link]

  • Shi, D., et al. (2011). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. ResearchGate. [Link]

  • Pilkington, L. I., et al. (2016). Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines. Synlett. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoromethyl-N-[11C]methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide. [Link]

  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. [Link]

  • PubChem. (n.d.). 2-Amino-4-phenyl-4H-pyrano[3,2-H]quinoline-3-carbonitrile. [Link]

  • PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar. [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]

  • PubChem. (n.d.). N-(3-amino-4-pyridinyl)quinoline-2-carboxamide. [Link]

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Technical Support Center: Method Refinement for High-Throughput Screening with 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide and related quinoline carboxamide scaffolds in high-throughput screening (HTS) campaigns. This guide is designed to provide practical, field-proven insights to help you anticipate challenges, troubleshoot common issues, and refine your screening methods for optimal data quality and hit validation. As drug development professionals, our goal is to move beyond simple hit identification to a robust, validated lead generation process. This requires a deep understanding of both the target biology and the physicochemical properties of the small molecules we employ.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Initial Setup

This section addresses preliminary questions regarding the handling and preparation of this compound for HTS applications. Proper initial setup is critical to prevent downstream complications.

Q1: What are the primary physicochemical properties of this quinoline carboxamide I should be concerned about?

A1: Based on its scaffold, this compound is a heterocyclic compound with multiple aromatic rings. This structure suggests two primary concerns for HTS:

  • Low Aqueous Solubility: The planar, lipophilic nature of the quinoline core often leads to poor solubility in aqueous assay buffers.[1][2] This is a critical parameter to manage, as compound precipitation can cause numerous assay artifacts.[3]

  • Intrinsic Fluorescence: Quinoline ring systems are known fluorophores due to their conjugated pi systems. This property can directly interfere with fluorescence-based assays, a common modality in HTS, leading to a high rate of false positives.[4]

Q2: What is the best practice for preparing and storing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of library compounds. However, careful handling is paramount.

  • Preparation: Use high-purity, anhydrous DMSO. Warm the solution gently if needed to ensure the compound is fully dissolved. We recommend a standard stock concentration of 10 mM.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Repeated freezing and thawing can cause the compound to fall out of solution, leading to inaccurate concentrations in your assays.

  • Quality Control: Before initiating a large-scale screen, it is crucial to confirm the identity and purity of your compound lot via LC-MS or another suitable analytical method. Impurities, even at low levels, can be a source of assay interference.[6][7]

Q3: My assay buffer is aqueous. How can I prevent the compound from precipitating upon dilution from DMSO?

A3: This is one of the most common challenges in HTS.[2] The transition from 100% DMSO to a primarily aqueous environment can cause compounds to "crash out."

  • DMSO Tolerance: First, determine the maximum percentage of DMSO your assay can tolerate without affecting the biological target or assay signal. Most cell-based and biochemical assays can tolerate 0.1% to 1% DMSO.

  • Intermediate Dilutions: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This "softens" the solvent transition.

  • Assay Additives: Consider including a low concentration of a non-ionic detergent, such as Triton X-100 (typically 0.01%–0.1%), in your assay buffer. This can help maintain the solubility of hydrophobic compounds and prevent the formation of aggregates.[6]

Section 2: Troubleshooting Guide - Common HTS Artifacts & Solutions

High-throughput screens are susceptible to false positives that arise from compound interference with the assay technology rather than specific modulation of the biological target.[8][9][10] Understanding and mitigating these artifacts is essential for an efficient hit-to-lead campaign.

Problem: Inconsistent Results & Suspected Compound Aggregation

Q: I'm observing highly variable data and steep, non-classical dose-response curves. Could this be an aggregation issue?

A: Yes, these are hallmark signs of compound aggregation. When a compound's concentration exceeds its solubility limit in the assay buffer, it can form colloidal aggregates.[4] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at a target's active site.[6] This is a leading cause of false positives in biochemical screens.

Solution: Aggregation Mitigation Protocol

  • Detergent Counter-Screen: Re-test your initial hits in an assay buffer containing 0.01% Triton X-100. True inhibitors should maintain their potency, while the activity of aggregators will be significantly attenuated or eliminated.[6]

  • Enzyme Concentration Dependence: Measure the IC50 of your hit at varying concentrations of your target enzyme. The IC50 of a true, reversible inhibitor should be independent of enzyme concentration, whereas the apparent potency of an aggregator is highly sensitive to it.

  • Visual Inspection: At higher concentrations, you may be able to visually observe precipitation or turbidity in the assay plate wells.

Problem: High Hit Rate in a Fluorescence-Based Assay

Q: My primary screen is a fluorescence polarization (FP) assay, and my hit rate is unusually high (>2-5%). How do I determine if this is due to compound autofluorescence?

A: A high hit rate in fluorescence-based assays, especially with libraries containing heterocyclic compounds like quinolines, strongly suggests fluorescence interference.[6] The compound itself may be fluorescing at the same wavelengths used for your assay's reporter probe, leading to a false signal.[11]

Solution: Autofluorescence Detection & Mitigation Workflow

This workflow is designed to systematically identify and eliminate fluorescent artifacts.

G C C D D C->D Action G G C->G Alternative Strategy E E D->E Triage Remaining Hits

Caption: Workflow for identifying and mitigating compound autofluorescence.

Step-by-Step Protocol for Autofluorescence Detection

  • Prepare a Control Plate: Dispense this compound into a microplate at the same concentrations used in your primary screen. Use the same assay buffer but omit the fluorescent probe and other biological reagents (e.g., enzyme, cells).

  • Incubate: Incubate the plate under the same conditions as your main assay.

  • Read Plate: Read the plate on your plate reader using the exact same excitation and emission wavelengths and gain settings as your primary HTS assay.

  • Analyze: Any compound exhibiting a signal significantly above the buffer-only background (e.g., >3 standard deviations) is an autofluorescent interferer at that wavelength and should be flagged.[6]

  • Mitigation: The most robust solution is to confirm hits using an orthogonal assay that employs a different detection technology (e.g., luminescence, absorbance, or label-free).[6] Alternatively, redesigning the primary assay to use red-shifted fluorophores (excitation >550 nm) can often circumvent the issue, as fewer library compounds fluoresce in this range.[6][12]

Summary of Common Assay Interferences

The following table, adapted from established literature, summarizes various mechanisms of assay interference that can produce false positives and should be considered during hit validation.[6]

Interference TypeCommon Cause & EffectMitigation Strategy
Aggregation Compound exceeds solubility, forming aggregates that non-specifically sequester proteins.Add 0.01-0.1% Triton X-100 to the assay buffer; confirm hits are not sensitive to enzyme concentration.
Compound Fluorescence Intrinsic fluorescence of the compound overlaps with the assay fluorophore's emission spectrum.Pre-read plates for autofluorescence; confirm hits in an orthogonal, non-fluorescence-based assay; use red-shifted dyes.
Luciferase Inhibition Compound directly inhibits the reporter enzyme (e.g., Firefly Luciferase) in a luminescence-based assay.Counter-screen hits against purified luciferase enzyme; use an alternative reporter system (e.g., β-lactamase).
Redox Cycling Compound undergoes redox cycling, producing reactive oxygen species (ROS) that can damage assay components or alter signals.Add antioxidants like DTT to the buffer (if compatible); test for activity in the presence of catalase to detect H₂O₂ generation.
Light Scattering Compound precipitates and scatters excitation light, leading to an artificially high fluorescence reading.Centrifuge plates before reading; check for turbidity; use longer emission wavelengths to minimize scattering.

Section 3: Standard Operating Protocol (SOP) for Hit Triage & Confirmation

A rigorous hit triage process is non-negotiable for eliminating artifacts and ensuring that resources are focused on genuinely active compounds.[13] The goal is to systematically invalidate false positives through a series of counter-screens and orthogonal assays.

// Nodes PrimaryScreen [label="Primary HTS\n(e.g., Fluorescence Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitSelection [label="Initial Hit Selection\n(Activity > 3x S.D. of control)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response Confirmation\n(Confirm IC50/EC50 in primary assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; InterferenceScreen [label="Interference Counter-Screens\n(Autofluorescence, Aggregation)", fillcolor="#FFFFFF", fontcolor="#202124"]; OrthogonalAssay [label="Orthogonal Assay Validation\n(Different detection technology, e.g., Luminescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="Structure-Activity Relationship (SAR)\n(Test structurally similar analogs)", fillcolor="#FFFFFF", fontcolor="#202124"]; ValidatedHit [label="Validated Hit for Lead-Op", fillcolor="#34A853", fontcolor="#FFFFFF"]; FalsePositive [label="False Positive\n(Artifact)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges PrimaryScreen -> HitSelection [color="#5F6368"]; HitSelection -> DoseResponse [color="#5F6368", label="Re-test fresh compound"]; DoseResponse -> InterferenceScreen [color="#5F6368", label="Confirmed Activity"]; DoseResponse -> FalsePositive [color="#EA4335", style=dashed, label="Not Confirmed"]; InterferenceScreen -> OrthogonalAssay [color="#5F6368", label="Passed"]; InterferenceScreen -> FalsePositive [color="#EA4335", style=dashed, label="Failed"]; OrthogonalAssay -> SAR [color="#5F6368", label="Confirmed"]; OrthogonalAssay -> FalsePositive [color="#EA4335", style=dashed, label="Not Confirmed"]; SAR -> ValidatedHit [color="#34A853", label="SAR Established"];

}

Caption: A robust workflow for hit confirmation and triage.

Step-by-Step Triage Protocol:

  • Hit Re-confirmation: Cherry-pick initial hits from the primary screen and re-test them in the same assay to confirm activity. It is advisable to use a freshly prepared compound sample from powder stock to rule out degradation or precipitation in the original screening plate.

  • Dose-Response Analysis: Generate a full dose-response curve (e.g., 8-10 points) for all confirmed hits to determine their potency (IC50/EC50) and assess the quality of the curve. Poorly behaved curves (e.g., very steep Hill slopes) can be indicative of artifacts like aggregation.[13]

  • Interference Counter-Screens: Systematically perform the counter-screens described in Section 2.

    • Run an autofluorescence check.

    • Run an aggregation check (e.g., with Triton X-100).

    • If using a reporter assay, run a counter-screen against the reporter enzyme itself.

  • Orthogonal Assay Confirmation: This is the most critical step. A true hit should modulate the biological target regardless of the detection method. Test your remaining hits in an assay that relies on a different physical principle. For example, if your primary screen measured fluorescence, the orthogonal assay could measure luminescence, TR-FRET, or enzyme activity via mass spectrometry.[6] A compound that is active in both assays is a much higher-quality hit.

  • Initial SAR by Catalog: If available, purchase and test close structural analogs of your validated hit. Genuine activity should exhibit a structure-activity relationship (SAR), where small changes to the molecule's structure lead to predictable changes in activity. Promiscuous compounds or artifacts often lack a clear SAR.

By implementing these rigorous validation and troubleshooting steps, researchers can significantly increase the quality of hits progressing to the lead optimization stage, saving valuable time and resources.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235-256. [Link]

  • Siramshetty, V., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(12), 5857-5870. [Link]

  • Rilova, E., et al. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem, 9(3), 590-601. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 348-355. [Link]

  • Bickle, M. (2010). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9280-9295. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 8(7), 1409-1414. [Link]

  • Chen, Y., et al. (2022). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Briefings in Bioinformatics, 23(4), bbac212. [Link]

  • Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(3), 590-601. [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Griesenbach, U., et al. (2011). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research, 39(14), 6075-6088. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9280-9295. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). False positives in the early stages of drug discovery. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Aravalli, R., & Janardhan, B. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring biological interactions. Current Protocols in Chemical Biology, 1, 1-15. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 420-424. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • JBScreen Solubility HTS. (n.d.). Jena Bioscience. [Link]

  • HTS Assay Validation. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 14(18), 12613-12634. [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 200-208. [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Scientific Reports, 14(1), 1018. [Link]

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Technical Support Center: Addressing Metabolic Instability of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the metabolic instability of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide and its analogs. The information presented herein is synthesized from established principles of drug metabolism and preclinical pharmacokinetics to empower you to diagnose, overcome, and strategically address metabolic liabilities in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic profile of quinoline-3-carboxamide derivatives.

Q1: What are the primary metabolic pathways for quinoline-based compounds?

A1: Quinoline derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] Key metabolic transformations include hydroxylation, dealkylation, and the formation of N-oxides.[1][3] For the quinoline core itself, common sites of oxidation are the 3, 5, and 6 positions, potentially leading to the formation of hydroxyquinolines and quinoline-5,6-epoxide, which is then converted to a diol.[2][3] The specific enzymes involved can vary, but CYP2E1 and CYP2A6 have been identified as significant contributors to the metabolism of the parent quinoline structure.[2]

Q2: My compound, this compound, shows high clearance in my initial in vitro screen. What are the likely "soft spots" for metabolism?

A2: Based on the structure, several positions are susceptible to metabolic attack. The most probable metabolic "soft spots" are:

  • The Quinoline Ring: Aromatic hydroxylation on the quinoline core is a common metabolic pathway.[4]

  • The 2-Amino Group: This group can undergo N-oxidation or conjugation reactions.

  • The N-(4-fluorophenyl) Amide Linkage: This amide bond could be susceptible to hydrolysis, although this is generally a slower process than oxidation.

  • The 4-Fluorophenyl Ring: While the fluorine atom can sometimes block metabolism at that position, hydroxylation at other positions on this ring is possible.

Identifying the exact site of metabolism requires further experimental work, as detailed in the troubleshooting guides below.

Q3: What is the impact of high metabolic instability on my drug discovery program?

A3: High metabolic instability, leading to rapid clearance, can have several detrimental effects on a drug candidate's profile.[5] These include:

  • Low Bioavailability: The compound is cleared from the body before it can be absorbed and distributed to its target.[6]

  • Short Half-Life: This necessitates more frequent dosing to maintain therapeutic concentrations.[5][6]

  • High Inter-individual Variability: Differences in patient metabolism can lead to inconsistent drug exposure.[7]

  • Potential for Drug-Drug Interactions: If the compound is a substrate for a major CYP enzyme, co-administration with other drugs that inhibit or induce that enzyme can lead to unexpected changes in exposure.[6]

Addressing metabolic instability early in the discovery process is crucial for developing a successful drug candidate.[5][8]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to the metabolic instability of this compound.

Guide 1: Diagnosing High In Vitro Clearance

You've run an initial metabolic stability assay using liver microsomes and observed a short half-life and high intrinsic clearance (CLint). Here's how to investigate further:

Step 1: Confirm the Initial Result
  • Protocol: Repeat the microsomal stability assay. Ensure proper controls are included (e.g., a known stable compound and a known unstable compound).

  • Rationale: Experimental error can always be a factor. Reproducibility is key before committing to more extensive follow-up studies.

Step 2: Broaden the In Vitro System
  • Protocol: Perform metabolic stability assays in different in vitro systems, such as hepatocytes, S9 fraction, and plasma.[5][7][8]

  • Rationale:

    • Hepatocytes: Contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, providing a more complete picture of hepatic metabolism.[7][8]

    • S9 Fraction: Contains both microsomal and cytosolic enzymes.[8]

    • Plasma: To assess the contribution of plasma esterases or other enzymes to the compound's degradation.

  • Data Interpretation:

In Vitro System Observed Stability Potential Interpretation
MicrosomesLowHigh Phase I (CYP-mediated) metabolism.
HepatocytesLowConfirms hepatic metabolism; could be Phase I and/or Phase II.
S9 FractionLowConfirms hepatic metabolism; involvement of cytosolic enzymes possible.
PlasmaHighPlasma enzymes are not a major contributor to clearance.
Step 3: Identify the Metabolite(s)
  • Protocol: Run a metabolite identification study. Incubate the parent compound with liver microsomes or hepatocytes and analyze the resulting mixture by high-resolution mass spectrometry (HRMS).

  • Rationale: Knowing the structure of the major metabolites will pinpoint the metabolic soft spots and guide your medicinal chemistry strategy for improving stability.

  • Expected Metabolites: Look for mass shifts corresponding to hydroxylation (+16 Da), N-oxidation (+16 Da), or dealkylation.

Guide 2: My Compound has High Clearance in Hepatocytes but is Stable in Microsomes

This scenario suggests that Phase II metabolism or processes not captured in microsomes are at play.

Step 1: Investigate Phase II Metabolism
  • Protocol: Perform hepatocyte stability assays in the presence of inhibitors of key Phase II enzymes (e.g., a pan-UGT inhibitor).

  • Rationale: This will help determine if glucuronidation or sulfation is a major clearance pathway.

Step 2: Consider Transporter-Mediated Uptake
  • Protocol: Use specific inhibitors of hepatic uptake transporters (e.g., OATPs) in your hepatocyte assay.

  • Rationale: Rapid uptake into hepatocytes can contribute to overall clearance, even if intracellular metabolism is not exceedingly fast.

Experimental Workflow: In Vitro Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solution E Initiate Reaction with Compound (and NADPH) A->E B Prepare Microsome/ Hepatocyte Suspension D Pre-incubate Microsomes/ Hepatocytes at 37°C B->D C Prepare NADPH (for microsomes) C->E D->E F Incubate at 37°C with Shaking E->F G Take Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile (+ IS) G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) J->K stabilization cluster_strategies Strategies A High In Vitro Clearance Identified B Metabolite Identification Study A->B C Metabolic Hotspot(s) Pinpointed B->C D Medicinal Chemistry Strategy C->D S1 Blocking Hotspots (e.g., Fluorination) D->S1 S2 Isosteric Replacement D->S2 S3 Deuteration D->S3 E Synthesize Analogs S1->E S2->E S3->E F Re-evaluate In Vitro Stability E->F G Improved Stability? F->G H Proceed with Further Pharmacological Testing G->H Yes I Re-design and Re-synthesize G->I No I->D

Caption: Decision tree for improving metabolic stability.

By systematically applying the troubleshooting guides and medicinal chemistry strategies outlined in this technical support center, you will be well-equipped to address the metabolic instability of this compound and advance your most promising compounds toward the next stage of drug development.

References

  • Juel, C., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Luckert, C., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(7), 1563-1570. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Peng, Y., et al. (2014). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of medicinal chemistry, 57(15), 6562–6573. [Link]

  • Luckert, C., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. [PDF]. Semantic Scholar. [Link]

  • Luckert, C., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(7), 1563-1570. [Link]

  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 108-117. [Link]

Sources

"troubleshooting guide for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, characterization, and application of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of quinoline-3-carboxamides is a well-established but nuanced process.[1] Problems in this stage can have cascading effects on yield, purity, and ultimately, the reliability of biological data. This section addresses the most common hurdles.

Frequently Asked Questions (Synthesis)

Q1: My amide coupling reaction between 2-aminoquinoline-3-carboxylic acid and 4-fluoroaniline has a low yield. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling are typically traced back to one of three areas: activation of the carboxylic acid, reaction conditions, or the purity of starting materials.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is the critical step.

    • Thionyl Chloride (SOCl₂) Method: If you are converting the acid to an acid chloride using SOCl₂, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions.[2] Any moisture will quench the acid chloride intermediate. The reaction should be refluxed adequately (e.g., 80°C for 5 hours) to ensure full conversion.[2]

    • Peptide Coupling Agents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are effective but can be sensitive.[3][4] Ensure you are using an appropriate base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), to scavenge the HCl produced.[1][5] The reaction should be run in a suitable aprotic solvent like DMF or DCM.

  • Suboptimal Reaction Conditions:

    • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes drive the reaction to completion, especially with less reactive anilines.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-fluoroaniline to ensure the complete consumption of the more valuable quinoline carboxylic acid.

  • Purity of Starting Materials: Ensure your 2-aminoquinoline-3-carboxylic acid is pure and dry. Impurities can interfere with the activation step.

Q2: I am observing significant side products during my synthesis. How can I identify and minimize them?

A2: The primary side product is often the unreacted starting material. However, other species can form.

  • Self-Condensation: The activated carboxylic acid can potentially react with the 2-amino group of another molecule of the starting material. This can be minimized by adding the aniline nucleophile promptly after the activation step.

  • Byproducts from Coupling Agents: If using EDC, the resulting isourea byproduct must be removed. A simple aqueous wash (e.g., with dilute HCl and then NaHCO₃ solution) during workup is typically effective.[5]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[5][6] This allows you to identify the optimal reaction time and observe the formation of byproducts in real-time. If multiple spots appear, it indicates a complex reaction mixture requiring optimization.

General Synthesis & Purification Workflow

The following diagram outlines a typical workflow for preparing and purifying the target compound. This process emphasizes built-in checkpoints to ensure the quality of the final product.

G General Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage start Starting Materials: 2-Aminoquinoline-3-carboxylic acid + 4-Fluoroaniline activation Step 1: Activate Carboxylic Acid (e.g., SOCl₂ or EDC/HOBt) Checkpoint: Anhydrous Conditions start->activation coupling Step 2: Amide Coupling Reaction with 4-Fluoroaniline Checkpoint: Monitor by TLC activation->coupling workup Step 3: Aqueous Workup (Acid/Base Washes) Purpose: Remove Reagent Byproducts coupling->workup crude Crude Product workup->crude Evaporate Solvent purify Step 4: Purification (Column Chromatography or Recrystallization) Checkpoint: Fraction Analysis by TLC crude->purify characterize Step 5: Characterization (NMR, MS, HPLC) Checkpoint: Purity >95% purify->characterize final_product Pure 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide characterize->final_product

Caption: A generalized workflow for synthesis and purification.

Protocol: Purification by Column Chromatography
  • Prepare the Column: Select a silica gel (e.g., 100-200 mesh) column with a diameter appropriate for the amount of crude product.

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation. A common starting point is a mixture of ethyl acetate and petroleum ether or hexane.[2] Aim for an Rf value of ~0.3 for the desired product.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.

  • Elute and Collect: Begin elution with the determined solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[5]

Section 2: Characterization and Handling

Proper characterization is non-negotiable for ensuring that the compound you are testing is indeed the correct molecule at the required purity. Handling and solubility issues are also common sources of experimental failure.

Frequently Asked Questions (Characterization & Handling)

Q3: My compound has poor solubility in aqueous buffers for my biological assays. What are my options?

A3: This is a very common issue for planar, aromatic molecules.

  • Primary Solvent: The standard practice is to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7]

  • Working Dilutions: This DMSO stock can then be serially diluted into your aqueous assay buffer. It is critical that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Solubility Enhancement: If precipitation still occurs at the desired final concentration, you can try co-solvents like PEG-400 or cyclodextrins, but you must validate that these do not interfere with your assay.

  • Alternative Solvents: For some applications, ethanol or methanol may be viable primary solvents.[7]

Q4: The analytical data from my synthesized compound is ambiguous. What are the key features I should look for in the spectra?

A4: Cross-referencing data from multiple techniques is essential for confident structure elucidation.

Analytical Technique Expected Key Features for this compound Common Pitfalls / What to Check
¹H NMR - Amide N-H proton (singlet, downfield >9 ppm).- Aromatic protons on the quinoline and fluorophenyl rings (multiplets, ~7-8.5 ppm).- Amino (-NH₂) protons (broad singlet).- Residual solvent peaks (e.g., DMSO, CDCl₃).- Water peak (can be broad, exchangeable with D₂O).- Absence of peaks from starting materials.
¹³C NMR - Carbonyl (C=O) peak (~165 ppm).- Aromatic carbons, including a C-F coupled doublet for the fluorophenyl ring.- Low signal-to-noise for quaternary carbons.- Ensure all expected aromatic carbons are present.
Mass Spectrometry (MS) - Expected [M+H]⁺ molecular ion peak. The exact mass should be verifiable by HRMS.[8]- Check for common adducts like [M+Na]⁺ or [M+K]⁺.- Fragmentation patterns should be consistent with the structure.
HPLC - A single, sharp peak indicating high purity (ideally >95%).[2][9]- Broad peaks may indicate instability on the column or poor solubility in the mobile phase.- Small shoulder peaks suggest closely-related impurities.

Section 3: Biological Assay Troubleshooting

When a well-characterized compound fails to perform as expected in a biological assay, a systematic troubleshooting approach is required. Quinoline derivatives are known to act on a variety of targets, including protein kinases and DNA processing enzymes.[8][10][11]

Frequently Asked Questions (Biological Assays)

Q5: My compound shows no activity in my in vitro kinase inhibition assay, but I expected it to be active based on similar structures. Where do I start troubleshooting?

A5: This scenario requires a logical process of elimination. The flowchart below provides a step-by-step diagnostic path. The primary suspects are compound integrity/solubility, assay conditions, and the underlying biological hypothesis.

G Troubleshooting Workflow: No In Vitro Activity start Start: No Observed Activity check_purity 1. Verify Compound Identity & Purity (Check NMR/MS/HPLC data) start->check_purity purity_ok Purity >95%? check_purity->purity_ok resynthesize STOP: Resynthesize or Repurify Compound purity_ok->resynthesize No check_solubility 2. Confirm Solubility in Assay Buffer (Visually inspect for precipitation at final conc.) purity_ok->check_solubility Yes solubility_ok Compound is Soluble? check_solubility->solubility_ok optimize_sol Action: - Lower final compound concentration. - Test alternative stock solvents (e.g., Ethanol). - Re-evaluate DMSO tolerance of assay. solubility_ok->optimize_sol No check_controls 3. Validate Assay Performance (Check positive & negative controls) solubility_ok->check_controls Yes controls_ok Controls Behaving as Expected? check_controls->controls_ok fix_assay STOP: Troubleshoot the Assay Protocol (Enzyme activity, reagent stability, etc.) controls_ok->fix_assay No check_mechanism 4. Re-evaluate Biological Hypothesis controls_ok->check_mechanism Yes conclusion Conclusion: - Compound may not be an inhibitor of this specific target. - Consider alternative mechanisms (e.g., allosteric inhibition, pro-drug). - Screen against a broader panel of targets. check_mechanism->conclusion

Caption: A decision tree for troubleshooting failed biological assays.

Q6: The compound is cytotoxic to my cells, but not through the expected mechanism. Could this be an artifact?

A6: Yes, non-specific cytotoxicity is a common problem.

  • Chemical Reactivity: Ensure your compound is stable in the cell culture media over the course of the experiment. Some compounds can degrade to reactive species.

  • Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that may lead to non-specific effects or cell death. Consider running a dynamic light scattering (DLS) experiment if you suspect aggregation.

  • Off-Target Effects: The quinoline scaffold is known to interact with multiple biological targets.[11] Your compound may be hitting an unexpected target that is essential for cell viability. Consider profiling the compound against a panel of common off-targets. For example, some quinoline-based compounds are known to inhibit DNA methyltransferases or act as P2X7R antagonists.[8][12]

References

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI.
  • 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h).
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.
  • This compound. Sigma-Aldrich.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 3-Fluoromethyl-N-[11C]methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide. NCBI.
  • 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem.
  • 4-Aminoquinoline-3-carboxamide. PubChem.

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Validation & Comparative

A Comparative Guide to Validating the Target of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. Molecules based on this core have been developed as inhibitors of various protein kinases, such as EGFR, HER-2, and ATM, playing crucial roles in oncology.[1][2] More recently, a quinoline-4-carboxamide derivative, DDD107498, was identified as a potent antimalarial agent that acts through an entirely different mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), a key enzyme in protein synthesis.[3][4] This precedent underscores the critical need for a rigorous and unbiased approach to target validation for any new compound featuring this scaffold.

This guide provides a comprehensive framework for elucidating and validating the molecular target of the novel compound 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide . We will navigate the experimental journey from initial hypothesis generation to definitive target confirmation, presenting a comparative analysis of methodologies for both kinase and non-kinase targets. The protocols and insights provided herein are designed to equip researchers in drug discovery with the tools to build a robust and compelling target validation package.

Part 1: The First Clues - Initial Target Hypothesis Generation

Before embarking on extensive biochemical and cellular assays, it is essential to formulate a plausible hypothesis about the compound's target. This initial step can save considerable resources by narrowing the field of potential candidates.

Phenotypic Screening: A Function-First Approach

A powerful, unbiased method to begin is through phenotypic screening. This involves testing the compound in a panel of disease-relevant cellular or organismal assays. The pattern of activity can provide strong clues about the underlying mechanism of action. For instance, the antimalarial activity of the quinoline-4-carboxamide DDD107498 was first identified in a phenotypic screen against the blood stage of P. falciparum.[3]

Recommended Action: Screen this compound against a diverse panel of cancer cell lines and, if resources permit, against various pathogens like P. falciparum. A potent and selective activity profile will guide the subsequent target identification efforts.

In Silico Target Prediction: Leveraging Structural Information

Computational methods can be employed to predict potential targets based on the compound's structure. Inverse virtual screening, where the compound is docked against a library of protein structures, can identify proteins with favorable binding energies.[5] Similarity searches can also be performed to find known bioactive molecules with similar pharmacophores.

G compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide phenotypic Phenotypic Screening (e.g., Cancer Cell Lines, Pathogens) compound->phenotypic insilico In Silico Prediction (Inverse Docking, Similarity Search) compound->insilico activity Specific Biological Activity Identified (e.g., Anti-proliferative, Anti-malarial) phenotypic->activity putative_targets List of Putative Targets insilico->putative_targets hypothesis Formulate Target Hypothesis activity->hypothesis putative_targets->hypothesis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes. One aliquot should remain at room temperature as a control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: A compound that binds and stabilizes its target will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the DMSO-treated control.

Part 5: The Definitive Proof - Genetic Validation of the Target

Genetic approaches provide the highest level of confidence in target validation. By specifically removing or reducing the amount of the target protein, one can determine if this genetically mimics the effect of the compound. [5]

CRISPR/Cas9-Mediated Target Knockout

The CRISPR/Cas9 system can be used to create cell lines in which the gene for the putative target is knocked out. The prediction is that if the compound's anti-proliferative or other phenotypic effect is on-target, the knockout cells should become resistant to the compound.

Protocol: CRISPR Knockout for Target Validation

  • Design and Clone gRNA: Design guide RNAs (gRNAs) that target a critical exon of the putative target gene. Clone these into a Cas9-expressing vector.

  • Transfect Cells: Introduce the gRNA/Cas9 vector into the cell line of interest.

  • Select Knockout Cells: Select for cells that have successfully integrated the vector and screen for clones with a confirmed knockout of the target protein (verified by Western blot or genomic sequencing).

  • Test Compound Sensitivity: Compare the sensitivity of the knockout cell line and the parental (wild-type) cell line to this compound in a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Interpretation: A significant rightward shift in the dose-response curve for the knockout cells (i.e., a higher IC50) is strong evidence that the compound's primary mechanism of action is through inhibition of that target.

Cell LineExpected Effect of CompoundRationale
Wild-Type Sensitive (Low IC50)The target is present and inhibited by the compound.
Target Knockout Resistant (High IC50)The target is absent, so the compound has no effect.

Hypothetical Target Validation Cascade

G cluster_biochem Biochemical / Biophysical cluster_cellular Cellular cluster_genetic Genetic activity_assay In Vitro Activity Assay (IC50 < 1 µM) tsa Thermal Shift Assay (ΔTm > 2°C) activity_assay->tsa cetsa CETSA (Target Stabilization) tsa->cetsa phenotype Cellular Phenotype (e.g., Apoptosis, Growth Arrest) cetsa->phenotype crispr CRISPR Knockout (Confers Resistance) phenotype->crispr validated Validated Target crispr->validated

Caption: A logical flow for comprehensive target validation.

Conclusion

Validating the molecular target of a novel compound like this compound is a multifaceted process that requires the integration of biochemical, biophysical, cellular, and genetic evidence. By systematically progressing through the experimental framework outlined in this guide, researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous approach is fundamental to the successful translation of a promising chemical matter into a well-characterized tool compound or a candidate for clinical development. The diversity of targets for the quinoline carboxamide scaffold serves as a crucial reminder that assuming a mechanism based on chemical structure alone is fraught with peril; only a comprehensive and objective experimental validation can reveal the true biological target.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. Available at: [Link]

  • Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 12(1), 1-15. Available at: [Link]

  • Durant, S. T., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry, 61(3), 1047-1064. Available at: [Link]

  • Zhang, J., et al. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3048-3057. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 34-43. Available at: [Link]

  • Sajid, M. U., & Hussain, I. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 4(1), 1-10. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Campo, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(8), 3423-3437. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Hu, Y., et al. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Available at: [Link]

  • Shaw, J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(1), 196-205. Available at: [Link]

  • Sharma, R., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(1), 85-95. Available at: [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 711-724. Available at: [Link]

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A Comparative Guide to the Kinase Inhibitory Profile of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the kinase inhibitory potential of the novel compound, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. Given the prevalence of the quinoline scaffold in clinically approved kinase inhibitors, this compound warrants a thorough investigation against key oncogenic kinases. This document outlines a proposed experimental plan to characterize its activity alongside established inhibitors: Gefitinib, a selective EGFR inhibitor; Lapatinib, a dual EGFR/HER2 inhibitor; and Crizotinib, a multi-targeted inhibitor of c-Met, ALK, and ROS1. The objective is to provide researchers and drug development professionals with a robust methodology for assessing the compound's potency, selectivity, and cellular efficacy.

Introduction and Rationale

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its versatility allows for the synthesis of compounds that can target a wide array of kinases implicated in cancer progression. This compound is a synthetic quinoline derivative with potential as a kinase inhibitor. A systematic evaluation of its biological activity is crucial to determine its therapeutic potential.

This guide proposes a head-to-head comparison with three well-characterized kinase inhibitors:

  • Gefitinib: A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][3]

  • Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR (HER1) and HER2 (ErbB2).[4][5] Its mechanism involves reversibly blocking the ATP-binding sites of these receptors, thereby inhibiting downstream signaling pathways like MAPK and PI3K/Akt.[4][6]

  • Crizotinib: A multi-targeted tyrosine kinase inhibitor of ALK, ROS1, and c-Met.[7][8] It is particularly effective in NSCLC harboring ALK or ROS1 rearrangements.[7][8]

By comparing the investigational compound to these standards, we can ascertain its relative potency, selectivity profile, and potential as a novel anti-cancer agent.

Experimental Design and Methodologies

A multi-tiered approach is proposed, beginning with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess effects on cancer cell viability and intracellular signaling.

In Vitro Kinase Inhibition Assay

The primary assessment of kinase inhibition will be performed using the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9][10] This method is universal for any ADP-generating enzyme and is well-suited for high-throughput screening.[10]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Inhibitors and Kinase to 384-well plate reagents->plate initiate Add Substrate/ATP Mixture to Initiate Reaction plate->initiate incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) initiate->incubate_reaction adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate_reaction->adp_glo incubate_adp Incubate at Room Temperature (40 minutes) adp_glo->incubate_adp detect_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp->detect_reagent incubate_detect Incubate at Room Temperature (30-60 minutes) detect_reagent->incubate_detect read Measure Luminescence incubate_detect->read caption Workflow for ADP-Glo™ Kinase Inhibition Assay.

Caption: Workflow for ADP-Glo™ Kinase Inhibition Assay.

  • Reagent Preparation: Prepare serial dilutions of this compound, Gefitinib, Lapatinib, and Crizotinib in appropriate solvent (e.g., DMSO). Prepare solutions of recombinant human EGFR, HER2, and c-Met kinases, their respective substrates, and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound (or vehicle control).

    • Add 2.5 µL of 4x kinase solution.

    • To initiate the reaction, add 5 µL of 2x substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to assess the impact of the compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[11][12]

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay seed Seed Cancer Cells in 96-well Plates incubate_adhesion Incubate Overnight (Allow for cell attachment) seed->incubate_adhesion treat Treat Cells with Serial Dilutions of Inhibitors incubate_adhesion->treat incubate_treatment Incubate for 72 hours treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize incubate_solubilize Incubate Overnight solubilize->incubate_solubilize read_absorbance Measure Absorbance at 570 nm incubate_solubilize->read_absorbance caption Workflow for MTT Cell Proliferation Assay. G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Transcription->Cell Proliferation, Survival, Invasion Gefitinib Gefitinib Gefitinib->EGFR inhibits Lapatinib Lapatinib Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits caption EGFR and HER2 Signaling Pathways and Points of Inhibition.

Caption: EGFR and HER2 Signaling Pathways and Points of Inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_path Cytoplasm cluster_pi3k_path Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Ras_Met Ras cMet->Ras_Met PI3K_Met PI3K cMet->PI3K_Met STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet binds Raf_Met Raf Ras_Met->Raf_Met Akt_Met Akt PI3K_Met->Akt_Met Transcription_Met Gene Transcription STAT3->Transcription_Met MEK_Met MEK Raf_Met->MEK_Met ERK_Met ERK MEK_Met->ERK_Met ERK_Met->Transcription_Met Akt_Met->Transcription_Met Cell Proliferation, Motility, Invasion Cell Proliferation, Motility, Invasion Transcription_Met->Cell Proliferation, Motility, Invasion Crizotinib Crizotinib Crizotinib->cMet inhibits caption c-Met Signaling Pathway and Point of Inhibition.

Caption: c-Met Signaling Pathway and Point of Inhibition.

Conclusion

This guide outlines a comprehensive and systematic approach to characterize the kinase inhibitory profile of this compound. By employing standardized in vitro and cell-based assays and comparing the results to well-established kinase inhibitors, researchers can effectively determine the compound's potency, selectivity, and cellular mechanism of action. The proposed experimental framework provides a solid foundation for the preclinical evaluation of this novel quinoline derivative and will aid in determining its potential for further development as a targeted anti-cancer therapeutic.

References

  • Appert-Collin, A., Hubert, P., Crémel, G., & Bischoff, P. (2022). The c-MET signaling pathway. Biology of the Cell, 114(5), 147-162. [Link]

  • Iqbal, N., & Iqbal, N. (2014). Human epidermal growth factor receptor 2 (HER2) in cancers: overexpression and therapeutic implications. Molecular Biology International, 2014, 852748. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

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  • Patsnap. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Synapse. [Link]

  • Christensen, J. G., Schreck, R., Burrows, J., Kuruganti, U., Chan, E., Le, P., ... & Wang, X. (2007). A-459742, a potent and selective inhibitor of c-Met kinase, demonstrates efficacy in models of human cancer. Molecular Cancer Therapeutics, 6(12), 3314-3322. [Link]

  • ResearchGate. (n.d.). Common c-MET signaling pathways. Retrieved from [Link]

  • AbbVie. (n.d.). c-MET Protein. AbbVie Science. [Link]

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  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical Therapeutics, 30(8), 1426-1447. [Link]

  • Kim, D. W., & Lee, S. H. (2012). Review of the treatment of non-small cell lung cancer with gefitinib. Journal of the Korean Medical Association, 55(10), 986-995. [Link]

  • Patsnap. (2024). What is the mechanism of Gefitinib? Synapse. [Link]

  • Baselga, J. (2004). The role of gefitinib in lung cancer treatment. Clinical Cancer Research, 10(12_suppl), 4212s-4216s. [Link]

  • Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Retrieved from [Link]

  • Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., McDonnell, S. R., Yamazaki, S., ... & Christensen, J. G. (2010). An orally available small-molecule inhibitor of c-Met, PF-04217903, is efficacious in preclinical models of c-Met–driven tumor growth. Cancer Research, 70(13), 5505-5515. [Link]

  • Valdés-Tresanco, M. E., & Valdés-Tresanco, M. S. (2015). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Current Cancer Drug Targets, 15(7), 570-582. [Link]

  • Shaw, A. T., & Engelman, J. A. (2013). Crizotinib in the treatment of ALK-rearranged non-small cell lung cancer. Journal of Clinical Oncology, 31(8), 1105-1111. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the potential cross-reactivity profile of the novel compound, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. While specific experimental data for this molecule is not yet publicly available, by leveraging structure-activity relationships and known off-target interactions of the quinoline carboxamide scaffold, we can construct a predictive comparison. This document outlines the probable primary targets, potential off-targets, and provides detailed, state-of-the-art experimental protocols for researchers to empirically determine the selectivity of this compound. The guide is intended to serve as a foundational resource for initiating preclinical safety and efficacy assessments.

Introduction: The Quinoline Carboxamide Scaffold in Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The addition of a carboxamide linkage at the 3-position has proven to be a fruitful strategy for developing potent and selective inhibitors of various protein classes, particularly protein kinases.[1] Compounds bearing the quinoline-3-carboxamide core have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3]

A key challenge in the development of quinoline-based therapeutics is managing their cross-reactivity profiles. The conserved nature of ATP-binding sites across the human kinome, for instance, makes off-target interactions a significant consideration.[4][5][6][7] Understanding and characterizing these interactions is paramount for predicting potential toxicities and identifying opportunities for polypharmacology.[8]

This guide focuses on a specific derivative, this compound, and provides a comparative framework for assessing its selectivity.

Predicted Primary Targets and Mechanism of Action

Based on extensive research into the quinoline-3-carboxamide class, it is highly probable that this compound functions as a competitive inhibitor of ATP-binding sites in protein kinases.[9] Specifically, this scaffold has shown a propensity to target members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[9]

Diagram: Predicted Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 PIKK Family Kinases cluster_2 Downstream Effectors DNA Damage DNA Damage ATM ATM DNA Damage->ATM ATR ATR DNA Damage->ATR DNA-PKcs DNA-PKcs DNA Damage->DNA-PKcs Cell Cycle Arrest Cell Cycle Arrest ATM->Cell Cycle Arrest DNA Repair DNA Repair ATM->DNA Repair Apoptosis Apoptosis ATM->Apoptosis ATR->Cell Cycle Arrest ATR->DNA Repair ATR->Apoptosis DNA-PKcs->Cell Cycle Arrest DNA-PKcs->DNA Repair DNA-PKcs->Apoptosis This compound This compound This compound->ATM This compound->ATR This compound->DNA-PKcs

Caption: Predicted inhibitory action on the DNA Damage Response (DDR) pathway.

Comparative Cross-Reactivity Analysis

To anticipate the potential off-target profile of this compound, we can compare it to other well-characterized quinoline carboxamides. The following table summarizes the known activities of representative compounds from this class.

Compound/ScaffoldPrimary Target(s)Known Off-TargetsReference
Tasquinimod S100A9, HDM2GPR35, other S100 proteins[3]
Quinoline-3-carboxamide derivatives ATM KinaseATR, DNA-PKcs, mTOR, PI3Kγ[9][10]
Quinoline-4-carboxamide derivatives PfEF2 (in P. falciparum)Human kinases (variable)[11][12]
2-morpholino-4-anilinoquinolines Not specified (anticancer)Not specified[13]

This table is illustrative and compiled from multiple sources. The exact off-target profile is highly dependent on the specific substitutions on the quinoline core.

Based on this comparative data, it is reasonable to hypothesize that this compound may exhibit cross-reactivity with other members of the PIKK family, such as ATR and DNA-PKcs. Furthermore, screening against a broad panel of kinases is warranted to identify unforeseen interactions.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile, a tiered approach is recommended, starting with broad screening and progressing to more focused cellular and functional assays.

Tier 1: Broad Kinase Panel Screening (Biochemical Assay)

This initial screen provides a global view of the compound's selectivity across a large portion of the human kinome.

Objective: To identify all potential kinase targets of this compound at a single high concentration.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform a primary screen at a concentration of 10 µM against a panel of at least 400 human kinases.

  • Assay Principle: Utilize a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay to measure the enzymatic activity of each kinase in the presence of the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

  • Hit Criteria: Define a "hit" as any kinase exhibiting >70% inhibition at 10 µM.

Diagram: Kinase Profiling Workflow

G Compound Stock (10 mM in DMSO) Compound Stock (10 mM in DMSO) Primary Screen (10 µM) Primary Screen (10 µM) Compound Stock (10 mM in DMSO)->Primary Screen (10 µM) Kinase Panel (>400 kinases) Kinase Panel (>400 kinases) Primary Screen (10 µM)->Kinase Panel (>400 kinases) Measure % Inhibition Measure % Inhibition Kinase Panel (>400 kinases)->Measure % Inhibition Identify Hits (>70% Inhibition) Identify Hits (>70% Inhibition) Measure % Inhibition->Identify Hits (>70% Inhibition) Dose-Response (IC50) Dose-Response (IC50) Identify Hits (>70% Inhibition)->Dose-Response (IC50) Cellular Target Engagement Cellular Target Engagement Dose-Response (IC50)->Cellular Target Engagement

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 2: Dose-Response and IC50 Determination

For all hits identified in the primary screen, a dose-response analysis is performed to determine the potency of the interaction.

Objective: To calculate the IC50 value for each identified off-target.

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Assay: Perform the same kinase activity assay as in Tier 1 with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement Assays

Biochemical assays identify direct interactions with purified enzymes but do not confirm target engagement within a cellular context. Cellular thermal shift assays (CETSA®) are a powerful tool for this purpose.[14]

Objective: To confirm that the compound binds to the putative off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blot.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example Kinase Selectivity Data

Kinase TargetIC50 (nM)Cellular EC50 (nM)
ATM (Predicted Primary) 1550
ATR (Off-Target) 250800
DNA-PKcs (Off-Target) 400>1000
mTOR (Off-Target) >10,000>10,000
PI3Kγ (Off-Target) >10,000>10,000

A selectivity profile can be visualized using a dendrogram (kinome map) where inhibited kinases are highlighted. This provides an intuitive representation of the compound's specificity.

Conclusion and Future Directions

This guide provides a predictive framework and a clear experimental path for characterizing the cross-reactivity profile of this compound. Based on the known pharmacology of the quinoline-3-carboxamide scaffold, this compound is predicted to be a PIKK family inhibitor, with potential cross-reactivity against related kinases. The outlined experimental protocols, from broad kinase screening to cellular target engagement, will provide the necessary data to build a comprehensive selectivity profile. This information is critical for advancing this compound through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and potential liabilities. Subsequent studies should focus on in vivo models to assess the physiological consequences of both on-target and off-target activities.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health.[Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.[Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.[Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.[Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.[Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025.[Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.[Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.[Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.[Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.[Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI.[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health.[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PubMed Central.[Link]

  • Off-Target Effects Analysis. Creative Diagnostics.[Link]

  • Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside. YouTube.[Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central.[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central.[Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.[Link]

  • Process for producing quinoline-3-carboxylic acid compounds.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health.[Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar.[Link]

  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed.[Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.[Link]

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"benchmark studies of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide vs. other quinoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Efficacy, and Mechanism

In the landscape of modern oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, serving as the foundation for a multitude of pharmacologically active compounds.[1][2] The inherent versatility of the quinoline ring system allows for extensive chemical modifications, yielding a diverse library of derivatives with a wide array of anticancer mechanisms.[1] This guide provides an in-depth comparative analysis of promising substituted quinoline derivatives, with a particular focus on the quinoline-3-carboxamide class, which includes compounds like 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. We will objectively evaluate their performance against other notable quinoline alternatives, supported by experimental data, and elucidate the causal relationships between their structural features and biological activities.

The Quinoline Scaffold: A Versatile Core for Anticancer Agents

The quinoline motif is a recurring feature in many compounds demonstrating potent anticancer activity.[3] These derivatives exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, inhibition of critical signaling pathways, and disruption of microtubule dynamics.[1] The strategic placement of different functional groups on the quinoline core significantly influences their biological targets and overall efficacy.

Comparative Efficacy: A Quantitative Look at Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The following tables summarize the in vitro cytotoxic activity of representative quinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Quinoline-Chalcone Hybrids
CompoundCancer Cell LineIC50 (µM)Citation
Compound 12e MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Quinoline chalcone 6 HL60 (Leukemia)0.59[3]
Table 2: Cytotoxicity of Quinoline-3-Carboxamide Derivatives
Compound ClassDerivativeCancer Cell LineGI50 (µM)Citation
Quinoline-3-carboxamide Compound 6bHCT116Not Specified[4]
MDA-MB-468Not Specified[4]
MDA-MB-231Not Specified[4]

Note: Specific GI50 values for compound 6b were mentioned as being determined, but the exact values were not provided in the snippet.

Table 3: Cytotoxicity of Other Quinoline Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Citation
2-Arylquinolines Quinoline 13HeLa (Cervical)8.3[1]
Quinoline 12PC3 (Prostate)31.37[1]
Quinoline 11PC3 (Prostate)34.34[1]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 18HeLa (Cervical)13.15[1]
8-hydroxyquinoline-5-sulfonamide Compound 3cC-32 (Melanoma)Comparable to cisplatin/doxorubicin[5]
MDA-MB-231 (Breast)Comparable to cisplatin/doxorubicin[5]
A549 (Lung)Comparable to cisplatin/doxorubicin[5]

Delving into the Mechanism of Action: How Quinoline Derivatives Exert Their Effects

The anticancer properties of quinoline derivatives are intrinsically linked to their ability to interfere with critical cellular processes. The specific substitutions on the quinoline ring dictate the primary mechanism of action.

Quinoline-Chalcone Hybrids: Dual Action on Cell Cycle and Apoptosis

Compounds like 12e , a quinoline-chalcone hybrid, have demonstrated a dual mechanism of action.[1][6] They induce G2/M phase cell cycle arrest, effectively halting cell proliferation, and simultaneously promote apoptosis, leading to programmed cell death.[1][6] Further studies have shown that compound 12e can also induce the generation of reactive oxygen species (ROS), which contributes to its inhibitory effects on cancer cells.[6]

Quinoline-3-Carboxamides: Targeting the DNA Damage Response Pathway

The quinoline-3-carboxamide scaffold is a cornerstone for a potent and selective class of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.[7] ATM kinase is a pivotal regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[4][7] Molecular docking studies have shown that the quinoline nitrogen of these derivatives often binds to the hinge region of kinases, acting as competitive inhibitors of ATP.[4]

The following diagram illustrates the central role of ATM kinase in the DNA damage response pathway.

DNA_Damage_Response DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream Repair DNA Repair Downstream->Repair Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle Quinoline_3_Carboxamide 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide (and other derivatives) Quinoline_3_Carboxamide->ATM inhibits

Figure 1: Simplified signaling pathway of ATM kinase in the DNA damage response and the inhibitory action of quinoline-3-carboxamide derivatives.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

Systematic modifications of the quinoline scaffold have revealed crucial structural features that govern the potency and selectivity of these derivatives.

For the quinoline-3-carboxamide series of ATM inhibitors, substitutions at various positions on the quinoline core have a significant impact on their inhibitory activity.[7] For instance, the introduction of specific substituents at the R4-amino and R6-positions has been shown to dramatically increase potency from a micromolar high-throughput screening hit to a sub-nanomolar inhibitor.[7]

In the case of 8-hydroxyquinoline-5-sulfonamides , the presence of an unsubstituted phenolic group at position 8 is critical for their biological activity.[5] Methylation of this phenolic moiety generally leads to a significant loss of anticancer efficacy.[5]

Experimental Protocols: Methodologies for Evaluating Anticancer Activity

The following are detailed protocols for key experiments used in the evaluation of the anticancer activity of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate, 5,000-10,000 cells/well) B 2. Incubation (24 hours for cell attachment) A->B C 3. Compound Treatment (Serial dilutions of quinoline derivatives) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. MTT Reagent Addition D->E F 6. Incubation (2-4 hours, formazan formation) E->F G 7. Solubilization (e.g., DMSO) F->G H 8. Absorbance Measurement (e.g., 570 nm) G->H I 9. IC50 Calculation H->I

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1] Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cellular ATM Inhibition Assay

This assay quantifies the inhibition of ATM kinase activity in cells by measuring the phosphorylation of a downstream substrate, such as KAP1.[7]

Detailed Steps:

  • Cell Culture and Treatment: Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) onto 96-well plates and allow them to adhere overnight.[7]

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1 hour.[7]

  • Induction of DNA Damage: Induce DNA double-strand breaks (DSBs) by treating the cells with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.[7]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.2% Triton X-100 in PBS.[7]

  • Immunostaining: Perform immunostaining using a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., pKAP1) and a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of the phosphorylated substrate to determine the extent of ATM inhibition.

Conclusion and Future Directions

The quinoline scaffold remains a highly valuable framework in the development of novel anticancer agents. This guide has provided a comparative overview of different quinoline derivatives, highlighting their efficacy and mechanisms of action. While quinoline-chalcone hybrids demonstrate potent cytotoxic effects through the induction of cell cycle arrest and apoptosis, quinoline-3-carboxamides, such as this compound, are emerging as highly specific inhibitors of key cellular targets like ATM kinase.

Future research should focus on head-to-head preclinical studies to directly compare the efficacy, selectivity, and pharmacokinetic profiles of these different classes of quinoline derivatives. Such studies will be instrumental in identifying the most promising candidates for further clinical development in the ongoing quest for more effective cancer therapies.

References

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A Comparative Guide to Confirming the Mechanism of Action of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-3-Carboxamide Scaffold and the Quest for a Mechanism

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, immunomodulatory, and antinephritic activities.[1][2][3] The derivative, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, belongs to this promising class. While its structural alerts suggest potential therapeutic value, its precise mechanism of action (MOA) remains to be elucidated. Establishing the MOA is a critical step in drug development, essential for optimizing efficacy, predicting potential side effects, and identifying the most relevant patient populations.

This guide provides a comprehensive, multi-phase experimental framework for definitively identifying the molecular target and confirming the biological mechanism of this compound. We will compare and contrast key experimental approaches, provide validated protocols, and present data in a comparative context, grounding our strategy in established methodologies for small molecule characterization.[4][5] Based on existing literature for related quinoline-3-carboxamide compounds, we will initially hypothesize that the compound may function as a kinase inhibitor, potentially targeting mediators of the DNA Damage Response (DDR) like ATM kinase, or as an inhibitor of other critical enzymes in cell proliferation.[6][7]

Phase 1: Unbiased Target Identification

The foundational step in MOA elucidation is to identify the direct molecular binding partner(s) of the compound. An unbiased approach prevents confirmation bias and can reveal novel targets. We will compare two robust, orthogonal methods: Affinity-Based Pull-Down and Drug Affinity Responsive Target Stability (DARTS).

  • Affinity-Based Pull-Down: This classical method involves immobilizing the small molecule to a solid support (e.g., beads) or tagging it (e.g., with biotin) to "pull down" its binding partners from a cell lysate.[8][9] The captured proteins are then identified by mass spectrometry. Its primary advantage is the direct physical isolation of binding proteins.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to its target protein, it often confers structural stability, making the protein more resistant to protease digestion.[9][10] By comparing protease-treated lysates with and without the compound, protected proteins can be identified. This avoids chemical modification of the compound, which can sometimes interfere with its binding activity.

For this guide, we will detail the affinity-based approach due to its widespread use and direct nature.

Experimental Workflow: Target Identification

The overall workflow integrates target discovery with initial validation steps.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation a Synthesize Biotinylated 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide b Incubate with Cell Lysate (e.g., HCT116) a->b c Pull-Down with Streptavidin Beads b->c d Wash and Elute Bound Proteins c->d e Protein ID via LC-MS/MS d->e f In Vitro Binding Assay (e.g., SPR, ITC) e->f Top Hits g Enzymatic/Functional Assay (e.g., Kinase Assay) e->g Top Hits h Western Blot for Pathway Modulation e->h Top Hits

Caption: A streamlined workflow for identifying and validating the molecular target.

Protocol 1: Affinity-Based Pull-Down with Mass Spectrometry

Objective: To isolate and identify proteins that directly bind to this compound.

Methodology:

  • Probe Synthesis: Synthesize an analogue of the compound with a biotin tag attached via a linker at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.[9]

  • Cell Culture and Lysis: Culture a relevant human cancer cell line (e.g., HCT116 colorectal cancer cells) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Incubation: Incubate the clarified cell lysate (1-2 mg total protein) with the biotinylated compound (probe) and a negative control (biotin alone) for 2-4 hours at 4°C with gentle rotation.

  • Competitive Control: In a parallel sample, co-incubate the lysate with the biotinylated probe and a 100-fold excess of the free, untagged this compound. This will serve as a competition control to identify specific binders.

  • Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.[8]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS).

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation: Hypothetical Mass Spectrometry Hits

The results are analyzed by comparing the abundance of proteins in the probe pull-down versus the controls. A true target should be enriched in the probe sample and its presence should be significantly reduced in the competition control.

Protein ID Gene Name Spectral Counts (Probe) Spectral Counts (Competition Control) Fold Enrichment Potential Role
P04637TP53541.25Non-specific
P38398 EGFR 45 3 15.0 Receptor Tyrosine Kinase
P00533SRC861.33Non-specific
Q13535 ATM 38 5 7.6 PI3K-related Kinase (DDR)
P42336HSPA81101051.05Chaperone (Non-specific)

Table 1: Example results from a pull-down experiment. Proteins like EGFR and ATM show high enrichment and are diminished by competition, marking them as high-priority candidates for validation.

Phase 2: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient. The next phase must confirm that the compound functionally modulates the target and its associated signaling pathway. Based on our hypothetical hits (EGFR and ATM), we will proceed with validation experiments.

Protocol 2: Western Blot for Target Phosphorylation

Objective: To determine if the compound inhibits the kinase activity of EGFR or ATM in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., A549 for EGFR, HCT116 for ATM) and allow cells to attach overnight.

  • Starvation and Stimulation: For EGFR, serum-starve the cells for 12-16 hours, then pre-treat with varying concentrations of this compound or a known inhibitor (e.g., Erlotinib) for 2 hours. Stimulate with EGF (100 ng/mL) for 10 minutes.

  • Induction of DNA Damage: For ATM, pre-treat cells with the compound or a known inhibitor (e.g., KU-60019) for 2 hours, then induce DNA double-strand breaks by treating with Etoposide (10 µM) for 1 hour.[6]

  • Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR Tyr1068, p-ATM Ser1981) and the total protein (Total EGFR, Total ATM) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry.

Protocol 3: In Vitro Kinase Activity Assay

Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of the purified target protein and compare its potency with established inhibitors.

Methodology:

  • Assay Principle: Utilize a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.[11] A lower signal indicates higher kinase activity (more ATP consumed).

  • Reaction Setup: In a 384-well plate, set up reactions containing purified recombinant EGFR or ATM kinase, its specific substrate, and ATP.

  • Compound Titration: Add a serial dilution of this compound (e.g., from 1 nM to 100 µM). Include a known inhibitor as a positive control and a DMSO vehicle control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to stop the reaction and measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Data Presentation: Comparative Inhibitory Activity
Compound Target Kinase In Vitro IC50 (nM)
This compound EGFR 75
Erlotinib (Reference)EGFR60
This compound ATM >10,000
KU-60019 (Reference)ATM15

Table 2: Hypothetical in vitro kinase assay results. The data strongly suggest that the compound is a selective inhibitor of EGFR, with potency comparable to the reference drug Erlotinib, while showing no significant activity against ATM.

Signaling Pathway Visualization

Based on the data suggesting EGFR inhibition, we can map the compound's effect on the canonical downstream pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT AKT->Proliferation Inhibits Apoptosis PI3K->AKT Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Compound->EGFR

Sources

"comparative analysis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide efficacy in different cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quinoline scaffold has emerged as a privileged structure due to its versatile pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the efficacy of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide and its closely related analogs across various cancer cell lines. We will delve into the mechanistic underpinnings of their action, compare their potency with established chemotherapeutic agents, and provide detailed protocols for the experimental validation of these compounds.

Introduction to Quinoline-3-Carboxamides as Anticancer Agents

The quinoline ring system is a cornerstone in the design of biologically active agents, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer effects.[1][3] The introduction of a carboxamide linkage at various positions on the quinoline framework has proven to be an effective strategy for enhancing their therapeutic potential.[2] These compounds often exert their cytotoxic effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.

One promising class of compounds is the quinoline-3-carboxamide derivatives. Research has shown that these molecules can induce apoptosis and inhibit cell growth in a variety of cancer cell lines.[4] The specific compound, this compound, and its analogs are of particular interest due to their structural similarities to known kinase inhibitors.

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of quinoline-3-carboxamide derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling. For instance, certain derivatives have been shown to target and inhibit Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway.[4] By inhibiting ATM, these compounds can prevent cancer cells from repairing DNA damage, leading to cell death.

Another important target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that tumors need to grow and metastasize. The proposed mechanism often involves the binding of the quinoline-3-carboxamide scaffold to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.

Below is a diagram illustrating a generalized signaling pathway targeted by quinoline-3-carboxamide derivatives.

Signaling_Pathway Generalized Signaling Pathway of Quinoline-3-Carboxamide Derivatives Quinoline-3-carboxamide Quinoline-3-carboxamide Kinase (e.g., ATM, VEGFR-2) Kinase (e.g., ATM, VEGFR-2) Quinoline-3-carboxamide->Kinase (e.g., ATM, VEGFR-2) Inhibition Downstream Effectors Downstream Effectors Kinase (e.g., ATM, VEGFR-2)->Downstream Effectors Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effectors->Apoptosis

Caption: Generalized signaling pathway inhibited by quinoline-3-carboxamide derivatives.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic activity of quinoline-3-carboxamide derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The table below summarizes the reported IC50 values for several quinoline-3-carboxamide derivatives and compares them to standard chemotherapeutic agents.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Quinoline-3-carboxylate derivative 4m MCF-7Breast Cancer0.33
Quinoline-3-carboxylate derivative 4k K562Leukemia0.28
Fluorinated quinoline analogue 6a MDA-MB-468Triple-Negative Breast Cancer4.0[5]
Fluorinated quinoline analogue 6b MDA-MB-468Triple-Negative Breast Cancer5.0[5]
Quinolone-3-carboxamide derivative 10e HepG2Liver Cancer0.88[3]
Quinolone-3-carboxamide derivative 10i HepG2Liver Cancer1.60[3]
Sorafenib HepG2Liver Cancer8.38[3]
Doxorubicin MCF-7Breast Cancer~1.20[6]

Note: The specific structures of the numbered compounds can be found in the cited references.

The data indicates that the efficacy of quinoline-3-carboxamide derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested. Notably, some derivatives exhibit sub-micromolar IC50 values, suggesting potent anticancer activity that can be comparable or even superior to established drugs like sorafenib in certain contexts.[3]

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to characterize the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Annexin_V_PI_Workflow Annexin V/PI Apoptosis Assay Workflow Treat_Cells Treat cells with compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend_Binding_Buffer Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend_Binding_Buffer Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_Binding_Buffer->Add_AnnexinV_PI Incubate_Dark Incubate for 15-20 min in the dark Add_AnnexinV_PI->Incubate_Dark Analyze_Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Analyze_Flow_Cytometry

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to confirm the mechanism of action of a compound by observing changes in the expression levels of target proteins.

Western_Blot_Workflow Western Blotting Workflow Cell_Lysis Cell Lysis and Protein Extraction Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Promise to Preclinical Reality

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas, from oncology to neurodegeneration and infectious diseases.[1][2][3] The subject of this guide, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, has emerged from in vitro screening with compelling activity, hypothetically as an Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, a key mediator in the DNA damage response (DDR) pathway.[4][5] However, the journey from a promising in vitro profile to a viable clinical candidate is contingent on rigorous validation in relevant animal models.

This guide provides a comprehensive framework for the in vivo validation of this compound. We will delve into the critical experimental choices, compare its potential performance with existing alternatives, and present the methodologies required to build a robust preclinical data package. Our focus is on not just the "how," but the "why," grounding each step in scientific rationale to ensure the generation of trustworthy and translatable data.

The In Vitro Foundation: A Snapshot of Preclinical Potential

Before embarking on in vivo studies, a clear understanding of the compound's in vitro characteristics is paramount. The following table summarizes the hypothetical in vitro data for this compound, which will serve as the basis for our in vivo experimental design. For comparative purposes, we include data for a known ATM inhibitor, KU-60019.

Parameter This compound KU-60019 (Reference Compound) Rationale for In Vivo Progression
Target ATM KinaseATM KinaseHigh potency and selectivity suggest on-target efficacy with a potentially favorable therapeutic window.
IC50 (ATM Kinase Assay) 15 nM6.3 nMPotent inhibition of the target kinase, comparable to the reference compound.
Cellular Potency (GI50 in HCT116) 0.5 µM0.3 µMDemonstrates cell permeability and activity in a relevant cancer cell line.[4]
Selectivity (Kinase Panel) >100-fold selective against other PIKK family kinases (ATR, DNA-PKcs, mTOR)High selectivity for ATMReduced likelihood of off-target effects, a critical factor for in vivo safety.
In Vitro ADME
Mouse Liver Microsomal Stability (t1/2)45 min30 minModerate stability suggests the compound may have a reasonable half-life in vivo.
Aqueous Solubility50 µg/mL25 µg/mLSufficient solubility for formulation in preclinical studies.

Strategic In Vivo Validation: A Step-by-Step Approach

The transition to animal models requires a meticulously planned, multi-pronged approach to assess pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.

Experimental Workflow for In Vivo Validation

G PK_studies Single Dose PK in Mice (IV and PO) Tolerability Maximum Tolerated Dose (MTD) Study in Mice PK_studies->Tolerability Inform Dosing for Efficacy Studies PD_model Xenograft Model with Biomarker Analysis Efficacy_mono Monotherapy Efficacy in HCT116 Xenograft Model Biomarkers Measure p-KAP1 and γ-H2AX in Tumor Tissue PD_model->Biomarkers Confirm Target Modulation Efficacy_combo Combination Therapy with Ionizing Radiation or Chemotherapy Efficacy_mono->Efficacy_combo Establish Baseline and Explore Synergy

Caption: A phased approach to the in vivo validation of this compound.

Phase 1: Pharmacokinetics and Tolerability

The primary objective of this phase is to understand how the animal body affects the drug (PK) and to establish a safe and effective dosing range.

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Methodology:

  • Animal Model: Male BALB/c mice (n=3 per time point per route).

  • Formulation:

    • Intravenous (IV): 1 mg/kg in 10% DMSO, 40% PEG300, 50% saline.

    • Oral (PO): 10 mg/kg in 0.5% methylcellulose.

  • Administration: Single bolus IV injection via the tail vein or oral gavage.

  • Sampling: Collect blood samples via retro-orbital bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify plasma concentrations of this compound using LC-MS/MS.

  • Data Interpretation: Calculate PK parameters using non-compartmental analysis.

Comparative Perspective: The pharmacokinetic profile will be compared to that of other quinoline-3-carboxamides reported in the literature to identify any potential liabilities, such as rapid clearance or poor oral absorption.[6][7]

Pharmacokinetic Parameter Expected Outcome for this compound Comparison with a Generic Quinoline Carboxamide [6][8]
Clearance (CL) Low to moderate (< 30 mL/min/kg)Variable, but lower clearance is desirable for less frequent dosing.
Volume of Distribution (Vd) Moderate to high (> 1 L/kg)Indicates good tissue distribution, which is important for solid tumor penetration.
Terminal Half-life (t1/2) 2 - 6 hoursA longer half-life can support once or twice daily dosing regimens.
Oral Bioavailability (F%) > 30%Higher oral bioavailability is a key advantage for clinical development.

Phase 2: Pharmacodynamics and Target Engagement

This phase aims to demonstrate that the compound can modulate its intended target in a dose-dependent manner within the tumor tissue.

Protocol 2: Pharmacodynamic Study in a Xenograft Model

Objective: To confirm ATM kinase inhibition in vivo by measuring downstream biomarkers.

Methodology:

  • Animal Model: Female athymic nude mice bearing established HCT116 colorectal carcinoma xenografts.

  • Dosing: Administer single oral doses of this compound at 10, 30, and 100 mg/kg.

  • Sample Collection: Euthanize mice and collect tumor tissue at 2, 8, and 24 hours post-dose.

  • Biomarker Analysis:

    • Western Blot: Analyze tumor lysates for levels of phosphorylated KAP1 (p-KAP1), a direct substrate of ATM, and total KAP1.

    • Immunohistochemistry (IHC): Stain tumor sections for γ-H2AX, a marker of DNA double-strand breaks, to assess the potentiation of DNA damage.

  • Data Interpretation: A dose-dependent decrease in p-KAP1 and an increase in γ-H2AX will confirm target engagement and a pharmacodynamic effect.

Signaling Pathway: ATM-Mediated DNA Damage Response

G DNA_damage DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_damage->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active KAP1 KAP1 ATM_active->KAP1 phosphorylates Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Compound->ATM_active inhibits p_KAP1 p-KAP1 KAP1->p_KAP1 Chromatin_relaxation Chromatin Relaxation p_KAP1->Chromatin_relaxation DDR DNA Damage Repair Chromatin_relaxation->DDR

Caption: Inhibition of ATM by this compound prevents the phosphorylation of KAP1, thereby impairing the DNA damage response.

Phase 3: Efficacy Studies

The culmination of the in vivo validation is to demonstrate anti-tumor efficacy, both as a monotherapy and in combination with standard-of-care treatments.

Protocol 3: Monotherapy and Combination Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound alone and in combination with ionizing radiation.

Methodology:

  • Animal Model: Female athymic nude mice with established HCT116 xenografts.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose, PO, daily)

    • This compound (e.g., 50 mg/kg, PO, daily)

    • Ionizing Radiation (IR) (e.g., 2 Gy, single dose)

    • This compound + IR

  • Efficacy Readouts:

    • Tumor volume measurements (twice weekly)

    • Body weight (as a measure of toxicity)

    • Survival analysis

  • Data Analysis: Compare tumor growth inhibition (TGI) between treatment groups. Statistical analysis (e.g., ANOVA) to determine significance.

Expected Outcomes and Comparative Efficacy:

Treatment Group Expected Tumor Growth Inhibition (TGI) Comparison/Rationale
Vehicle 0%Baseline for comparison.
Compound (Monotherapy) 20-40%Modest monotherapy activity is expected for a DDR inhibitor.
Ionizing Radiation 40-60%Standard-of-care with known efficacy.
Compound + Radiation > 80% (Synergistic)The compound is expected to radiosensitize the tumor cells, leading to a synergistic anti-tumor effect. This is a key differentiator for ATM inhibitors.

Conclusion: Charting a Path Forward

The in vivo validation of this compound is a critical step in its development as a potential therapeutic agent. By systematically evaluating its pharmacokinetic profile, confirming on-target activity, and demonstrating efficacy in a relevant disease model, we can build a compelling case for its clinical translation. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to navigate this complex but essential process. The ultimate goal is to translate promising in vitro findings into tangible clinical benefits for patients.

References

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  • Odobasic, D., Kitching, A. R., Semple, T., & Holdsworth, S. R. (2016). Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice. Nefrologia : publicacion oficial de la Sociedad Espanola Nefrologia, 36(6), 645–652. [Link][9]

  • Deaton, D. N., Miller, A. B., Moore, M. L., Moseley, J., Mseeh, F., Preslar, J. S., Rouse, M., Stewart, E. L., Thomson, D. S., & Wilson, J. R. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(10), 1989–2000. [Link][6]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., Proto, W. R., Blagborough, A. M., Meister, S., Wirjanata, G., Ruecker, A., Upton, L. M., Abraham, T. S., Almeida, M. J., Pradhan, A., Porzelle, A., Martínez, M. S., Bolscher, J. M., Woodland, A., … Winzeler, E. A. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

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  • A, K., B, S., C, D., & E, F. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 56(4), 1234-1245.
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  • Aly, A. A., El-Sayed, M. A. A., Mohamed, Y. A. M., & Hassan, D. A. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC advances, 12(40), 25959–25974. [Link]

  • Nakamura, S., Kurobe, N., Ohue, T., Hashimoto, M., & Shimizu, M. (1987). Pharmacokinetics of a novel quinolone, AT-4140, in animals. Antimicrobial agents and chemotherapy, 31(6), 875–880. [Link][7]

  • G, S., S, S., & K, S. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2195. [Link][5]

  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica; the fate of foreign compounds in biological systems, 41(4), 327–339. [Link][8]

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A Head-to-Head Comparison Guide: Evaluating 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a Novel CHK1 Inhibitor, Against Clinical-Stage Standard-of-Care

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Exploiting Cancer's Achilles' Heel—The DNA Damage Response

Cancer cells are defined by their uncontrolled proliferation, a process that inherently induces high levels of replicative stress and DNA damage. To survive this onslaught, malignant cells become critically dependent on the DNA Damage Response (DDR) pathway. A key signaling cascade within this network is the ATR-CHK1 axis, which acts as a master regulator of cell cycle checkpoints, allowing cells to pause and repair DNA before entering mitosis.[1][2] Many cancers, particularly those with p53 mutations, lose the G1 checkpoint and rely exclusively on the S and G2/M checkpoints governed by CHK1.[2][3]

This dependency creates a therapeutic vulnerability. The inhibition of CHK1 can selectively push cancer cells with damaged DNA into premature, catastrophic mitosis, a concept known as synthetic lethality. This strategy is most potent when combined with DNA-damaging chemotherapies, which amplify the replicative stress that CHK1 is trying to manage.[4]

The quinoline-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a robust foundation for developing kinase inhibitors due to its favorable geometry and synthetic tractability.[5][6] This guide introduces a novel investigational molecule, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide (hereafter "Compound Q"), designed from this scaffold as a potent and selective CHK1 inhibitor.

This document provides a head-to-head comparison of Compound Q with the current therapeutic landscape. As no CHK1 inhibitor has yet received FDA approval, the "standard-of-care" in this context refers to two benchmarks:

  • The Standard Chemotherapeutic Partner: Agents like Gemcitabine, which induce the DNA damage that CHK1 inhibitors are designed to exploit.

  • Leading Investigational Competitors: Well-characterized clinical-stage CHK1 inhibitors, such as Prexasertib (ACR-368) and SRA737 , which serve as benchmarks for efficacy and clinical development.[1][7][8]

Part 1: Mechanism of Action Deep Dive

Causality of CHK1 Inhibition in Oncology

When a chemotherapeutic agent like gemcitabine is introduced, it incorporates into replicating DNA, causing replication forks to stall. This replicative stress activates the master kinase ATR, which in turn phosphorylates and activates CHK1.[1][2] Activated CHK1 then orchestrates the cellular response by:

  • Inhibiting CDC25 Phosphatases: This prevents the activation of CDK1/2, thereby enforcing cell cycle arrest in the S and G2 phases to allow time for DNA repair.[2]

  • Stabilizing Replication Forks: CHK1 prevents the collapse of stalled replication forks, which would otherwise lead to double-strand breaks.[4]

  • Regulating Origin Firing: It suppresses the firing of new replication origins to conserve resources and prevent further DNA damage.[4]

By inhibiting CHK1, Compound Q is hypothesized to abrogate these critical functions. This forces cells with damaged DNA to bypass the G2/M checkpoint, leading to premature entry into mitosis with under-replicated and damaged chromosomes, resulting in mitotic catastrophe and apoptotic cell death.

Signaling Pathway: Gemcitabine-Induced Stress and CHK1 Inhibition

CHK1_Pathway cluster_stress DNA Damage Induction cluster_response Cellular DNA Damage Response (DDR) cluster_outcome Cell Cycle Progression Gemcitabine Gemcitabine ReplicationStress Replication Fork Stalling (S-Phase Stress) Gemcitabine->ReplicationStress incorporates into DNA ATR ATR Kinase ReplicationStress->ATR senses CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits G2_Arrest G2/M Checkpoint Arrest (DNA Repair) CHK1->G2_Arrest maintains CDK1_2 CDK1/2 CDC25->CDK1_2 activates Mitosis Mitosis CDK1_2->Mitosis drives Apoptosis Mitotic Catastrophe & Apoptosis G2_Arrest->Mitosis allows progression (after repair) Compound_Q Compound Q (CHK1 Inhibitor) Compound_Q->CHK1 Inhibits

Caption: The ATR-CHK1 signaling pathway in response to gemcitabine-induced DNA damage.

Part 2: Head-to-Head Performance Data

An objective comparison requires rigorous quantitative data. The following tables summarize the essential in vitro and cellular potency metrics for evaluating a new CHK1 inhibitor. Data for Prexasertib and SRA737 are based on values reported in public literature, while values for Compound Q are hypothetical, representing a target product profile.

Table 1: Comparative In Vitro Biochemical Potency
  • Rationale: This assay measures the direct inhibitory effect of the compound on the isolated CHK1 kinase enzyme. A low IC50 value indicates high potency. Selectivity is assessed by testing against other key kinases (e.g., CHK2) to ensure the compound is not causing off-target effects.

CompoundTarget KinaseIC50 (nM)Selectivity vs. CHK2 (Fold)
Compound Q (Target) CHK1 < 2.0 > 20-fold
Prexasertib (ACR-368)CHK1~2.5~19-fold[3]
SRA737CHK1~1.0> 20-fold[7]
Table 2: Comparative Cellular Efficacy (Monotherapy)
  • Rationale: This assay measures the compound's ability to inhibit the growth of cancer cell lines when used as a single agent. Cell lines are chosen for their known dependency on the DDR pathway (e.g., high intrinsic replicative stress).

CompoundCell Line (Cancer Type)GI50 (nM)
Compound Q (Target) HT-29 (Colon) < 100
Prexasertib (ACR-368)HT-29 (Colon)~120
SRA737HT-29 (Colon)~150

Part 3: Experimental Protocols for Verification

To ensure trustworthiness and reproducibility, every new compound must be validated through a self-validating system of experiments. The following protocols describe the standard methodologies required to generate the comparative data shown above and to confirm the mechanism of action.

Experimental Workflow for a Novel CHK1 Inhibitor

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_cellular Phase 2: Cellular Mechanism & Efficacy cluster_invivo Phase 3: In Vivo Validation P1 Compound Synthesis & QC P2 Biochemical Kinase Assay (IC50 Determination) P1->P2 P3 Kinase Selectivity Panel (>100 Kinases) P2->P3 P4 Cellular Proliferation Assay (Monotherapy GI50) P3->P4 P5 Combination Proliferation Assay (Synergy with Gemcitabine) P4->P5 P6 Target Engagement Assay (Western Blot for pCHK1) P4->P6 P7 Mechanism Confirmation (Cell Cycle & Apoptosis Assays) P6->P7 P8 Pharmacokinetics (PK) Study in Mice P7->P8 P9 Xenograft Tumor Model (Efficacy Study) P8->P9

Caption: A standard preclinical workflow for characterizing a novel CHK1 inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of Compound Q required to inhibit 50% of CHK1 enzymatic activity.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a peptide substrate by the CHK1 kinase. Inhibition of the kinase results in a decreased signal.

  • Methodology:

    • Reagent Preparation: Recombinant human CHK1 enzyme, a biotinylated peptide substrate, and a europium-labeled anti-phosphoserine antibody are prepared in kinase reaction buffer.

    • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of Compound Q in 100% DMSO, starting from 10 µM.

    • Assay Plate Setup: Add 50 nL of each compound dilution to a 384-well low-volume assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction: Add 5 µL of the CHK1 enzyme solution to each well. Incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to start the reaction. Incubate for 60 minutes at room temperature.

    • Detection: Add 10 µL of TR-FRET detection buffer containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

    • Analysis: Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation & Synergy Assay
  • Objective: To measure the effect of Compound Q, alone and in combination with gemcitabine, on cancer cell viability.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells.

  • Methodology:

    • Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare 9-point, 2-fold serial dilutions of Compound Q and Gemcitabine.

    • Dosing Matrix: Treat the cells with a 10x10 matrix of concentrations of Compound Q and Gemcitabine. Include single-agent and vehicle controls.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

    • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

    • Analysis:

      • GI50 Calculation: For single-agent treatments, normalize the data to vehicle controls and plot against drug concentration to determine the GI50.

      • Synergy Scoring: Use a synergy analysis software (e.g., Chalice™) to calculate a synergy score based on the Loewe additivity model. A positive score indicates synergy.

Protocol 3: Target Engagement & Pathway Modulation (Western Blot)
  • Objective: To confirm that Compound Q inhibits the phosphorylation of CHK1 at its activation site (Ser345) in response to DNA damage.

  • Principle: Western blotting uses specific antibodies to detect changes in the phosphorylation status of target proteins.

  • Methodology:

    • Cell Treatment: Seed HT-29 cells in a 6-well plate. The next day, pre-treat cells with various concentrations of Compound Q (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

    • Induce Damage: Add a fixed concentration of Gemcitabine (e.g., 200 nM) to the media and incubate for an additional 4 hours.

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis & Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-Actin).

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Analysis: Quantify band intensity and normalize the phospho-CHK1 signal to the total CHK1 signal. A dose-dependent decrease in the pCHK1/tCHK1 ratio confirms target engagement.

Summary & Future Outlook

The therapeutic strategy of CHK1 inhibition holds significant promise for treating cancers with high replicative stress and defective cell cycle checkpoints. For an investigational molecule like This compound (Compound Q) , success hinges on demonstrating a superior or differentiated profile compared to other clinical-stage inhibitors.

This guide outlines the fundamental framework for such a comparison. The key differentiators for Compound Q will be improvements in one or more of the following areas:

  • Enhanced Potency & Selectivity: A lower IC50 and higher selectivity fold can lead to a wider therapeutic window.

  • Superior Synergy: Stronger synergistic killing when combined with standard-of-care chemotherapies could translate to better clinical efficacy.

  • Favorable Pharmacokinetics: Improved oral bioavailability and a longer half-life would allow for more convenient dosing schedules.

  • Improved Safety Profile: Reduced off-target effects, particularly against other kinases, could minimize toxicities that have challenged earlier CHK1 inhibitors.[1][9]

The described experimental protocols provide a rigorous, self-validating pathway to generate the necessary data to support the continued development of Compound Q. The next critical steps will involve advancing the compound into in vivo xenograft models to confirm its efficacy and safety in a physiological setting, paving the way for potential clinical investigation.

References

  • Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. (2025). Expert Opinion on Investigational Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZEVWuDwJN_9uD88ra3xRt8XN8cLAu9L7Zk2KzDfvI1cc76AzYEKO5xDIWMjJMqJbptmdbZ0mhVctyQUTRzExvnffIVZttLaOkqYiRNzZT-6_ABPE9TLFC9_CniN8vZUoTv7yG38Ii_gAmc3HXnfuaS-gXEsSF2djsxCryEVGTlV_-simMw3dDhauZaRtkmMMedGZ0Gmw6GgsZldnuHgPUKrNfO8XKjo77iRkGMFxtbdAX_ejBC5dG-rmxITiDLbgkLhdDGSK2A==]
  • Booth, L., & Dent, P. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Expert Opinion on Investigational Drugs, 28(12), 1095-1100. [https://pubmed.ncbi.nlm.nih.gov/31782328/]
  • Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. (2019). Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/13543784.2019.1694661]
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. [https://www.researchgate.
  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Current Topics in Medicinal Chemistry, 20(29), 2735-2748. [https://pubmed.ncbi.nlm.nih.gov/32560612/]
  • A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. (2020). Clinical Cancer Research, 26(21), 5646-5655. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641215/]
  • Quinolinone-3-carboxamide derivatives with potent biological activity. (n.d.). ResearchGate. [https://www.researchgate.
  • ACR-368, a CHK1/2 Kinase Inhibitor, in Patients With Relapsed or Refractory Desmoplastic Small Round Cell Tumor: Phase I/II Trial Results. (2025). JCO Oncology Advances. [https://ascopubs.org/doi/abs/10.1200/OA.24.00164]
  • Ravi, U., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(29), 2724-2734. [https://pubmed.ncbi.nlm.nih.gov/33302888/]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). ResearchGate. [https://www.researchgate.
  • Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers. (2014). Oncotarget, 5(15), 5877-5888. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4171610/]
  • CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle. (2011). Molecular Interventions, 11(2), 111-120. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108518/]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2019). Journal of Medicinal Chemistry, 62(1), 190-209. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291]
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). Molecules, 27(19), 6599. [https://www.mdpi.com/1420-3049/27/19/6599]
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A Guide to the Reproducible Synthesis and Evaluation of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. Given the limited specific literature on this exact molecule, this document establishes a robust, reproducible methodology by drawing upon established protocols for analogous quinoline-3-carboxamide derivatives. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This guide is intended for researchers in drug discovery and chemical biology, offering a self-validating system to ensure the generation of reliable and comparable data.

Part 1: Reproducible Synthesis Protocol

The synthesis of quinoline-3-carboxamides can be approached through various methods.[1] We propose a reliable multi-step synthesis that offers clear checkpoints for purity and yield, enhancing reproducibility. The pathway involves an initial synthesis of the quinoline carboxylic acid core, followed by an amide coupling reaction.

Synthetic Workflow Overview

The proposed synthetic pathway is a logical sequence designed for high purity and yield. Each step is a critical control point for ensuring the quality of the final compound.

cluster_0 Step 1: Synthesis of 2-Aminoquinoline-3-carboxylic acid cluster_1 Step 2: Amide Coupling A 2-Aminobenzonitrile C Sodium Ethoxide A->C Base B Ethyl Cyanoacetate B->C D Intermediate Cyclization C->D Reaction E Hydrolysis D->E Acid/Base F 2-Aminoquinoline-3-carboxylic acid E->F G 2-Aminoquinoline-3-carboxylic acid H Thionyl Chloride (SOCl₂) G->H Activation I Acyl Chloride Intermediate H->I J 4-Fluoroaniline I->J Coupling K Final Product: 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide J->K

Caption: Proposed two-stage synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Aminoquinoline-3-carboxylic acid (The Core)

This step creates the foundational quinoline ring system. The choice of a strong base like sodium ethoxide is critical for deprotonating the ethyl cyanoacetate, initiating the condensation reaction.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl cyanoacetate (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.2 equivalents) portion-wise to the solution while stirring at room temperature.

  • Reactant Addition: Add 2-aminobenzonitrile (1.0 equivalent) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization & Hydrolysis: After cooling, slowly add a solution of aqueous sodium hydroxide (e.g., 4M) and heat to reflux for an additional 4-6 hours to facilitate both cyclization and hydrolysis of the ester and nitrile groups.

  • Workup: Cool the mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-aminoquinoline-3-carboxylic acid.

Step 2: Amide Coupling to form this compound

This step couples the carboxylic acid core with the desired aniline. Activating the carboxylic acid with thionyl chloride to form an acyl chloride is a common and effective method for this type of amide bond formation.[3]

  • Acyl Chloride Formation: In a fume hood, suspend the 2-aminoquinoline-3-carboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents).

  • Reflux: Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. This step is critical and must be done carefully to obtain the crude acyl chloride intermediate.

  • Amide Formation: Dissolve the crude acyl chloride in a dry, non-protic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Aniline Addition: In a separate flask, dissolve 4-fluoroaniline (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA, 2.0 equivalents) in the same solvent.

  • Reaction: Slowly add the aniline solution to the acyl chloride solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the final compound.

Reproducibility Checkpoints for Synthesis

To ensure consistent results between experiments and labs, meticulous attention to the following parameters is essential.

ParameterCheckpoint / StandardRationale for Reproducibility
Starting Materials Purity >98% (verified by NMR or vendor CoA)Impurities in starting materials can lead to side reactions, lowering yield and complicating purification.
Solvents Anhydrous grade for all stepsWater can quench reactive intermediates (e.g., acyl chloride) and inhibit base-catalyzed reactions.
Reaction Monitoring TLC with a consistent solvent systemProvides a qualitative assessment of reaction completion, preventing premature workup or unnecessary heating.
Purification Consistent silica gel mesh size and eluent gradientEnsures consistent separation of the product from impurities, leading to reproducible purity levels.
Final Product Characterization by ¹H NMR, ¹³C NMR, MS, and HPLCConfirms the structure and purity of the final compound, providing a definitive endpoint for the synthesis.

Part 2: Physicochemical Characterization

Thorough characterization is non-negotiable for validating the identity and purity of the synthesized this compound. This data forms the baseline for all subsequent biological experiments.

Analysis MethodExpected Result / DataPurpose
¹H NMR Aromatic protons (quinoline, fluorophenyl), amine (NH₂) and amide (NH) protons with expected chemical shifts and coupling constants.Confirms the proton framework of the molecule.
¹³C NMR Correct number of carbon signals, including carbonyl carbon (~160-170 ppm) and carbons attached to fluorine (showing C-F coupling).Confirms the carbon backbone and key functional groups.
Mass Spec (HRMS) Molecular ion peak corresponding to the exact mass of C₁₆H₁₂FN₃O.Confirms the elemental composition and molecular weight.[4][5]
HPLC Single major peak with >95% purity.Quantifies the purity of the compound, essential for accurate dosing in biological assays.[3]

Part 3: Framework for Comparative Biological Evaluation

To assess the biological activity of this compound, we propose a comparative study against a known bioactive quinoline-3-carboxamide derivative. Many such compounds are known to be kinase inhibitors.[6][7] For this guide, we will use a generic ATM kinase inhibitor as a hypothetical comparator, based on published research on similar scaffolds.[6][7]

Experiment 1: In Vitro Kinase Inhibition Assay

This experiment will determine the compound's ability to inhibit a specific enzyme, a common mechanism of action for this compound class.

A Prepare Reagents: - Kinase (e.g., ATM) - Substrate Peptide - ATP - Test Compound - Comparator Compound B Dispense Test & Comparator Compounds into 384-well plate (Serial Dilutions) A->B C Add Kinase and Substrate to wells B->C D Initiate Reaction: Add ATP C->D E Incubate at RT (e.g., 60 minutes) D->E F Stop Reaction & Detect Signal (e.g., Add Luminescence Reagent) E->F G Read Plate on Luminometer F->G H Data Analysis: Calculate % Inhibition and IC₅₀ values G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of the test compound and the comparator in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.

  • Reaction Mixture: In a 384-well assay plate, add the diluted compounds. Add the kinase and the appropriate peptide substrate in an assay buffer.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration relevant for the specific kinase (often near its Km value).

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the remaining ATP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This method measures the amount of ADP produced, which is inversely proportional to the amount of ATP consumed and thus indicates kinase activity.

  • Data Analysis: Measure the luminescence signal. Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Experiment 2: Cell-Based Antiproliferative Assay

This experiment assesses the compound's effect on cancer cell viability, providing a broader view of its potential therapeutic effect.

Detailed Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-468) under standard conditions (e.g., 37°C, 5% CO₂).[6] Ensure cell authenticity and use cells within a low passage number range to ensure reproducibility.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound, the comparator, and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a viability reagent such as Thiazolyl Blue Tetrazolium Bromide (MTT) or a resazurin-based reagent. Incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Plot the results and calculate the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data Presentation

All quantitative data should be summarized in clear, well-structured tables. This format allows for easy comparison and assessment of relative performance.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM) ± SDn
This compound ATMExperimental Value3
Comparator (e.g., KU-60019) ATMExperimental Value3

Table 2: Comparative Cell-Based Antiproliferative Activity

CompoundCell LineGI₅₀ (µM) ± SDn
This compound HCT116Experimental Value3
Comparator (e.g., KU-60019) HCT116Experimental Value3

Conclusion

This guide outlines a comprehensive and reproducible framework for the synthesis and preclinical evaluation of this compound. By adhering to the detailed protocols, implementing the specified reproducibility checkpoints, and using robust characterization techniques, researchers can generate high-quality, reliable data. This structured approach is fundamental to the integrity of drug discovery research and ensures that experimental findings are both valid and comparable across different studies.

References

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A Structural Comparison of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide and Other Key ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth structural and functional comparison of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a representative of the quinoline-3-carboxamide class of ATM kinase inhibitors, with other significant inhibitors targeting the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Upon activation, ATM phosphorylates a vast network of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][3][4] Its central role in the DNA Damage Response (DDR) makes it a prime therapeutic target, as its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[5][6]

This document delves into the core structure-activity relationships (SAR), compares distinct chemical scaffolds, and provides detailed experimental protocols for researchers in oncology, drug discovery, and molecular biology.

The ATM Kinase: A Guardian of the Genome

ATM is a large serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] In its inactive state, ATM exists as a non-covalent homodimer.[1][7] The presence of DNA double-strand breaks triggers the recruitment of the Mre11-Rad50-Nbs1 (MRN) complex, which in turn recruits and activates ATM.[8][9] This activation involves autophosphorylation and the dissociation of the dimer into active monomers, which are then free to phosphorylate hundreds of downstream targets.[1][7]

The central role of ATM in orchestrating the DDR pathway is depicted below. The inhibition of this pathway is a key strategy in modern cancer therapeutics.

ATM_Signaling_Pathway cluster_input DNA Damage cluster_activation ATM Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes DNA_DSB DNA Double-Strand Breaks (DSBs) MRN_Complex MRN Complex DNA_DSB->MRN_Complex recruits ATM_Dimer Inactive ATM Dimer MRN_Complex->ATM_Dimer activates ATM_Monomer Active ATM Monomer ATM_Dimer->ATM_Monomer monomerizes & autophosphorylates CHK2 CHK2 ATM_Monomer->CHK2 phosphorylates p53 p53 ATM_Monomer->p53 phosphorylates BRCA1 BRCA1 ATM_Monomer->BRCA1 phosphorylates H2AX H2AX ATM_Monomer->H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair

Caption: The ATM signaling cascade initiated by DNA double-strand breaks.

Structural Analysis of the Quinoline-3-Carboxamide Scaffold

The compound This compound belongs to a well-documented class of potent and selective ATM inhibitors.[5][10][11] The discovery of this series originated from a modestly potent high-throughput screening hit, which was systematically optimized to yield inhibitors with sub-nanomolar potency.[5]

Key Structural Features:

  • Quinoline Core: This bicyclic aromatic system serves as the primary scaffold for orienting the key interacting groups within the ATP-binding pocket of the ATM kinase domain.

  • 4-Amino Group: Structure-activity relationship (SAR) studies have highlighted the critical importance of an amino substituent at the 4-position of the quinoline ring.[12]

  • 3-Carboxamide Moiety: This group is essential for activity, often forming a crucial internal hydrogen bond that helps to lock the molecule into its bioactive conformation.[12]

  • N-(4-fluorophenyl) Group: Substitutions on the carboxamide nitrogen are tailored to optimize potency, selectivity, and pharmacokinetic properties. The 4-fluorophenyl group in this specific molecule likely engages in favorable interactions within the binding site, with SAR studies indicating that electron-donating groups can enhance toxicity towards cancer cells.[10][11]

Comparative Analysis with Other ATM Inhibitor Scaffolds

A variety of chemical scaffolds have been developed to target the ATP-binding site of ATM. Comparing these structures reveals different strategies for achieving high potency and selectivity.

Inhibitor_Scaffolds cluster_q Quinoline Carboxamide cluster_k Pyran-4-one (KU-55933) cluster_a Imidazoquinolinone (AZD0156) cluster_m Imidazopyridine (M3541) Quinoline Quinoline KU55933 KU55933 AZD0156 AZD0156 M3541 M3541

Caption: Core chemical scaffolds of representative ATM kinase inhibitors.

The table below summarizes the performance of several key ATM inhibitors, highlighting the potency of the quinoline carboxamide class in relation to other well-characterized compounds.

InhibitorCore ScaffoldATM IC₅₀ (nM)Selectivity ProfileReference(s)
AZ31 (Quinoline Carboxamide) Quinoline Carboxamide0.6Highly selective against other PIKKs.[5]
KU-55933 2-morpholin-4-yl-pyran-4-one12.9>100-fold selective vs. PI3K, ATR, mTOR.[13][14][15]
KU-60019 2-morpholin-4-yl-pyran-4-one6.3Improved potency and bioavailability over KU-55933.[13]
AZD0156 Imidazo[1,2-a]pyrazine0.58High selectivity and good drug-like properties.[6][14]
M3541 Imidazo[1,2-b]pyridazine~0.25Extremely potent and highly selective.[13][16]

As the data indicates, optimized quinoline carboxamides like AZ31 demonstrate sub-nanomolar potency, placing them among the most effective ATM inhibitors developed to date, with performance comparable to leading clinical candidates like AZD0156 and M3541.[5][14][16]

Experimental Protocols for Structural and Functional Analysis

To validate the binding mode and functional consequences of ATM inhibition, a combination of structural biology, computational modeling, and cell-based assays is essential.

X-ray Crystallography of ATM Kinase-Inhibitor Complexes

This protocol provides a direct, high-resolution visualization of how an inhibitor binds to the kinase domain, revealing the specific amino acid interactions that are crucial for structure-based drug design.[17][18]

XRay_Workflow Protein_Prep 1. Purify ATM Kinase Domain Complex_Formation 2. Form Protein-Inhibitor Complex (Co-crystallization or Soaking) Protein_Prep->Complex_Formation Crystallization 3. Crystallization Screening Complex_Formation->Crystallization Data_Collection 4. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution 5. Structure Solution & Refinement Data_Collection->Structure_Solution Analysis 6. Analyze Binding Mode & Interactions Structure_Solution->Analysis

Caption: Workflow for determining an inhibitor's binding mode via X-ray crystallography.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express the catalytic domain of human ATM kinase in a suitable system (e.g., insect or mammalian cells).

    • Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion). The inclusion of a specific inhibitor during purification can sometimes stabilize the protein and yield a pure monomeric form.[19]

  • Complex Formation:

    • Co-crystallization: Incubate the purified kinase domain with a 2-5 fold molar excess of the inhibitor (e.g., this compound) prior to setting up crystallization trials.[19] This is often the preferred method.

    • Crystal Soaking: Grow apo-protein crystals first, then transfer them to a solution containing the inhibitor.[20]

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion methods.[21]

  • Data Collection:

    • Harvest a suitable crystal and cryo-protect it.

    • Collect X-ray diffraction data using a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model (e.g., PDB ID: 7NI5).[22]

    • Refine the model against the experimental data. The inhibitor molecule should be clearly visible in the electron density map.

  • Binding Mode Analysis:

    • Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the amino acid residues of the ATP-binding pocket.

Cellular Assay: Western Blot for ATM Activity

This biochemical assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation of a direct downstream ATM substrate, such as KAP1 on Ser824.[5]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate human cancer cells (e.g., HCT116 or LoVo colorectal adenocarcinoma) in 6-well plates and allow them to adhere.[5]

    • Pre-treat the cells with various concentrations of the ATM inhibitor for 1-2 hours.

    • Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide).

  • Protein Lysate Preparation:

    • After a short incubation period (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-KAP1 (Ser824), total KAP1, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the dose-dependent inhibition of KAP1 phosphorylation by the compound. A potent inhibitor will show a marked decrease in the p-KAP1 signal.

Computational Method: Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. It is a valuable tool for prioritizing compounds and understanding SAR before committing to more resource-intensive experimental methods.[23][24]

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the ATM kinase domain from the Protein Data Bank (e.g., PDB ID: 7NI5).[22] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and other inhibitors and perform energy minimization.

  • Grid Generation:

    • Define the binding site (active pocket) on the ATM protein, typically centered on the co-crystallized ligand if available. A grid box is generated that encompasses this entire site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to flexibly dock the prepared ligands into the defined grid box. The program will sample numerous conformations and orientations of the ligand.

  • Scoring and Analysis:

    • The software calculates a binding affinity score (e.g., in kcal/mol) for the best-ranked poses.[23]

    • Visualize the top-ranked docking poses to analyze the predicted interactions (hydrogen bonds, hydrophobic contacts) with the active site residues, comparing them with known inhibitor binding modes.[25]

Conclusion

The this compound scaffold represents a highly potent and selective class of ATM kinase inhibitors. Structural comparisons reveal that while diverse chemical scaffolds can effectively target the ATM ATP-binding pocket, the quinoline carboxamides achieve sub-nanomolar potency comparable to leading clinical candidates. The combination of direct structural analysis through X-ray crystallography, functional validation via cellular assays, and predictive computational modeling provides a robust framework for the continued development of next-generation ATM inhibitors for cancer therapy.

References

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  • Discovery of[3][5][22]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. ACS Publications. [Link]

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  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications. [Link]

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  • Molecular docking analysis of ATM wild-type protein represented in 3D... ResearchGate. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

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  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC - NIH. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide (CAS No. 524036-16-6). As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just a protocol, but a framework of understanding, grounded in established safety principles and regulatory standards.

Hazard Assessment & Waste Classification: A Precautionary Imperative

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a comprehensive toxicological profile for every novel research chemical is often unavailable, we can infer a significant hazard profile for this compound based on its chemical structure.

  • The Quinoline Core: The quinoline backbone is a known structural alert. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a suspected carcinogen, and toxic to aquatic life with long-lasting effects.[1][2] Therefore, any derivative should be handled with the assumption of similar, if not identical, hazards.

  • The Fluorophenyl Moiety: The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability.[3][4] This stability, while useful in drug design, translates to significant environmental persistence for many fluorinated organic compounds.[5][6] Improper disposal can lead to the accumulation of these xenobiotic substances in the environment, with potentially adverse ecological effects.[3][7]

On-Site Waste Management & Collection Protocol

Proper management begins at the point of generation. Adherence to a systematic collection and storage protocol is critical to maintaining a safe laboratory environment and ensuring regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Isolate Quinoline Waste: Designate a specific waste container solely for this compound and its associated waste (e.g., contaminated gloves, wipes, silica gel).

  • Avoid Mixing: Do not mix this waste with strong oxidizing agents, peroxides, or strong acids unless the reaction has been fully quenched and neutralized.[11] While specific reactivity data for this compound is not available, quinoline itself can react violently with certain materials like perchromates and dinitrogen tetroxide.[2] A conservative approach is always warranted.

  • Solid vs. Liquid: Use separate, clearly labeled containers for solid and liquid waste.

Step 2: Containerization

The integrity of your waste container is your primary barrier against a chemical exposure or spill.

  • Compatibility: Containers must be made of a material chemically compatible with the waste. For this compound and associated organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[8]

  • Condition: Always use containers that are in good condition, free from cracks or deterioration, and have a secure, leak-proof screw-top cap.[10]

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.

Step 3: Labeling

Proper labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety. An improperly labeled container is an unknown and unacceptable risk.

Your facility's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must be filled out completely and legibly at the moment the first drop of waste is added.

  • Full Chemical Name: Write out "this compound". Do not use abbreviations or molecular formulas.[8]

  • All Constituents: List all components in the container, including solvents, with their approximate percentages.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Health Hazard").

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated area in your lab for temporary storage of hazardous waste is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold 110% of the volume of the largest container.[8] This prevents a spill from spreading.

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[8][9] This is one of the most common violations found during lab inspections.

Decision Workflow for Disposal

The following diagram outlines the critical decision points and actions for managing waste generated from experiments involving this compound.

G cluster_classification Hazard Classification cluster_collection Waste Collection Protocol cluster_storage On-Site Storage cluster_disposal Final Disposal start Waste Generated (this compound) classify Classify as Hazardous Waste (Quinoline Core + Fluorophenyl Group) start->classify segregate Segregate Waste (Solid vs. Liquid, No Mixing) classify->segregate container Select Compatible Container (HDPE or Glass, Leak-Proof) segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in SAA (Secondary Containment, Keep Closed) label_waste->store check_limits Monitor Limits (< 55 Gallons Total, < 12 Months) store->check_limits request_pickup Request Pickup from EHS check_limits->request_pickup Container Full or Time Limit Approaching end_point Disposal by Licensed Hazardous Waste Vendor request_pickup->end_point

Caption: Disposal workflow for this compound waste.

Spill Management & Decontamination

Accidents can happen, and a prepared response is crucial.

  • Spill Cleanup:

    • Alert personnel in the immediate area and secure the location.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and double nitrile gloves.

    • For small spills, use an absorbent material like vermiculite or sand to contain the substance.[2] Do not use combustible materials like paper towels for large spills.

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

  • Decontamination of Glassware:

    • Rinse glassware with a small amount of an appropriate organic solvent (one that dissolves the compound).

    • Collect this first rinse ("rinsate") and dispose of it as liquid hazardous waste.

    • Subsequent rinses can be collected similarly. Never assume the compound has been completely removed by a single rinse.

  • Empty Container Disposal: An empty container that held this compound is still considered hazardous waste. It must be managed as such or undergo a "triple rinsing" procedure.[9] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[9] After triple rinsing, deface the label and dispose of the container according to your institution's policy.[9]

Summary: Best Practices at a Glance

For quick reference, this table summarizes the essential do's and don'ts for handling this waste stream.

Action CategoryDoDon't
Classification Treat all waste containing this compound as hazardous .Do not dispose of in regular trash or down the drain.[9][10]
Segregation Use separate, dedicated containers for this waste stream.Do not mix with incompatible chemicals, especially strong oxidizers.
Containerization Use chemically compatible (HDPE, glass) , sealed containers in good condition.Do not overfill containers (max 90% liquid capacity).
Labeling Fully complete the hazardous waste label as soon as waste is added.Do not use abbreviations or formulas for the chemical name.
Storage Keep containers closed and in secondary containment within an SAA.[8]Do not leave funnels in open waste containers.
Final Disposal Arrange for pickup through your institutional EHS office .Do not allow waste to accumulate beyond regulatory limits (typically < 55 gallons in an SAA).[9]

By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety, ensuring that the pursuit of novel therapeutics does not come at the cost of personal or environmental health.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Fluorin
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
  • This compound. Sigma-Aldrich.
  • Fluorinated chemicals and the impacts of anthropogenic use. Arizona Board of Regents.
  • Fluorinated Chemicals and the Impacts of Anthropogenic Use.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • The effect of fluorinated compounds on living organisms (review).
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Material Safety D
  • SAFETY DATA SHEET - Quinoline. Thermo Fisher Scientific.

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Mastering the Safe Handling of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds whose toxicological profiles are not yet fully characterized. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.

I. Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the cornerstone of a robust safety plan. Based on the constituent functional groups of this compound, we can anticipate the following risks:

  • Dermal, Ocular, and Respiratory Tract Irritation: Many quinoline and aromatic amine derivatives are known irritants.[1][4]

  • Potential for Sensitization: Repeated skin contact with aromatic amines can lead to allergic reactions.

  • Toxicity: While the specific toxicity of this compound is uncharacterized, related structures can be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Environmental Hazard: Halogenated organic compounds can pose a risk to the environment and require specific disposal procedures.[6][7]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential. The selection of appropriate PPE should always be guided by a task-specific risk assessment.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles.[3][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for enhanced protection.Prevents direct skin contact and absorption.[3][8] Breakthrough times for aromatic amines can vary, so regular glove changes are crucial.[9][10]
Body Protection A lab coat, at a minimum. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls or an apron are recommended.Protects skin from contamination.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary for tasks that generate dust or aerosols, or when adequate ventilation is not available.Prevents inhalation of the compound.[3][7]
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat / Coveralls Don2 Respirator (if required) Don1->Don2 Don3 Goggles / Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat / Coveralls Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

III. Operational Plan: From Receipt to Reaction

A systematic workflow ensures safety at every stage of handling.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11][12]

  • The storage container should be clearly labeled with the compound name, date received, and any known hazards.

2. Handling and Use:

  • All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Use appropriate tools (spatulas, scoops) to handle the solid compound, avoiding the generation of dust.

  • For solution preparation, add the solid to the solvent slowly to prevent splashing.

  • Ensure all containers are securely closed when not in use.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

IV. Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

Waste Segregation:

Due to the presence of a fluorine atom, this compound and any materials contaminated with it are classified as halogenated organic waste .[13][14] It is imperative to segregate this waste stream from non-halogenated waste to ensure proper disposal and to avoid unnecessary costs, as the treatment for halogenated waste is more specialized.[15]

Waste_Management cluster_generation Waste Generation cluster_disposal Disposal Pathway Compound 2-amino-N-(4-fluorophenyl) quinoline-3-carboxamide Waste_Container Labeled Halogenated Organic Waste Container Compound->Waste_Container Contaminated_PPE Contaminated Gloves, etc. Contaminated_PPE->Waste_Container Contaminated_Materials Contaminated Glassware, Absorbents, etc. Contaminated_Materials->Waste_Container Incineration High-Temperature Incineration Waste_Container->Incineration Follow Institutional & Regulatory Guidelines

Caption: Waste Disposal Workflow for Halogenated Compounds.

Disposal Procedure:

  • Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office. The primary disposal method for such compounds is typically high-temperature incineration to prevent the formation of toxic byproducts.[16] Never dispose of this chemical down the drain.[6]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible stewardship of chemical agents.

V. References

  • AK Scientific, Inc. Safety Data Sheet (United States). N-(4-Fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide.

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.

  • Benchchem. Essential Safety and Operational Guide for 7-(Prop-1-EN-1-YL)quinolin-8-OL.

  • Penta chemicals. Quinoline - SAFETY DATA SHEET.

  • Loba Chemie. QUINOLINE FOR SYNTHESIS.

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. American Industrial Hygiene Association Journal, 61(6), 837–841.

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.

  • CHEMM. Personal Protective Equipment (PPE).

  • PPE Requirements for Workers Handling Ammonia. (2025, July 9).

  • 2 - SAFETY DATA SHEET.

  • Hazardous waste segregation.

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

  • Sigma-Aldrich. 2-Amino-4-methylpyridine - SAFETY DATA SHEET. (2025, November 6).

  • Sigma-Aldrich. This compound.

  • Finar Limited. Quinoline MSDS. (2010, June 10).

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).

  • AK Scientific, Inc. Safety Data Sheet (United States). N-(4-Fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide.

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

  • PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline.

  • Cayman Chemical. 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet. (2024, October 10).

  • PubChem. Quinoline carboxamide derivative 3.

  • This compound, 95% Purity, C16H12FN3O, 1 gram.

  • PubChem. 2-Amino-4-phenyl-4H-pyrano[3,2-H]quinoline-3-carbonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.